(1-Methyl-3-oxo-cyclobutyl)carbamic acid tert-butyl ester
Description
Properties
IUPAC Name |
tert-butyl N-(1-methyl-3-oxocyclobutyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-9(2,3)14-8(13)11-10(4)5-7(12)6-10/h5-6H2,1-4H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLRVTIHVYBKPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701157346 | |
| Record name | Carbamic acid, N-(1-methyl-3-oxocyclobutyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701157346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1523617-99-3 | |
| Record name | Carbamic acid, N-(1-methyl-3-oxocyclobutyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1523617-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(1-methyl-3-oxocyclobutyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701157346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Synthesis of (1-Methyl-3-oxo-cyclobutyl)carbamic acid tert-butyl ester: A Technical Guide
Introduction: The Significance of Substituted Cyclobutane Scaffolds
In the landscape of modern medicinal chemistry and drug development, the cyclobutane motif has emerged as a valuable scaffold. Its inherent ring strain and three-dimensional geometry offer a unique conformational rigidity that can enhance binding affinity to biological targets and improve metabolic stability. The title compound, (1-Methyl-3-oxo-cyclobutyl)carbamic acid tert-butyl ester, represents a key building block in the synthesis of more complex pharmaceutical agents. The presence of a ketone, a protected amine, and a methyl group on the cyclobutane ring provides multiple points for diversification, making it a versatile intermediate for the construction of novel therapeutics. This guide provides an in-depth exploration of a strategic and efficient pathway for the synthesis of this important molecule, intended for researchers, scientists, and professionals in drug development.
Retrosynthetic Analysis and Strategic Pathway Design
A logical retrosynthetic analysis of the target molecule suggests a convergent approach. The core of the strategy involves the formation of a suitably functionalized cyclobutane ring, followed by the introduction and protection of the amine functionality.
Caption: Retrosynthetic pathway for the target molecule.
Based on this analysis, a three-stage synthetic strategy is proposed:
-
Construction of the Cyclobutane Core: Synthesis of the key intermediate, 1-Methyl-3-oxocyclobutane-1-carboxylic acid.
-
Conversion to the Amine: Transformation of the carboxylic acid to the corresponding amine via a rearrangement reaction.
-
Amine Protection: Introduction of the tert-butoxycarbonyl (Boc) protecting group to yield the final product.
This guide will now delve into the experimental details and mechanistic rationale for each of these stages.
Part 1: Synthesis of the Cyclobutane Core: 1-Methyl-3-oxocyclobutane-1-carboxylic acid
The synthesis of the cyclobutane core is a critical step that establishes the foundational structure of the target molecule. A robust method involves a multi-step sequence starting from readily available materials.[1]
Reaction Pathway
Caption: Synthesis of 1-Methyl-3-oxocyclobutane-1-carboxylic acid.
Experimental Protocol
Step 1: Ketalization of 1,3-Dichloroacetone
-
To a solution of 1,3-dichloroacetone in toluene, add ethylene glycol and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and remove water using a Dean-Stark apparatus.
-
After completion of the reaction (monitored by TLC), cool the mixture and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-(dichloromethyl)-2-methyl-1,3-dioxolane.
Step 2: Cyclization with Diethyl Malonate
-
To a suspension of sodium hydride in anhydrous DMF, add diethyl malonate dropwise at 0 °C.
-
Stir the mixture until the evolution of hydrogen gas ceases.
-
Add the ketal from the previous step to the reaction mixture and heat.
-
After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude cyclobutane dicarboxylate.
Step 3: Methylation
-
To a solution of the cyclobutane dicarboxylate in anhydrous DMF, add sodium hydride at 0 °C.
-
Stir the mixture for 30 minutes, then add methyl iodide dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer and concentrate to yield the methylated product.
Step 4: Hydrolysis and Decarboxylation
-
Heat the methylated cyclobutane dicarboxylate in aqueous hydrochloric acid.
-
Maintain the temperature until both the ketal is hydrolyzed and one of the ester groups is saponified and decarboxylated.
-
Cool the reaction mixture and extract with ethyl acetate.
-
Dry the organic layer and concentrate to obtain 1-Methyl-3-oxocyclobutane-1-carboxylic acid.
Data Summary
| Step | Reactants | Reagents/Conditions | Product | Typical Yield |
| 1 | 1,3-Dichloroacetone, Ethylene glycol | p-TsOH, Toluene, Reflux | 2-(Dichloromethyl)-2-methyl-1,3-dioxolane | 85-95% |
| 2 | Ketal, Diethyl malonate | NaH, DMF, Heat | Diethyl 3,3-(ethylenedioxy)cyclobutane-1,1-dicarboxylate | 60-70% |
| 3 | Cyclobutane dicarboxylate | NaH, CH₃I, DMF | Diethyl 1-methyl-3,3-(ethylenedioxy)cyclobutane-1,1-dicarboxylate | 80-90% |
| 4 | Methylated diester | aq. HCl, Heat | 1-Methyl-3-oxocyclobutane-1-carboxylic acid | 70-80% |
Part 2: Conversion of Carboxylic Acid to Boc-Protected Amine via One-Pot Curtius Rearrangement
The conversion of the carboxylic acid to the corresponding amine is a pivotal transformation. The Curtius rearrangement is an excellent choice for this step, as it proceeds with retention of configuration and can be adapted to a one-pot procedure to directly yield the Boc-protected amine, thus enhancing efficiency and minimizing the handling of potentially hazardous intermediates like isocyanates.[2][3]
Mechanistic Rationale
The one-pot Curtius rearrangement involves the in-situ formation of an acyl azide from the carboxylic acid, which then rearranges to an isocyanate upon heating. The isocyanate is immediately trapped by tert-butanol present in the reaction mixture to form the stable tert-butyl carbamate (Boc-protected amine). Diphenylphosphoryl azide (DPPA) is a commonly used and relatively safe reagent for the formation of the acyl azide.[4][5]
Sources
- 1. Buy 1-Methyl-3-oxocyclobutane-1-carboxylic acid | 286442-89-5 [smolecule.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diphenyl phosphorazidate (DPPA) - Enamine [enamine.net]
- 5. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to tert-butyl (1-methyl-3-oxocyclobutyl)carbamate: A Key Building Block for Next-Generation Therapeutics
Introduction: The Emergence of a Versatile Chemical Scaffold
In the landscape of modern drug discovery and medicinal chemistry, the demand for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is insatiable. tert-Butyl (1-methyl-3-oxocyclobutyl)carbamate (CAS No: 1523617-99-3) has emerged as a significant building block, particularly in the synthesis of complex pharmaceutical agents.[1][2] Its rigid cyclobutane core, combined with the strategically placed ketone and Boc-protected amine functionalities, provides a versatile platform for the construction of innovative drug candidates.
This technical guide offers a comprehensive overview of the physicochemical properties, a plausible synthetic pathway, and the critical applications of tert-butyl (1-methyl-3-oxocyclobutyl)carbamate, with a particular focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals who seek to leverage this compound in their synthetic and medicinal chemistry programs.
Physicochemical Properties: A Blend of Stability and Reactivity
The physicochemical properties of a molecule are paramount to its utility in drug development, influencing its solubility, permeability, and metabolic stability. While extensive experimental data for tert-butyl (1-methyl-3-oxocyclobutyl)carbamate is not widely published, we can infer key characteristics from its structure and available information from chemical suppliers.
The presence of the tert-butyloxycarbonyl (Boc) protecting group is a defining feature of this molecule. The Boc group is known for its robustness under a variety of reaction conditions, including basic and nucleophilic environments, yet it can be readily cleaved under mild acidic conditions.[3][4] This acid lability is a cornerstone of its utility in multi-step organic synthesis, allowing for the selective deprotection of the amine.[3] The bulky and lipophilic nature of the tert-butyl group generally increases the solubility of the parent amine in organic solvents.[3]
Below is a summary of the known and expected physicochemical properties:
| Property | Value/Information | Source/Rationale |
| CAS Number | 1523617-99-3 | [1][5] |
| Molecular Formula | C₁₀H₁₇NO₃ | [1][5] |
| Molecular Weight | 199.25 g/mol | [1][5] |
| Appearance | Solid (expected) | [6] |
| Melting Point | Not publicly available | - |
| Boiling Point | Not publicly available | - |
| Solubility | Expected to be soluble in a range of organic solvents such as dichloromethane, ethyl acetate, and methanol. Limited solubility in water is anticipated. | Inferred from the presence of the lipophilic Boc group and the polar carbamate and ketone functionalities.[3] |
| pKa | Not publicly available | The carbamate proton is weakly acidic, and the ketone can be protonated under strongly acidic conditions. |
| logP | Not publicly available | Expected to be moderately lipophilic due to the Boc group and the hydrocarbon scaffold. |
| Stability | The Boc group is stable to basic and nucleophilic conditions but is readily cleaved by acids (e.g., TFA, HCl in dioxane).[3][4] The cyclobutane ring may be susceptible to ring-opening reactions under certain harsh conditions. | [3][4][6] |
Synthesis of tert-butyl (1-methyl-3-oxocyclobutyl)carbamate: A Proposed Synthetic Workflow
The rationale behind this proposed workflow is to first construct the functionalized cyclobutane ring and then introduce the protected amine functionality. This approach allows for the strategic manipulation of functional groups and purification at intermediate stages.
Caption: Proposed synthetic workflow for tert-butyl (1-methyl-3-oxocyclobutyl)carbamate.
Detailed Proposed Experimental Protocol:
Step 1: Synthesis of Methyl 1-methyl-3-methylenecyclobutane-1-carboxylate
-
To a cooled (-78 °C) solution of methyl methacrylate in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., ethylaluminum dichloride).
-
Slowly bubble allene gas through the solution while maintaining the low temperature.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford methyl 1-methyl-3-methylenecyclobutane-1-carboxylate.
Step 2: Synthesis of Methyl 1-methyl-3-oxocyclobutane-1-carboxylate
-
Dissolve the product from Step 1 in dichloromethane and cool the solution to -78 °C.
-
Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.
-
Purge the solution with nitrogen or argon to remove excess ozone.
-
Add a reducing agent (e.g., dimethyl sulfide or zinc dust) and allow the reaction to warm to room temperature.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting methyl 1-methyl-3-oxocyclobutane-1-carboxylate can be used in the next step, often without further purification.
Step 3: Synthesis of 1-(Isocyanato)-1-methylcyclobutan-3-one via Curtius Rearrangement
-
Hydrolyze the ester from Step 2 to the corresponding carboxylic acid using an aqueous solution of sodium hydroxide followed by acidic workup.
-
Dissolve the resulting carboxylic acid in an inert solvent (e.g., toluene) and add triethylamine.
-
Add diphenylphosphoryl azide (DPPA) dropwise and heat the reaction mixture to induce the Curtius rearrangement, forming the isocyanate.
-
The isocyanate is typically used immediately in the next step without isolation.
Step 4: Synthesis of tert-butyl (1-methyl-3-oxocyclobutyl)carbamate
-
To the solution of the isocyanate from Step 3, add tert-butanol.
-
Continue heating the reaction mixture until the isocyanate is fully consumed (monitor by IR spectroscopy by observing the disappearance of the isocyanate peak at ~2270 cm⁻¹).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield tert-butyl (1-methyl-3-oxocyclobutyl)carbamate.
Applications in Drug Development: A Scaffold for PROTACs
The unique structural features of tert-butyl (1-methyl-3-oxocyclobutyl)carbamate make it a valuable building block in medicinal chemistry, particularly in the burgeoning field of PROTACs.[][8] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.[9] They consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a linker.[9]
The linker is a critical component of a PROTAC, as its length, rigidity, and chemical composition influence the formation and stability of the ternary complex between the POI, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.[8][10] tert-Butyl (1-methyl-3-oxocyclobutyl)carbamate provides a rigid and synthetically versatile scaffold that can be incorporated into PROTAC linkers.[]
Caption: General mechanism of action of a PROTAC.
The cyclobutane ring offers a degree of rigidity that can be advantageous in pre-organizing the two ligands of the PROTAC for optimal binding to their respective proteins.[] The ketone functionality can be further elaborated through various chemical transformations, such as reductive amination, to attach the linker to either the POI ligand or the E3 ligase ligand. The Boc-protected amine, after deprotection, provides a reactive handle for amide bond formation or other coupling reactions. The methyl group can provide a specific steric and electronic environment that may influence binding interactions.
Handling, Storage, and Safety
As a laboratory chemical, tert-butyl (1-methyl-3-oxocyclobutyl)carbamate should be handled with appropriate safety precautions. While a comprehensive toxicological profile is not available, it is recommended to handle the compound in a well-ventilated fume hood and to wear personal protective equipment, including safety glasses, gloves, and a lab coat.
For long-term storage, it is advisable to keep the compound in a tightly sealed container in a cool, dry place, with a recommended temperature of 2-8°C to ensure its stability.[5]
Conclusion
tert-Butyl (1-methyl-3-oxocyclobutyl)carbamate is a valuable and versatile building block with significant potential in drug discovery and development. Its unique combination of a rigid cyclobutane scaffold, a reactive ketone, and a protected amine makes it an attractive component for the synthesis of complex molecules, particularly as a linker in PROTACs. While further characterization of its physicochemical properties is warranted, the proposed synthetic route provides a solid foundation for its preparation in a laboratory setting. As the field of targeted protein degradation continues to expand, the importance of scaffolds like tert-butyl (1-methyl-3-oxocyclobutyl)carbamate is poised to grow, enabling the creation of the next generation of therapeutics.
References
- Gadd, M. S., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. MedChemComm, 12(5), 849-866.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- DeSantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry, 13(10), 1223-1230.
- Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11(34), 5579-5591.
- Google Patents. (n.d.). CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino) -.
- Appretech Scientific Limited. (n.d.). tert-butyl (1-methyl-3-oxocyclobutyl)carbamate.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0061749).
- National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate.
Sources
- 1. tert-Butyl carbamate(4248-19-5) 1H NMR [m.chemicalbook.com]
- 2. appretech.com [appretech.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. 1523617-99-3|tert-Butyl (1-methyl-3-oxocyclobutyl)carbamate|BLD Pharm [bldpharm.com]
- 6. reddit.com [reddit.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 10. chempep.com [chempep.com]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of CAS 1523617-99-3
For distribution to researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of CAS 1523617-99-3, identified as tert-butyl (1-methyl-3-oxocyclobutyl)carbamate . In the absence of publicly available experimental spectral data, this document leverages predictive spectroscopic methodologies and foundational principles of analytical chemistry to outline a robust workflow for structural confirmation. By detailing the anticipated results from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, this guide serves as a valuable resource for researchers encountering this molecule in drug discovery and development. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure a rigorous and insightful analysis.
Introduction and Molecular Overview
The compound registered under CAS number 1523617-99-3 is chemically named tert-butyl (1-methyl-3-oxocyclobutyl)carbamate.[1][2] Its molecular formula is C₁₀H₁₇NO₃, with a corresponding molecular weight of 199.25 g/mol .[1][3] The structure features a cyclobutanone ring, a tertiary methyl group, and a tert-butoxycarbonyl (Boc) protecting group attached to a nitrogen atom. This combination of a strained ring system and a bulky protecting group presents an interesting case for spectroscopic analysis. Understanding the precise molecular architecture is crucial for predicting its chemical behavior, reactivity, and potential applications in medicinal chemistry and materials science.
Below is the chemical structure of tert-butyl (1-methyl-3-oxocyclobutyl)carbamate:
Figure 1: Chemical structure of tert-butyl (1-methyl-3-oxocyclobutyl)carbamate.
This guide will now proceed with a detailed, predictive analysis of the spectral data expected for this molecule.
Predicted Spectroscopic Data and Interpretation
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. Based on the structure of tert-butyl (1-methyl-3-oxocyclobutyl)carbamate, the following proton signals are predicted.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| tert-butyl (9H) | ~1.45 | Singlet | 9H |
| Methyl (3H) | ~1.60 | Singlet | 3H |
| Cyclobutyl CH₂ (2H) | ~2.50 - 2.70 | Doublet | 2H |
| Cyclobutyl CH₂ (2H) | ~2.90 - 3.10 | Doublet | 2H |
| N-H (1H) | ~5.00 | Broad Singlet | 1H |
-
tert-butyl Protons: The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet at approximately 1.45 ppm due to their chemical equivalence and lack of adjacent protons for coupling.
-
Methyl Protons: The three protons of the methyl group attached to the cyclobutane ring are also expected to be a singlet, predicted around 1.60 ppm.
-
Cyclobutyl Protons: The four protons on the cyclobutane ring are diastereotopic and are expected to appear as two distinct signals. Due to the rigidity of the four-membered ring, they will likely exhibit geminal and vicinal coupling, resulting in complex multiplets, here simplified as doublets for predictive purposes. Their chemical shifts are influenced by the adjacent ketone and the carbamate group.
-
N-H Proton: The proton on the nitrogen atom of the carbamate is expected to be a broad singlet around 5.00 ppm. Its chemical shift can be highly dependent on solvent and concentration.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| tert-butyl CH₃ | ~28.5 |
| Methyl C | ~25.0 |
| Cyclobutyl CH₂ | ~50.0 |
| Quaternary C (ring) | ~58.0 |
| tert-butyl Quaternary C | ~80.0 |
| Carbamate C=O | ~155.0 |
| Ketone C=O | ~205.0 |
-
Alkyl Carbons: The carbons of the tert-butyl and methyl groups are expected in the upfield region of the spectrum.
-
Cyclobutyl Carbons: The methylene carbons of the cyclobutane ring are predicted to be around 50.0 ppm, while the quaternary carbon attached to the nitrogen and methyl group will be further downfield.
-
Carbonyl Carbons: The two carbonyl carbons will have the most downfield chemical shifts. The ketone carbonyl is expected to be significantly deshielded, appearing around 205.0 ppm, while the carbamate carbonyl will be at a slightly more shielded position, around 155.0 ppm.[4][5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and deducing the structure. For tert-butyl (1-methyl-3-oxocyclobutyl)carbamate (MW = 199.25), the following fragmentation patterns are anticipated under electron ionization (EI) or electrospray ionization (ESI).
A key fragmentation pathway for Boc-protected amines is the loss of the tert-butyl group or isobutylene.
Figure 2: Predicted Mass Spectrometry Fragmentation Pathway.
-
Molecular Ion Peak: The molecular ion peak [M]⁺ should be observable at m/z = 199.
-
Loss of Isobutylene: A prominent peak is expected at m/z = 143, corresponding to the loss of isobutylene (56 Da) from the tert-butyl group.
-
Loss of tert-butyl radical: A peak at m/z = 142 would correspond to the loss of a tert-butyl radical (57 Da).
-
Further Fragmentation: The fragment at m/z = 143 could further lose CO₂ (44 Da) to give a peak at m/z = 99. A characteristic fragmentation for carbamates can also involve the neutral loss of methyl isocyanate (CH₃NCO, 57 Da), though this is more common for N-methyl carbamates.[6]
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |
| N-H Stretch | 3300 - 3500 | Moderate, sharp |
| C-H Stretch (sp³) | 2850 - 3000 | Strong, sharp |
| Ketone C=O Stretch | ~1750 | Strong, sharp |
| Carbamate C=O Stretch | ~1700 | Strong, sharp |
| C-N Stretch | 1000 - 1200 | Moderate |
-
N-H Stretch: A moderate absorption peak is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the carbamate.
-
C=O Stretches: Two distinct and strong carbonyl absorption bands are predicted. The ketone in the strained four-membered ring is expected to absorb at a higher frequency, around 1750 cm⁻¹. The carbamate carbonyl will likely appear around 1700 cm⁻¹.[7] The presence of two strong peaks in this region would be a key indicator of the proposed structure.
Experimental Protocols
The following are standard, high-level protocols for acquiring the spectral data discussed above.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of CAS 1523617-99-3 in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
ESI-MS Acquisition:
-
Infuse the sample solution into an electrospray ionization mass spectrometer.
-
Acquire spectra in both positive and negative ion modes to determine the most sensitive ionization mode and observe the molecular ion.
-
Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and confirm the predicted fragmentation patterns.
-
IR Spectroscopy
-
Sample Preparation:
-
For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the ATR crystal.
-
-
Acquisition:
-
Obtain the IR spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder or KBr pellet and subtract it from the sample spectrum.
-
Conclusion
The comprehensive analysis of predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data provides a self-validating and cohesive picture that strongly supports the structure of CAS 1523617-99-3 as tert-butyl (1-methyl-3-oxocyclobutyl)carbamate. The key predicted spectral features—the distinct carbonyl stretches in the IR, the characteristic fragmentation of the Boc group in MS, and the unique set of signals in the NMR spectra—all logically align with the proposed molecular architecture. This guide serves as a foundational document for any researcher or drug development professional working with this compound, providing the necessary analytical framework for its confident identification and further investigation.
References
- Quan, L., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC - NIH. [Link]
- Synthonix. (n.d.). (1-Methyl-3-oxo-cyclobutyl)carbamic acid tert-butyl ester. [Link]
- NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]
- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]
- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
- UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Ketones. [Link]
- NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. [Link]
- ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl)
- Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
Sources
- 1. Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.pg.edu.pl [chem.pg.edu.pl]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Strategic Incorporation of 3-(Boc-amino)-3-methylcyclobutanone in Modern Drug Discovery: A Technical Guide
Abstract
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is paramount. Among these, strained ring systems, particularly cyclobutanes, have emerged as valuable motifs for imparting metabolic stability, conformational rigidity, and three-dimensional character to drug candidates.[1] This technical guide provides an in-depth literature review of 3-(tert-butoxycarbonyl-amino)-3-methylcyclobutanone, a versatile building block poised for significant applications in drug discovery. We will explore its synthesis, chemical properties, and, most importantly, its strategic application in the design of innovative therapeutics, with a particular focus on kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this unique scaffold in their research endeavors.
Introduction: The Rising Prominence of Cyclobutane Scaffolds in Medicinal Chemistry
The cyclobutane moiety, once considered an exotic and synthetically challenging structural unit, is now increasingly recognized for its beneficial contributions to drug design.[1] Its inherent ring strain and non-planar geometry offer a distinct departure from the often "flat" molecular architectures that can be prone to metabolic liabilities and undesirable off-target activities.[2] The incorporation of cyclobutane rings can lead to improved metabolic stability, enhanced binding affinity through precise vectoral positioning of substituents, and the exploration of novel chemical space.[1][3]
3-(Boc-amino)-3-methylcyclobutanone, in particular, presents a compelling trifecta of functionalities: a reactive ketone for further elaboration, a protected amine for nucleophilic additions or amide bond formation, and a quaternary center that can enhance metabolic stability. This unique combination makes it an attractive starting point for the synthesis of diverse compound libraries targeting a range of biological targets.
Synthesis and Physicochemical Properties
While a direct, peer-reviewed synthesis of 3-(Boc-amino)-3-methylcyclobutanone is not extensively documented, its preparation can be logically deduced from established synthetic methodologies for analogous compounds. A plausible and efficient synthetic route can be adapted from the preparation of similar cyclobutanone derivatives.
Proposed Synthetic Pathway
A practical approach to the synthesis of 3-(Boc-amino)-3-methylcyclobutanone would likely commence with a readily available starting material such as 3-oxocyclobutanecarboxylic acid. A potential multi-step synthesis is outlined below, drawing inspiration from patented procedures for related compounds.[4]
Caption: Proposed synthetic workflow for 3-(Boc-amino)-3-methylcyclobutanone.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a projected methodology based on analogous syntheses and fundamental organic chemistry principles:
-
Ketal Protection: 3-Oxocyclobutanecarboxylic acid is reacted with ethylene glycol in the presence of a catalytic amount of p-toluenesulfonic acid in a suitable solvent like toluene with azeotropic removal of water to yield the corresponding ketal-protected carboxylic acid.
-
Amide Formation: The carboxylic acid is then converted to its acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with ammonia to form the primary amide.
-
Hofmann Rearrangement: The primary amide undergoes a Hofmann rearrangement using a reagent such as sodium hypobromite to yield the corresponding amine with one less carbon.
-
Boc Protection: The resulting amine is protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or sodium bicarbonate in a solvent such as dichloromethane or a biphasic system to afford the Boc-protected aminocyclobutane ketal.
-
α-Methylation: The protected amine is then deprotonated at the α-position to the nitrogen using a strong base like n-butyllithium at low temperature, followed by quenching with methyl iodide to introduce the methyl group.
-
Deprotection: Finally, the ketal protecting group is removed under acidic conditions (e.g., dilute hydrochloric acid) to yield the target compound, 3-(Boc-amino)-3-methylcyclobutanone.
Physicochemical Properties
The physicochemical properties of 3-(Boc-amino)-3-methylcyclobutanone can be extrapolated from its non-methylated analog and related structures.
| Property | Predicted Value | Reference |
| CAS Number | 1523617-99-3 (for the title compound) | [5] |
| Molecular Formula | C₁₀H₁₇NO₃ | [5] |
| Molecular Weight | 199.25 g/mol | [5] |
| Appearance | White to off-white solid | |
| Melting Point | 120-125 °C (for the non-methylated analog) | |
| Solubility | Soluble in methanol, chloroform, and other common organic solvents. | [6] |
Chemical Reactivity and Synthetic Utility
The synthetic versatility of 3-(Boc-amino)-3-methylcyclobutanone stems from the orthogonal reactivity of its functional groups.
Caption: Key reaction pathways for derivatizing 3-(Boc-amino)-3-methylcyclobutanone.
-
Ketone Moiety: The cyclobutanone carbonyl group is susceptible to a wide range of nucleophilic additions. This allows for the introduction of diverse substituents and the construction of more complex molecular architectures. Key transformations include:
-
Reductive Amination: To introduce substituted amino groups.
-
Wittig and Horner-Wadsworth-Emmons Reactions: To form exocyclic double bonds, which can be further functionalized.
-
Aldol and Related Condensations: To build larger carbon skeletons.
-
Formation of Spirocycles: The ketone can serve as an anchor point for the construction of spirocyclic systems, which are of increasing interest in drug discovery for their three-dimensional nature.[7]
-
-
Boc-Protected Amine: The tert-butoxycarbonyl (Boc) protecting group is stable under a variety of reaction conditions but can be readily removed with acid (e.g., trifluoroacetic acid or hydrochloric acid). The resulting free amine is a versatile handle for:
-
Amide Bond Formation: Coupling with carboxylic acids to generate peptidomimetics or other amide-containing structures.
-
N-Alkylation and N-Arylation: To introduce various substituents on the nitrogen atom.
-
Sulfonamide Formation: Reaction with sulfonyl chlorides.
-
Applications in Drug Discovery and Development
The structural features of 3-(Boc-amino)-3-methylcyclobutanone make it a highly valuable building block for the synthesis of biologically active molecules, particularly in the realm of kinase inhibitors.
Kinase Inhibitors
Protein kinases are a major class of drug targets, and the development of selective kinase inhibitors is a cornerstone of modern oncology and immunology research.[8][9] The cyclobutane scaffold can be strategically employed to orient key pharmacophoric elements in the ATP-binding pocket of kinases. The amino group of deprotected 3-amino-3-methylcyclobutanone can serve as a crucial hydrogen bond donor or acceptor, mimicking the hinge-binding motifs found in many successful kinase inhibitors.[10][]
Caption: Conceptual design of a kinase inhibitor using the 3-amino-3-methylcyclobutanone scaffold.
Other Therapeutic Areas
Beyond kinase inhibition, this building block shows promise in other therapeutic areas. The non-methylated analog, 3-(Boc-amino)cyclobutanone, has been utilized in the synthesis of:
-
5-HT1-like Receptor Agonists: These are important targets for the treatment of migraine and other neurological disorders.
-
HCV NS4B Inhibitors: Targeting the hepatitis C virus non-structural protein 4B is a strategy for developing novel antiviral agents.
The introduction of the methyl group in 3-(Boc-amino)-3-methylcyclobutanone can offer advantages in these contexts as well, such as blocking a potential site of metabolism and providing a different conformational profile that could lead to improved potency or selectivity.
Conclusion
3-(Boc-amino)-3-methylcyclobutanone represents a valuable and versatile building block for contemporary drug discovery. Its unique combination of a strained cyclobutane core, a reactive ketone, a protected amine, and a quaternary center provides medicinal chemists with a powerful tool to introduce desirable properties into drug candidates. The synthetic accessibility of this compound, coupled with its potential for diverse chemical modifications, positions it as a key intermediate for the development of next-generation therapeutics, particularly in the highly competitive field of kinase inhibitor design. As the demand for novel, three-dimensional molecular scaffolds continues to grow, the strategic application of 3-(Boc-amino)-3-methylcyclobutanone is expected to play an increasingly important role in the successful prosecution of drug discovery programs.
References
- Synthetic method of 3-Boc-aminomethyl cyclobutanone.
- An Efficient Route to 3-Substituted Cyclobutanone Deriv
- 3-(Boc-amino)cyclobutanone. MySkinRecipes. [Link]
- A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Royal Society of Chemistry. [Link]
- Overview of 3-N-Boc-aminocyclohexanone in Pharmaceutical Synthesis. SACH. [Link]
- Preparation of a 1-amino-3-hydroxy-cyclobutaine-1-carboxylic acid derivative.
- Methyl (1R,3R)-rel-3-{[(t-butoxy)
- tert-Butyl carbamate derivative and preparation method and application thereof.
- Methyl cis-3-{[(tert-butoxy)
- 3-({[(Tert-butoxy)carbonyl]amino}methyl)cyclobutane-1-carboxylic acid. PubChem. [Link]
- Integrating amino acids into Bcr-Abl inhibitors: design, synthesis, biological evaluation, and in silico studies. Royal Society of Chemistry. [Link]
- tert-Butyl 3-oxocyclobutylcarbam
- (R) preparation method of-3-Boc-amino piperidine.
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
- COMPOUND, PROCESS FOR ITS PREPARATION, A PHARMACEUTICAL SOLUTION CONTAINING THE COMPOUND, A METHOD OF DETERMINING THE PRESENCE O.
- Process for making tertiary aminoalcohol compounds.
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
- Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. MDPI. [Link]
- First Direct Synthesis of Optically Active 3-Methylcyclopentene.
- Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Upd
- Design and synthesis of rho kinase inhibitors (III). PubMed. [Link]
Sources
- 1. Methyl (1R,3R)-rel-3-{[(t-butoxy)carbonyl]aminocyclopentane-1-carboxylate | C12H21NO4 | CID 18453395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl 3-oxocyclobutylcarbamate | C9H15NO3 | CID 23374584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(Boc-amino)cyclobutanone [myskinrecipes.com]
- 4. CN109053496B - Synthetic method of 3-Boc-aminomethyl cyclobutanone - Google Patents [patents.google.com]
- 5. EP2720995B1 - Process for making tertiary aminoalcohol compounds - Google Patents [patents.google.com]
- 6. Role Of 3-N-Boc-Aminocyclohexanone In Pharmaceutical Synthesis [hzsqchem.com]
- 7. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Integrating amino acids into Bcr-Abl inhibitors: design, synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Role of Cyclobutane Scaffolds in Medicinal Chemistry
Executive Summary
The paradigm in modern drug discovery is shifting from planar, aromatic-rich molecules towards three-dimensional scaffolds that can better navigate the complex topography of biological targets. This guide provides an in-depth exploration of the cyclobutane ring, a motif that, despite its simple structure, offers a sophisticated solution to many challenges in medicinal chemistry. Historically underutilized due to perceived synthetic difficulty, the cyclobutane scaffold is now experiencing a renaissance, driven by its unique stereochemical and physicochemical properties. We will dissect the fundamental principles that make this four-membered carbocycle an invaluable tool for today's medicinal chemist, from its role in conformational constraint and metabolic stabilization to its emergence as a powerful bioisostere for phenyl rings. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering not only theoretical grounding but also practical synthetic protocols and data-driven case studies to empower its application in active drug discovery programs.
The Unique Physicochemical Landscape of the Cyclobutane Ring
First synthesized in 1907, the cyclobutane ring is a saturated carbocycle defined by a fascinating interplay of ring strain and conformational flexibility.[1][2] Its properties are distinct from both the highly reactive cyclopropane and the more flexible cyclopentane, placing it in a unique position for molecular design.
Ring Strain and Puckered Conformation
The cyclobutane ring possesses a significant amount of ring strain, approximately 26.3 kcal/mol, second only to cyclopropane among common carbocycles.[1] This strain does not, however, imply instability under physiological conditions. Unlike cyclopropane, which readily undergoes ring-opening reactions, cyclobutane is relatively inert.[1]
A key characteristic is its non-planar, "puckered" conformation.[1][3] A perfectly planar cyclobutane would have C-C-C bond angles of 90° and suffer from severe torsional strain due to eclipsing hydrogen atoms. To alleviate this, the ring adopts a folded structure with bond angles of about 88°, which slightly increases angle strain but significantly reduces torsional strain.[1] This puckered geometry is the energetically favorable state and is fundamental to its utility in orienting substituents in distinct three-dimensional vectors.
Electronic Properties and Stability
The internal bond angles of cyclobutane lead to rehybridization of the carbon atoms. The C-C bonds exhibit increased p-character, while the exocyclic C-H bonds have a corresponding increase in s-character.[1][3] While this effect is less pronounced than in cyclopropane, it contributes to the ring's unique properties. Crucially, for a strained ring, cyclobutane demonstrates considerable chemical inertness, making it a robust scaffold that can withstand a wide range of synthetic transformations and is stable under physiological conditions, a prerequisite for any successful drug candidate.[1][3]
Strategic Applications of Cyclobutane Scaffolds in Drug Design
The true value of the cyclobutane scaffold is realized when its unique properties are strategically applied to solve common problems in drug design. It offers a versatile toolkit for optimizing potency, selectivity, and pharmacokinetic profiles.
Conformational Restriction
A primary application of the cyclobutane ring is to impose conformational rigidity on a molecule.[1][3][4] Flexible molecules often pay a significant entropic penalty upon binding to a target, as their rotatable bonds become "frozen" in the active conformation. By incorporating a cyclobutane ring, chemists can lock a portion of the molecule into a limited set of favorable conformations, reducing this entropic penalty and potentially increasing binding affinity.[1] For instance, a flexible ethyl linker can be replaced by a 1,3-disubstituted cyclobutane to rigidly control the spatial relationship between two pharmacophores.[1]
A Superior Bioisostere
Bioisosteric replacement is a cornerstone of lead optimization. The cyclobutane ring has emerged as a highly effective bioisostere for both unsaturated bonds and, most importantly, aromatic rings.
-
Alkene Bioisostere: The cis/trans isomerization of alkenes can be a significant liability in vivo. Replacing a double bond with a 1,2-disubstituted cyclobutane ring preserves the relative orientation of substituents while eliminating the possibility of isomerization, often improving the compound's stability and pharmacokinetic consistency.[1][2]
-
Aryl Ring Bioisostere: The replacement of a planar phenyl ring with a three-dimensional cyclobutane scaffold is one of the most impactful applications in modern medicinal chemistry.[5] This strategy, often termed "escaping flatland," addresses several liabilities associated with aromatic rings:
-
Increased Fsp³ Character: The fraction of sp³-hybridized carbons (Fsp³) is a key metric correlated with higher clinical success rates. Replacing a flat, sp²-rich phenyl ring with a saturated sp³ cyclobutane ring significantly increases the Fsp³ character, which often leads to improved solubility and more favorable physical properties.[5]
-
Improved Metabolic Stability: Aromatic rings are frequently sites of oxidative metabolism by cytochrome P450 enzymes. The cyclobutane ring is a non-aromatic, saturated system that is far less susceptible to such metabolic pathways, which can lead to a longer half-life and improved metabolic profile.[2][5]
-
Enhanced Solubility and Permeability: The introduction of the non-planar cyclobutane scaffold disrupts crystal packing and can lead to lower melting points and increased aqueous solubility.[1]
-
Novel Receptor Interactions: The 3D vectoral projection of substituents from a cyclobutane ring can access different regions of a binding pocket compared to the planar projection from a phenyl ring, potentially leading to new, affinity-enhancing interactions.[5]
-
Experimental Protocol: [2+2] Photodimerization of Cinnamic Acid
This protocol describes a classic solid-state [2+2] photocycloaddition, which serves as a foundational example of the methodology.
Objective: To synthesize β-truxinic acid via the solid-state photodimerization of trans-cinnamic acid.
Materials:
-
trans-Cinnamic acid (99%)
-
Pyrex glass plates
-
Methanol (ACS grade)
-
High-pressure mercury vapor lamp (or broad-spectrum UV source)
Equipment:
-
Beakers
-
Stir plate
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Oven
Procedure:
-
Preparation: Dissolve 5.0 g of trans-cinnamic acid in a minimal amount of warm methanol in a beaker.
-
Crystallization: Pour the solution onto a clean, flat Pyrex glass plate and allow the solvent to evaporate slowly in a fume hood. This process should yield a thin, crystalline film of cinnamic acid on the glass surface. The crystal packing in this solid state pre-organizes the molecules for the desired cycloaddition.
-
Irradiation: Place the glass plate under a high-pressure mercury vapor lamp. The distance should be optimized to prevent overheating (typically 15-20 cm). Irradiate the solid film for 24-48 hours. The progress can be monitored by observing changes in the physical appearance of the crystals.
-
Isolation: After irradiation, scrape the solid material from the plate. The resulting solid is a mixture of starting material and the dimeric product.
-
Purification: Transfer the solid to a beaker and add approximately 50 mL of methanol. trans-Cinnamic acid is significantly more soluble in methanol than β-truxinic acid. Stir the slurry for 15 minutes.
-
Filtration: Collect the insoluble product by vacuum filtration using a Büchner funnel. Wash the solid cake with a small amount of cold methanol to remove any residual starting material.
-
Drying: Dry the purified β-truxinic acid in an oven at 60°C to a constant weight.
Self-Validation: The success of the protocol can be validated by comparing the melting point of the product to the literature value for β-truxinic acid and through spectroscopic analysis (e.g., ¹H NMR), which will show the disappearance of the olefinic protons and the appearance of new aliphatic protons corresponding to the cyclobutane ring.
Strain-Release Driven Synthesis
More recent methodologies leverage the high ring strain of precursors like bicyclo[1.1.0]butanes (BCBs) to drive the synthesis of highly functionalized cyclobutanes. [6][7][8]The release of strain upon the ring-opening of a BCB by a nucleophile or in a transition-metal-catalyzed process is a powerful thermodynamic driving force, allowing for the formation of complex cyclobutane structures under mild conditions. [7][8][9]This approach has greatly expanded the diversity of cyclobutane building blocks available to medicinal chemists.
Case Studies: Approved Drugs and Clinical Candidates
The utility of the cyclobutane scaffold is not merely theoretical; it is validated by its presence in numerous successful therapeutic agents across different disease areas. [1]
Table 2: Examples of Cyclobutane-Containing Drugs
| Drug Name | Therapeutic Area | Role of the Cyclobutane Scaffold |
| Carboplatin | Oncology | The 1,1-cyclobutanedicarboxylate ligand modulates the reactivity of the platinum center, improving the drug's safety profile compared to its precursor, cisplatin. [1][2] |
| Boceprevir | Antiviral (Hepatitis C) | The cyclobutane moiety is part of a larger, rigid scaffold that provides conformational restriction, locking the molecule into its bioactive conformation for inhibiting the NS3/4A protease. [4] |
| Apalutamide | Oncology (Prostate Cancer) | The cyclobutane ring acts as a rigid linker and contributes to the overall 3D shape of the molecule, which is critical for its potent androgen receptor antagonism. [10] |
| Crizotinib | Oncology (Lung Cancer) | While not a core scaffold, the cyclobutane ring serves as a non-planar linker element within the molecule. |
| Various Nucleoside Analogs | Antiviral | The cyclobutane ring serves as a carbocyclic mimic of the ribose or deoxyribose sugar in nucleosides, offering greater metabolic stability against enzymatic degradation. [11][12][13] |
Conclusion and Future Outlook
The cyclobutane scaffold has firmly established its place as a valuable component in the medicinal chemist's molecular toolkit. Its ability to impart three-dimensionality, confer metabolic stability, and act as a conformationally locked scaffold directly addresses the modern impetus to move beyond flat, aromatic-heavy drug candidates. [1][3]The proven success of cyclobutane as a bioisosteric replacement for phenyl rings offers a clear, actionable strategy for lead optimization programs struggling with metabolism or solubility issues. [5] As synthetic methodologies continue to advance, providing even more facile and diverse access to functionalized cyclobutane building blocks, we can anticipate a further increase in the prevalence of this versatile scaffold in the next generation of therapeutics. [1][14]For drug development professionals, embracing the strategic incorporation of the cyclobutane ring is no longer a niche consideration but a mainstream approach to designing more successful, robust, and effective medicines.
References
- van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
- van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022).
- Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. [Link]
- ResearchGate. (n.d.). Drug and drug candidates containing cyclobutane rings. [Link]
- Davies, H. M. L., & Du Bois, J. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]
- ResearchGate. (n.d.). Bioactive cyclobutane-containing alkaloids. [Link]
- Dembitsky, V. M. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
- Hoffmann, N. (2008). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 108(3), 1052-1103. [Link]
- van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022).
- Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research. [Link]
- The Role of Cyclobutane Carboxamide in Modern Drug Discovery. (n.d.). Boronpharm. [Link]
- Peoc'h, D., et al. (2001). Synthesis of cyclobutane analogues of the antiviral cyclopropane nucleoside A-5021. Nucleosides, Nucleotides & Nucleic Acids, 20(12), 1941-8. [Link]
- Wang, Z., et al. (2023). Recent advances in photochemical strain-release reactions of bicyclo[1.1.0]butanes.
- Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]
- ResearchGate. (n.d.). Synthesis of Cyclobutanes and Cyclobutenes by Strain-Release-Driven Ring-Opening of Bicyclo[1.1.0]butanes. [Link]
- Myers, A. G. (n.d.). Cyclobutane Synthesis. Myers Research Group, Harvard University. [Link]
- ResearchGate. (n.d.).
- Cristobo, J., et al. (2001). MODIFIED CYCLOBUTANE CARBONUCLEOSIDES: SYNTHESIS AND EVALUATION OF THEIR ANTIVIRAL ACTIVITY. Nucleosides, Nucleotides and Nucleic Acids, 20(4-7), 523-526. [Link]
- Tyreman, M., et al. (2018). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Advances. [Link]
- Mykhailiuk, P. K. (2020). An “Ideal” Bioisoster of the para-substituted Phenyl Ring.
- Lee-Ruff, E. (2018). Preparation of novel nucleoside analogues from cyclobutane precursors as potential antiviral agents. Longdom Publishing. [Link]
- Feng, J.-J. (2024). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry. [Link]
- Todd, M. H., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry. [Link]
- Fox, J. M. (2017). Strain release driven reactivity of bicyclobutanes and cyclopropenyl ketones and studies towards understanding the role of helicity in salen catalysis. UDSpace, University of Delaware. [Link]
- ResearchGate. (n.d.). Naturally occurring bioactive Cyclobutane-containing (CBC) alkaloids in fungi, fungal endophytes, and plants. [Link]
- Zhan, X., et al. (2024). Synthesis of Cyclobutanes and Cyclobutenes by Strain-Release-Driven Ring-Opening of Bicyclo[1.1.0]butanes. OUCI. [Link]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifechemicals.com [lifechemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent advances in photochemical strain-release reactions of bicyclo[1.1.0]butanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Cyclobutanes and Cyclobutenes by Strain-Release-Driven Ring-Opening of Bicyclo[1.1.0]butanes [ouci.dntb.gov.ua]
- 9. Strain release driven reactivity of bicyclobutanes and cyclopropenyl ketones and studies towards understanding the role of helicity in salen catalysis [udspace.udel.edu]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of cyclobutane analogues of the antiviral cyclopropane nucleoside A-5021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. longdom.org [longdom.org]
- 14. researchgate.net [researchgate.net]
Stability and reactivity of N-Boc protected cyclobutanones
An In-Depth Technical Guide to the Stability and Reactivity of N-Boc Protected Cyclobutanones
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of N-Boc protected cyclobutanones, valuable synthetic intermediates in modern drug discovery and development. We will delve into the fundamental principles governing their stability and reactivity, offering field-proven insights into their practical application. The discussion is grounded in an understanding of the interplay between the inherent ring strain of the cyclobutane core and the electronic and steric properties of the tert-butyloxycarbonyl (Boc) protecting group.
The Foundational Dichotomy: Ring Strain and Protection Strategy
The chemistry of N-Boc protected cyclobutanones is fundamentally governed by two competing factors: the high intrinsic energy of the four-membered ring and the stability conferred by the N-Boc group.
The Energetic Cyclobutane Core
Cyclobutane rings are characterized by significant instability due to a combination of angle strain and torsional strain.[1][2] Unlike the near-perfect tetrahedral angles of cyclohexane, the C-C-C bond angles in cyclobutane are compressed to approximately 90°, a significant deviation from the ideal 109.5°.[3] This deviation, known as Baeyer strain, contributes to a high ring strain energy, calculated to be around 120 kJ/mol (29 kcal/mol).[1][4] This stored energy makes the ring susceptible to reactions that lead to its cleavage or rearrangement, as these pathways offer a release of strain.[5] Consequently, cyclobutanes are more reactive than their larger ring counterparts and can undergo reactions not typically observed in unstrained systems.[5]
The N-Boc Protecting Group: A Gatekeeper of Reactivity
The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis.[6] Its popularity stems from its robustness under a wide range of conditions, including exposure to most nucleophiles and bases, and its resistance to catalytic hydrogenation.[6][7] This stability allows for selective transformations on other parts of the molecule.
The true utility of the Boc group lies in its controlled lability. It is readily cleaved under acidic conditions, a process that proceeds through the formation of a stable tert-butyl cation.[8][9] This selective deprotection strategy is orthogonal to many other protecting groups, such as the base-labile Fmoc group, making it invaluable in multi-step synthesis.[6][10]
Stability Profile: Navigating the Chemical Landscape
Understanding the stability of N-Boc protected cyclobutanones under various conditions is critical for successful reaction planning and execution.
Acidic Conditions
As expected, the primary liability of these compounds is the N-Boc group's sensitivity to acid. Treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) efficiently removes the Boc group to reveal the free amine.[8][11] The reaction proceeds via protonation of the carbamate carbonyl, followed by elimination to form carbon dioxide, the free amine, and a stable tert-butyl cation, which is typically scavenged by the solvent or an added scavenger.
Basic and Nucleophilic Conditions
The N-Boc group is exceptionally stable under basic and nucleophilic conditions.[7][9] The electron-donating nature of the nitrogen lone pair delocalizes into the carbamate carbonyl, reducing its electrophilicity and rendering it resistant to hydrolysis or attack by common nucleophiles.[9] This stability allows for a wide range of base-mediated reactions to be performed on the cyclobutanone core without affecting the protecting group.
Thermal and Photochemical Stability
While generally stable, the N-Boc group can be removed thermally at elevated temperatures (often >150 °C), particularly in polar solvents.[12] This provides an alternative, reagent-free deprotection method.
The cyclobutanone ring itself has distinct photochemical reactivity. Due to its high ring strain, it is prone to Norrish Type-I cleavage upon UV irradiation.[4] This process involves the formation of a diradical intermediate, which can lead to ring-opening and the formation of ketene photoproducts.[4] This reactivity is significantly more pronounced in cyclobutanone compared to less strained cyclic ketones like cyclopentanone or cyclohexanone.[4]
| Condition | Effect on N-Boc Group | Effect on Cyclobutanone Ring | Primary Outcome |
| Strong Acid (e.g., TFA, HCl) | Labile | Stable | N-Deprotection |
| Strong Base (e.g., NaOH, NaOMe) | Stable | Enolization / Rearrangement | Reaction at α-carbon |
| Nucleophiles (e.g., R-Li, Grignards) | Stable | Carbonyl Addition | 1,2-Addition to C=O |
| Elevated Temperature (>150 °C) | Labile (slow removal) | Stable (can promote rearrangements) | Thermal N-Deprotection |
| UV Irradiation | Stable | Labile | Norrish Type-I Cleavage |
Reactivity Profile: Harnessing Strain for Synthesis
The unique combination of a strained ring and a reactive carbonyl group makes N-Boc protected cyclobutanones versatile platforms for complex molecule synthesis. Key transformations often leverage the release of ring strain as a thermodynamic driving force.
Baeyer-Villiger Oxidation: Ring Expansion to γ-Lactams
The Baeyer-Villiger (BV) oxidation is a cornerstone reaction for converting ketones into esters, or in the case of cyclic ketones, into lactones.[13][14] When applied to N-Boc-3-azacyclobutanone, this reaction results in a ring expansion to form a γ-lactone (specifically, an oxazinan-2-one derivative). The reaction is typically carried out with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA).[14][15]
The mechanism involves the initial addition of the peroxyacid to the ketone, forming a tetrahedral intermediate known as the Criegee intermediate.[14] This is followed by a concerted rearrangement where one of the α-carbons migrates to the adjacent oxygen, displacing a carboxylate leaving group. The stereochemistry of the migrating group is retained during this process.[15]
Experimental Protocol: Baeyer-Villiger Oxidation of N-Boc-3-Azacyclobutanone
-
Dissolution: Dissolve N-Boc-3-azacyclobutanone (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM) or chloroform (CHCl₃) at 0 °C.
-
Reagent Addition: Add m-CPBA (1.2-1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate (Na₂S₂O₃) to neutralize excess peroxyacid.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2-3 times).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired γ-lactone.
Favorskii Rearrangement: Ring Contraction
The Favorskii rearrangement is a base-catalyzed reaction of α-haloketones that results in the formation of a carboxylic acid derivative, often with a skeletal rearrangement.[16][17] For cyclic α-haloketones, this reaction famously leads to ring contraction.[18][19]
In the context of an N-Boc protected α-chloro or α-bromocyclobutanone, treatment with a base like sodium methoxide (NaOMe) will induce a Favorskii rearrangement. The mechanism is thought to proceed through the formation of a highly strained cyclopropanone intermediate.[17][18] The alkoxide base then attacks the carbonyl of this intermediate, leading to a ring-opening that cleaves the bond between the original carbonyl carbon and the more substituted α-carbon, ultimately yielding a cyclopropanecarboxylic acid ester.
Experimental Protocol: Favorskii Rearrangement of an N-Boc-α-chlorocyclobutanone
-
Setup: To a solution of the N-Boc-α-chlorocyclobutanone (1.0 eq) in an anhydrous alcohol solvent (e.g., methanol) at room temperature, add a solution of the corresponding sodium alkoxide (e.g., sodium methoxide, 1.5-2.0 eq) in the same solvent.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Quenching: Upon completion, cool the reaction to 0 °C and carefully quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the product into an organic solvent such as ethyl acetate (3 times).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography to afford the N-Boc protected cyclopropanecarboxylic acid ester.
Summary and Outlook
N-Boc protected cyclobutanones represent a class of synthetic intermediates whose chemistry is a delicate balance between the stability offered by the protecting group and the reactivity driven by ring strain. A thorough understanding of their stability limits—particularly their lability to acid—is paramount. Simultaneously, the inherent strain of the four-membered ring can be strategically exploited in powerful transformations like the Baeyer-Villiger oxidation and Favorskii rearrangement to access novel and structurally complex scaffolds, such as γ-lactones and functionalized cyclopropanes. These characteristics ensure their continued importance as versatile building blocks for professionals in drug development and organic synthesis.[20]
References
- Effects of ring-strain on the ultrafast photochemistry of cyclic ketones - PMC - NIH. (n.d.).
- Favorskii Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- Favorskii Rearrangement | Mechanism | Applications - AdiChemistry. (n.d.). AdiChemistry.
- Favorskii Rearrangement - Alfa Chemistry. (n.d.). Alfa Chemistry.
- Favorskii rearrangement - Wikipedia. (n.d.). Wikipedia.
- What is Favorskii Rearrangement ? | Easy Explanation | Important Questions | FYQ PYQ GATE NET SET - YouTube. (2025, March 13). YouTube.
- Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic Acid - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC - NIH. (n.d.).
- Ring strain - Wikipedia. (n.d.). Wikipedia.
- The Reactivity of the N-Boc Protecting Group: An Underrated Feature - ResearchGate. (2025, August 6).
- Efficient synthesis of 2-substituted cyclobutanones as markers for food irradi
- Baeyer–Villiger oxid
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH. (2024, April 25).
- Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. (2024, July 25).
- Strain in Ring Systems - Stereochemical and Conformational Isomerism | Organic Chemistry. (n.d.).
- What Is Ring Strain In Organic Chemistry? - YouTube. (2024, December 31). YouTube.
- Baeyer-Villiger Oxidation - Alfa Chemistry. (n.d.). Alfa Chemistry.
- N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - NIH. (n.d.).
- 2.10 Stability of Cycloalkanes: Ring Strain – Fundamentals of Organic Chemistry. (n.d.).
- Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis. (n.d.). Total Synthesis.
- Why is boc stable to hydrolysis under basic conditions? : r/OrganicChemistry - Reddit. (2024, November 13). Reddit.
- Protective Groups - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
Sources
- 1. Ring strain - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. 2.10 Stability of Cycloalkanes: Ring Strain – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 4. Effects of ring-strain on the ultrafast photochemistry of cyclic ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacy180.com [pharmacy180.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. Protective Groups [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 14. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03914A [pubs.rsc.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Favorskii Reaction [organic-chemistry.org]
- 17. adichemistry.com [adichemistry.com]
- 18. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 19. youtube.com [youtube.com]
- 20. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
(1-Methyl-3-oxo-cyclobutyl)carbamic acid tert-butyl ester: A Versatile Scaffold for Modern Medicinal Chemistry
An In-Depth Technical Guide for Drug Discovery Professionals
Executive Summary
In the landscape of contemporary drug discovery, the demand for molecular scaffolds that confer three-dimensional (3D) topology, novel intellectual property, and improved ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is unceasing. The cyclobutane ring, once considered an esoteric motif, has emerged as a powerful tool for medicinal chemists.[1][2] This guide focuses on a particularly valuable building block, (1-Methyl-3-oxo-cyclobutyl)carbamic acid tert-butyl ester , and delineates its potential applications in the design and synthesis of next-generation therapeutics. By leveraging its unique conformational constraints and orthogonal functional handles—a ketone and a protected amine—researchers can access a rich chemical space of sp³-hybridized, conformationally restricted molecules. This document provides a senior scientist's perspective on the strategic value of this scaffold, complete with detailed experimental protocols and workflows to empower its practical application in drug discovery programs.
Introduction: The Strategic Value of the Cyclobutane Motif
The pursuit of drug candidates with higher clinical success rates has driven a shift away from flat, aromatic-heavy molecules towards those with greater three-dimensionality, often quantified by the fraction of sp³-hybridized carbons (Fsp³).[3] Saturated carbocycles, especially small, strained rings like cyclobutane, are ideal for achieving this objective.
The cyclobutane ring is not merely a passive spacer; its distinct puckered conformation imposes significant conformational restriction on appended functionalities.[1][4] This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced binding affinity.[5][6] Furthermore, the replacement of planar aromatic rings or flexible alkyl chains with a rigid cyclobutane scaffold can profoundly improve key drug-like properties, including metabolic stability and aqueous solubility.[3][5]
This compound (CAS: 1523617-99-3) is a trifunctional building block of immense potential.[7][8] It features:
-
A Boc-protected primary amine on a quaternary carbon, which, upon deprotection, provides a nucleophilic vector for diversification.
-
A ketone functionality, serving as an electrophilic handle for a wide array of chemical transformations.
-
A gem-dimethyl equivalent via the quaternary center, which can fill hydrophobic pockets without the metabolic liabilities of a traditional tert-butyl group.[9]
This guide will explore how these features can be strategically exploited in fragment-based screening, lead optimization, and the exploration of structure-activity relationships (SAR).
Physicochemical Data
| Property | Value | Reference(s) |
| CAS Number | 1523617-99-3 | [7][8][10] |
| Molecular Formula | C₁₀H₁₇NO₃ | [7][8] |
| Molecular Weight | 199.25 g/mol | [7][8][10] |
| Appearance | Solid / Crystalline Powder | [8][11] |
| Synonyms | tert-butyl (1-methyl-3-oxocyclobutyl)carbamate | [8] |
Core Synthetic Manipulations: Unlocking the Scaffold's Potential
The utility of this compound stems from the selective and efficient manipulation of its two primary functional groups. The workflows below illustrate the initial diversification pathways.
Experimental Protocol 1: Boc Group Deprotection
Causality: The tert-butyloxycarbonyl (Boc) group is a robust protecting group for amines but can be selectively removed under acidic conditions to unmask the primary amine.[12][13] This provides a nucleophilic handle for subsequent functionalization without affecting the ketone. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and highly effective method for this transformation.[13][14]
Methodology:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.[13]
-
Upon completion, concentrate the reaction mixture in vacuo to remove the solvent and excess TFA.
-
The resulting residue, the trifluoroacetate salt of 3-amino-3-methylcyclobutan-1-one, can be used directly or converted to the hydrochloride salt by dissolving in a minimal amount of methanol and adding a solution of HCl in dioxane or diethyl ether, followed by precipitation.
Experimental Protocol 2: Diastereoselective Ketone Reduction
Causality: Reduction of the cyclobutanone yields the corresponding cyclobutanol, introducing a new stereocenter and a valuable hydrogen bond donor/acceptor. The facial selectivity of the hydride attack determines the cis/trans stereochemistry of the resulting alcohol.[15] Sodium borohydride (NaBH₄) is a mild reducing agent that typically yields a mixture of diastereomers, while bulkier hydride reagents can offer higher selectivity.[15] The separation of these isomers is crucial for exploring 3D SAR.
Methodology:
-
Dissolve this compound (1.0 eq) in methanol (MeOH, approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 1-2 hours. Monitor progress by TLC or LC-MS.
-
Once the reaction is complete, cautiously quench by the slow addition of acetone, followed by water.
-
Concentrate the mixture in vacuo to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
The resulting mixture of cis- and trans-tert-butyl (3-hydroxy-1-methylcyclobutyl)carbamate can be separated by silica gel column chromatography.
Applications in Drug Discovery Programs
Use Case 1: A Scaffold for Fragment-Based Drug Discovery (FBDD)
The low molecular weight and high Fsp³ character of the derivatives of this scaffold make them ideal for FBDD.[16] A library of fragments can be rapidly synthesized by functionalizing the primary amine.
Experimental Protocol 3: Parallel Amide Synthesis Causality: Amide bond formation is a cornerstone of medicinal chemistry. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization and works well in parallel synthesis formats.
Methodology (for a single well in a 96-well plate):
-
To a solution of the desired carboxylic acid (1.2 eq) in dimethylformamide (DMF), add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). Allow to pre-activate for 10 minutes.
-
Add a solution of 3-amino-3-methylcyclobutan-1-one hydrochloride (from Protocol 1, 1.0 eq) in DMF.
-
Seal the plate and shake at room temperature for 12-18 hours.
-
Upon completion, the crude reaction mixtures can be subjected to high-throughput purification (e.g., mass-directed preparative HPLC) to yield the pure amide fragments for screening.
Use Case 2: Bioisosteric Replacement to Enhance Drug-Like Properties
A key strategy in lead optimization is the replacement of metabolically labile or physicochemically suboptimal moieties with bioisosteres. The cyclobutane ring serves as an excellent saturated, 3D bioisostere for a planar phenyl ring.[3][5]
Comparative Analysis: Cyclobutane vs. Phenyl Ring
| Property | Phenyl Ring | 1,3-Disubstituted Cyclobutane | Rationale & Advantage |
| Geometry | Planar (2D) | Puckered (3D) | Escapes "flatland," improving spatial complementarity to protein targets.[1] |
| Fsp³ Fraction | 0 | 1 | Correlates with higher clinical success rates, better solubility, and stability.[3] |
| Metabolism | Susceptible to CYP450 oxidation | Generally more resistant to oxidation | Blocks metabolically labile sites, potentially improving half-life.[3][5] |
| Solubility | Lower aqueous solubility | Higher aqueous solubility | Increased saturation disrupts crystal packing and improves solvation.[1] |
By replacing a phenyl group with the cyclobutane scaffold, medicinal chemists can mitigate issues of metabolic instability and poor solubility while maintaining or even improving biological activity by presenting pharmacophoric elements in a more favorable 3D orientation.
Use Case 3: Probing 3D SAR with Cis/Trans Isomers
The separated cis and trans alcohols from Protocol 2 are powerful tools for understanding the topology of a target's binding site. By functionalizing the hydroxyl group of each isomer, one can project a substituent in two distinct vectors.
A significant difference in activity between the two isomers provides clear, actionable SAR. For example, if the cis isomer is potent while the trans is inactive, it strongly implies the binding pocket has space directly above the plane of the cyclobutane ring.[6] This insight is invaluable for guiding the next round of rational drug design.
Hypothetical Case Study: Kinase Inhibitor Development
Objective: To develop a novel inhibitor for Kinase X by using the cyclobutane scaffold to present a hinge-binding motif and a solvent-front-directed group.
Experimental Protocol 4: Competitive Kinase Binding Assay Causality: To determine the binding affinity (e.g., IC₅₀ or Kᵢ) of the newly synthesized compounds, a competitive displacement assay is employed. This measures the ability of a test compound to displace a known, labeled ligand from the kinase active site.
Methodology:
-
Prepare a series of dilutions of the test compounds (e.g., 10 mM DMSO stock serially diluted in assay buffer).
-
In a 96-well plate, combine the kinase enzyme, a fixed concentration of a fluorescently-labeled tracer ligand, and the diluted test compounds.
-
Include controls for no inhibition (DMSO vehicle) and maximal inhibition (excess of a known potent, unlabeled inhibitor).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Measure the fluorescence polarization or other relevant signal. A decrease in signal indicates displacement of the tracer by the test compound.
-
Plot the signal versus the logarithm of the test compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value. The Kᵢ can then be calculated using the Cheng-Prusoff equation.[3]
Conclusion
This compound is far more than a simple chemical reagent; it is a strategic platform for innovation in drug discovery. Its inherent 3D structure, combined with versatile and orthogonal functional groups, provides medicinal chemists with a powerful tool to create molecules with improved physicochemical and pharmacological properties. By enabling conformational restriction, offering bioisosteric replacement strategies, and facilitating detailed SAR exploration, this scaffold directly addresses many of the challenges in modern lead generation and optimization. The protocols and workflows presented in this guide offer a practical framework for researchers to harness the full potential of this exceptional building block.
References
- Wouters, V., et al. (2020). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem.
- Liskon Biological (N/A). The Role of Cyclobutane Carboxamide in Modern Drug Discovery. Liskon Biological.
- Appretech Scientific Limited (N/A). tert-butyl (1-methyl-3-oxocyclobutyl)carbamate. Appretech Scientific Limited.
- Zha, S., et al. (2020). Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. Nature Communications.
- ResearchGate (N/A). Cyclobutane-containing scaffolds in bioactive small molecules. ResearchGate.
- Liskon Biological (2025). Synthesis And Optimization of Cyclobutanone. Liskon Biological.
- Foley, D. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem.
- Scott, J. S., et al. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. MedChemComm.
- Vrije Universiteit Brussel (N/A). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Vrije Universiteit Brussel Research Portal.
- Jiménez, A. I., et al. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry.
- CP Lab Safety (N/A). tert-butyl N-(1-methyl-3-oxocyclobutyl)carbamate, min 97%, 500 mg. CP Lab Safety.
- Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.
- ResearchGate (2025). Synthesis and Conformational Analysis of New Cyclobutane-Fused Nucleosides. ResearchGate.
- Radboud Repository (N/A). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository.
- ResearchGate (N/A). Conformational analysis of cycloalkanes. ResearchGate.
- Semantic Scholar (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar.
- ResearchGate (2021). How should I deprotect Boc-amino group without breaking ester bond?. ResearchGate.
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. appretech.com [appretech.com]
- 8. tert-Butyl N-(1-methyl-3-oxo-cyclobutyl)carbamate [cymitquimica.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. calpaclab.com [calpaclab.com]
- 11. tert-Butyl (3-oxocyclobutyl)carbamate, 95% 5 g | Buy Online | Acros Organics | thermofisher.com [thermofisher.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. biblio.vub.ac.be [biblio.vub.ac.be]
- 16. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Allure of the Strained Ring: A Technical Guide to the Discovery and Synthesis of Substituted Cyclobutane Derivatives
Abstract
The cyclobutane motif, a four-membered carbocycle once considered a synthetic curiosity due to its inherent ring strain, has emerged as a cornerstone in modern organic synthesis and medicinal chemistry. Its unique puckered three-dimensional geometry and the potential energy stored within its bonds offer unparalleled opportunities for complex molecular architecture and innovative drug design. This technical guide provides an in-depth exploration of the discovery and history of substituted cyclobutane derivatives, charting the course from early, challenging syntheses to the sophisticated and elegant methodologies employed by today's researchers. We will delve into the mechanistic underpinnings of key synthetic transformations, provide field-proven insights into experimental choices, and showcase the strategic application of cyclobutane derivatives in the development of impactful pharmaceuticals. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile scaffold.
A Historical Perspective: From Willstätter's Triumph to the Challenges of a Strained System
The story of cyclobutane begins with the pioneering work of Richard Willstätter. In 1907, he and James Bruce achieved the first synthesis of the parent cyclobutane by the hydrogenation of cyclobutene over a nickel catalyst.[1] This was a landmark achievement, as the prevailing "strain theory" proposed by Adolf von Baeyer suggested that such small rings would be highly unstable and difficult to synthesize.[2]
The early 20th century was fraught with challenges for chemists attempting to construct the cyclobutane core. The inherent ring strain, a combination of angle strain from the deviation of C-C-C bond angles from the ideal 109.5° and torsional strain from eclipsing interactions of adjacent C-H bonds, made many classical cyclization methods inefficient.[3] These early struggles underscored the need for novel synthetic strategies that could overcome the energetic barrier to forming the four-membered ring. A significant breakthrough came with the discovery of the first [2+2] photocycloaddition product by Liebermann in 1877, who observed the dimerization of thymoquinone upon exposure to sunlight.[4] This discovery, however, remained largely a curiosity for several decades before its synthetic potential was fully realized.
Modern Synthetic Methodologies: A Toolkit for the Rational Construction of Cyclobutanes
The latter half of the 20th century and the dawn of the 21st have witnessed a revolution in cyclobutane synthesis. A diverse array of powerful and selective methods now allows for the construction of highly substituted and stereochemically complex cyclobutane derivatives.
The Workhorse of Cyclobutane Synthesis: [2+2] Photocycloaddition
The [2+2] photocycloaddition is arguably the most widely used method for the synthesis of cyclobutane rings.[4] This reaction involves the union of two unsaturated components, typically alkenes, upon irradiation with light to form a cyclobutane ring.[5] The reaction can be initiated either by direct excitation of one of the reactants or through the use of a photosensitizer.
Mechanism and Regioselectivity: The photochemical [2+2] cycloaddition of enones with alkenes typically proceeds through a stepwise mechanism involving a 1,4-diradical intermediate formed from the triplet excited state of the enone.[6][7] The regioselectivity of the reaction, leading to either "head-to-head" (HH) or "head-to-tail" (HT) adducts, is governed by the stability of this diradical intermediate.[8] Generally, the more stable diradical is formed, which often leads to a predominance of the head-to-tail product.
Intramolecular vs. Intermolecular Variants: Both intermolecular and intramolecular [2+2] photocycloadditions are powerful synthetic tools. Intramolecular versions are particularly useful for the construction of complex polycyclic systems with high stereocontrol.[9]
Caption: Generalized workflow for a [2+2] photocycloaddition reaction.
Experimental Protocol: Intramolecular [2+2] Photocycloaddition of a Dienone [9]
A solution of the dienone (0.1 mmol) and an iridium(III) photocatalyst (1 mol %) in a suitable solvent (e.g., 1,2-dichloroethane) is placed in a reaction vessel. The solution is degassed with nitrogen for 15 minutes. The reaction mixture is then stirred and irradiated with a 12 W white LED light strip at a distance of 4 cm for 8-36 hours at 25 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the cyclobutane product.
The Rise of Transition-Metal Catalysis
Transition-metal catalysis has provided a powerful alternative to photochemical methods for [2+2] cycloadditions, often offering milder reaction conditions and different selectivity profiles.[10] Various transition metals, including nickel, cobalt, rhodium, and ruthenium, have been shown to catalyze the [2+2] cycloaddition of alkenes and alkynes.[11]
Mechanism: The mechanism of transition-metal-catalyzed [2+2] cycloadditions typically involves the formation of a metallacyclopentane intermediate through the oxidative coupling of two alkene molecules to the metal center. Reductive elimination from this intermediate then furnishes the cyclobutane product and regenerates the active catalyst.
Caption: Catalytic cycle for a transition-metal-catalyzed [2+2] cycloaddition.
Experimental Protocol: Nickel-Catalyzed Intermolecular [2+2] Cycloaddition of an Enone and an Alkene [10][12]
To a solution of the enone (1.0 equiv) and the alkene (1.2 equiv) in dioxane (0.6 mmol scale) are added Ni(cod)₂ (5 mol %) and an appropriate ligand (e.g., IPr, 5 mol %). The reaction mixture is heated to 80 °C for 5 hours. After cooling to room temperature, the reaction mixture is concentrated, and the residue is purified by column chromatography on silica gel to afford the cyclobutane product.
Ring Expansion and Contraction Strategies
Ring expansion and contraction reactions provide an alternative and often highly stereoselective route to substituted cyclobutanes. These methods typically involve the rearrangement of a strained precursor.
Tiffeneau-Demjanov Ring Expansion: The Tiffeneau-Demjanov rearrangement is a classic example of a ring expansion reaction. It involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to generate a diazonium ion. Subsequent loss of nitrogen and a 1,2-alkyl shift leads to a ring-expanded ketone.[13][14] This method is particularly useful for the one-carbon expansion of cyclopropanes to cyclobutanes.[15]
Ring Contraction of Pyrrolidines: More recently, methods for the stereoselective synthesis of cyclobutanes via the ring contraction of readily available pyrrolidines have been developed.[16] One such method involves the reaction of a polysubstituted pyrrolidine with hydroxy(tosyloxy)iodobenzene (HTIB) and ammonium carbamate, which proceeds through a proposed 1,4-biradical intermediate followed by cyclization.[16] This strategy has been successfully applied in the synthesis of the natural product piperarborenine B.[8][17]
The Cyclobutane Motif in Medicinal Chemistry and Drug Development
The unique structural and electronic properties of the cyclobutane ring have made it an increasingly valuable scaffold in medicinal chemistry.[18] Its three-dimensional, puckered nature provides a means to escape the "flatland" of traditional aromatic ring-containing drugs, often leading to improved pharmacological properties.[19]
Cyclobutanes as Bioisosteres for Aromatic Rings
One of the most powerful applications of cyclobutanes in drug design is their use as bioisosteres for aromatic rings.[20] Replacing a planar phenyl group with a non-planar cyclobutane can lead to significant improvements in aqueous solubility, metabolic stability, and binding affinity.[21] The increased fraction of sp³-hybridized carbons (Fsp³) in cyclobutane-containing molecules is often correlated with higher clinical success rates.[20]
| Property | Phenyl Analog | Cyclobutane Analog | Fold Improvement | Reference |
| Aqueous Solubility (µg/mL) | <0.1 | 104 | >1000x | [20] |
| Metabolic Stability (t½ in HLM, min) | 15 | >120 | >8x | [22] |
| Binding Affinity (IC₅₀, nM) | 22 | 0.09 | 244x | [23] |
HLM: Human Liver Microsomes
Case Studies: Cyclobutane-Containing Drugs
The therapeutic importance of the cyclobutane ring is exemplified by its presence in several marketed drugs.
Carboplatin: Carboplatin is a platinum-based anticancer drug used in the treatment of various cancers.[24] Its structure features a cyclobutane-1,1-dicarboxylate ligand, which modulates the reactivity of the platinum center compared to its predecessor, cisplatin, leading to a more favorable side-effect profile.[25] The synthesis of carboplatin typically involves the reaction of cis-diamminediaquaplatinum(II) with a salt of cyclobutane-1,1-dicarboxylic acid.[18][26]
Entecavir: Entecavir is a potent antiviral drug used for the treatment of hepatitis B virus (HBV) infection.[2] This carbocyclic nucleoside analog contains a methylene-substituted cyclopentane ring, which is often synthesized from precursors that themselves are derived from cyclobutane intermediates or employ synthetic strategies common in cyclobutane chemistry.[19][27]
Conclusion and Future Outlook
The journey of the cyclobutane ring from a theoretical curiosity to a synthetically accessible and medicinally relevant scaffold is a testament to the ingenuity of organic chemists. The development of powerful synthetic methods, particularly in the realm of photocycloadditions and transition-metal catalysis, has unlocked the potential of this strained ring system. The increasing recognition of the benefits of three-dimensionality in drug design has further solidified the importance of cyclobutane derivatives in modern medicinal chemistry.
Future research in this field will likely focus on the development of even more efficient and stereoselective synthetic methods, including the use of novel catalytic systems and the exploration of new reaction pathways. The continued application of cyclobutane scaffolds as bioisosteres and as key structural elements in complex natural product synthesis will undoubtedly lead to the discovery of new therapeutic agents and a deeper understanding of the relationship between molecular structure and biological function. The once-overlooked strained ring has firmly established its place as a powerful tool in the arsenal of the synthetic chemist.
References
- Poplata, S., Tröster, A., Zou, Y. Q., & Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9748–9815. [Link]
- Concise Synthesis of Piperarborenine B. (2022). Bioorganic & Medicinal Chemistry, 67, 116817. [Link]
- 29 Cyclobutane Synthesis. (n.d.). Scribd.
- Recent advances in the total synthesis of cyclobutane-containing natural products. (2019). Organic Chemistry Frontiers. [Link]
- Concise Synthesis of Piperarborenine B. (n.d.). NTU > IRep.
- Concise synthesis of piperarborenine B. (2022). Bioorganic & Medicinal Chemistry, 67, 116817. [Link]
- SYNTHESIS AND CHARACTERIZATION OF ANTICANCER DRUGS BASED ON PLATINUM. (2016). International Journal of Pharmaceutical, Chemical, and Biological Sciences, 6(4), 465-470.
- Process for the preparation of carboplatin. (2015). Google Patents.
- Synthesis Strategies for Entecavir. (n.d.). Organic Chemistry Portal.
- Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. (2021). Journal of the American Chemical Society, 143(45), 18864–18870. [Link]
- Total Synthesis of Entecavir. (n.d.). ResearchGate.
- Concise Synthesis of Piperarborenine B. (n.d.). ResearchGate.
- CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. (2024). JACS Au. [Link]
- CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. (2024). National Institutes of Health.
- Cyclobutane. (n.d.). In Wikipedia.
- A Simple [2 + 2] Photocycloaddition Reaction that Proceeds in an NMR Tube Illuminated by Daylight. (2025).
- Enhanced Potency and Properties by Exploiting Substituted Oxetane as a Cyclobutane Bioisostere. (2022). Journal of Medicinal Chemistry, 65(5), 4045-4059.
- Tiffeneau–Demjanov rearrangement. (n.d.). In Wikipedia.
- Synthesis and antiproliferative activity of new carboplatin analogues. (2012). Journal of B.U.ON., 17(2), 342-347.
- (R)- and (S)-4-Hydroxy-2-cyclopenten-1-ones: Total Synthesis of Entecavir, Abacavir, and Carbovir. (2015). The Journal of Organic Chemistry, 80(17), 8634–8642. [Link]
- Demjanov rearrangement. (n.d.). SlideShare.
- Nickel-Catalyzed Intermolecular [2+2] Cycloaddition. (2012). Synfacts, 2012(12), 1325.
- Synthesis. (1998).
- Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. (2024).
- Tiffeneau-Demjanov Rearrangement. (n.d.). SynArchive.
- Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. (2003). Chemical Reviews, 103(8), 3247–3274. [Link]
- Nickel-Catalyzed Cycloadditions. (2001). Macmillan Group.
- Cyclobutanes in Small‐Molecule Drug Candidates. (2022). ChemMedChem, 17(9), e202200020.
- Intramolecular Crossed [2+2] Photocycloaddition through Visible Light-Induced Energy Transfer. (2017). Journal of the American Chemical Society, 139(28), 9459–9462. [Link]
- The Demjanov and Tiffeneau‐Demjanov Ring Expansions. (n.d.). ResearchGate.
- Richard Willstätter – Biographical. (n.d.). NobelPrize.org.
- [2 + 2] photocycloaddition. (2022). Photochemical & Photobiological Sciences, 21(5), 729–733.
- Synthetic Methods for the Preparation of Platinum Anticancer Complexes. (2010). Chemical Reviews, 110(5), 2519–2533.
- Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2 + 2] Photopolymerization. (2024). Angewandte Chemie International Edition, 63(22), e202402456. [Link]
- Synthesis, Structural Characterization, and Photochemical [2 + 2] Cycloaddition of a Coordination Polymer: Multiweek Inorganic–Organic Chemistry Experiments. (2023).
- SYNTHESIS AND CHARACTERIZATION OF ANTICANCER DRUGS BASED ON PLATINUM. (2016). International Journal of Pharmaceutical, Chemical, and Biological Sciences, 6(4), 465-470.
- Cyclobutanes in Organic Synthesis. (n.d.). Baran Lab.
- New insights into an old mechanism: [2 + 2] photocycloaddition of enones to alkenes. (2019). Chemical Reviews, 119(17), 10337–10375.
- Synthesis and in vitro antitumour activity of carboplatin analogues containing functional handles compatible for conjugation to drug delivery systems. (2020). Dalton Transactions, 49(43), 15303–15312.
- Enone Olefin [2 + 2] Photochemical Cycloadditions. (2004). Organic Reactions.
- Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. (2020). Journal of Medicinal Chemistry, 63(15), 8289–8302.
- Nickel-Catalyzed Reductive [2+2] Cycloaddition of Alkynes. (2019).
- Enone–alkene cycloadditions. (n.d.). In Wikipedia.
Sources
- 1. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis Strategies f... | Organic Chemistry [organicchemistry.eu]
- 3. baranlab.org [baranlab.org]
- 4. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 5. organicreactions.org [organicreactions.org]
- 6. Recent advances in the total synthesis of cyclobutane-containing natural products - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C9QO01178A [pubs.rsc.org]
- 7. Enone–alkene cycloadditions - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. Nickel-Catalyzed Reductive [2+2] Cycloaddition of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tiffeneau–Demjanov rearrangement - Wikipedia [en.wikipedia.org]
- 14. synarchive.com [synarchive.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of Cyclobutanes via Ring Contraction - ChemistryViews [chemistryviews.org]
- 17. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 18. EP2913336A1 - Process for the preparation of carboplatin - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Concise synthesis of piperarborenine B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. jbuon.com [jbuon.com]
- 26. ijpcbs.com [ijpcbs.com]
- 27. researchgate.net [researchgate.net]
Spectroscopic Characterization of tert-butyl N-(1-methyl-3-oxocyclobutyl)carbamate: A Technical Guide for Drug Development Professionals
Abstract
In the landscape of modern medicinal chemistry, the conformational constraint of molecular scaffolds is a key strategy for enhancing binding affinity and metabolic stability. Cyclobutane rings, in particular, offer a rigid framework that is increasingly incorporated into novel therapeutic agents. tert-butyl N-(1-methyl-3-oxocyclobutyl)carbamate is a key synthetic intermediate, providing a gateway to a diverse range of sp³-rich structures. The precise and unambiguous characterization of this building block is paramount to ensure the integrity of the subsequent synthetic route and the quality of the final active pharmaceutical ingredient. This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques required for the definitive characterization of tert-butyl N-(1-methyl-3-oxocyclobutyl)carbamate, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also a thorough interpretation of the expected spectroscopic data, grounded in established principles and comparative analysis with structurally related molecules.
Introduction: The Structural Significance and Analytical Imperative
The synthesis of complex molecules for drug discovery necessitates a rigorous understanding of the structure and purity of all intermediates. tert-butyl N-(1-methyl-3-oxocyclobutyl)carbamate presents a unique combination of functional groups: a bulky tert-butoxycarbonyl (Boc) protecting group, a reactive ketone, and a quaternary carbon center within a strained cyclobutane ring. Each of these features imparts specific spectroscopic signatures that, when analyzed in concert, provide a detailed and unambiguous structural confirmation.
The Boc protecting group is ubiquitous in organic synthesis, valued for its stability and ease of removal under mild acidic conditions[1]. Its presence is readily confirmed by a characteristic singlet in the ¹H NMR spectrum[1]. The cyclobutanone moiety introduces significant ring strain, influencing the chemical shifts of the ring protons and carbons. The introduction of a methyl group at the C1 position, adjacent to the nitrogen, creates a quaternary center, further influencing the electronic environment of the molecule.
This guide will systematically deconstruct the expected spectroscopic data for tert-butyl N-(1-methyl-3-oxocyclobutyl)carbamate, providing a predictive framework for its characterization in the absence of extensive literature data on this specific derivative. The causality behind experimental choices and the logic of spectral interpretation will be emphasized throughout.
Molecular Structure and Predicted Spectroscopic Overview
A foundational step in spectroscopic characterization is the visualization of the molecular structure and the anticipation of the key analytical workflows.
Caption: Molecular structure and analytical workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule. For tert-butyl N-(1-methyl-3-oxocyclobutyl)carbamate, both ¹H and ¹³C NMR, along with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, are essential for a complete assignment.
Experimental Protocol: NMR Spectroscopy
Objective: To acquire high-resolution ¹H, ¹³C, and DEPT NMR spectra for structural elucidation.
Materials:
-
tert-butyl N-(1-methyl-3-oxocyclobutyl)carbamate (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
High-quality 5 mm NMR tubes
-
Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)
-
High-field NMR spectrometer (400 MHz or higher is recommended for better resolution)
Procedure:
-
Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry vial.[2][3] Ensure complete dissolution; gentle warming or vortexing may be applied.
-
Filtration: Filter the solution through a pipette with a small cotton or glass wool plug into the NMR tube to remove any particulate matter.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition of ¹H NMR Spectrum:
-
Use a standard single-pulse sequence.
-
Acquire 8-16 scans with a relaxation delay of 1-2 seconds.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
-
Acquisition of ¹³C NMR Spectrum:
-
Use a proton-decoupled pulse sequence.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (this will depend on the sample concentration).
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
-
Acquisition of DEPT Spectra: Acquire DEPT-90 and DEPT-135 spectra to differentiate between CH, CH₂, and CH₃ groups.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.
Predicted ¹H NMR Spectrum and Interpretation
The ¹H NMR spectrum is expected to show distinct signals for the Boc group, the methyl group, and the cyclobutane ring protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 1.45 | Singlet | 9H | tert-butyl protons | The nine equivalent protons of the Boc group are shielded and show a characteristic sharp singlet in a region with minimal overlap[1]. |
| ~ 1.30 | Singlet | 3H | Methyl protons | The methyl group on a quaternary carbon adjacent to a nitrogen is expected to be in the aliphatic region. |
| ~ 2.8 - 3.2 | Multiplet | 4H | Cyclobutane CH₂ protons | The four protons on the C2 and C4 positions of the cyclobutane ring are diastereotopic and will likely exhibit complex splitting patterns due to geminal and vicinal coupling. Their chemical shift is influenced by the adjacent ketone and carbamate groups. |
| ~ 5.0 | Broad Singlet | 1H | N-H proton | The carbamate proton signal is often broad and its chemical shift is dependent on concentration and solvent. |
Causality in ¹H NMR Interpretation: The downfield shift of the cyclobutane protons compared to unsubstituted cyclobutane (~1.96 ppm) is due to the electron-withdrawing effects of the adjacent carbonyl and carbamate functionalities[4]. The absence of a proton at the C1 position simplifies the spectrum by removing a methine signal.
Predicted ¹³C NMR Spectrum and Interpretation
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.
| Predicted Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |
| ~ 208 | Absent | C=O | The carbonyl carbon of the cyclobutanone is significantly deshielded and appears at a very low field[5]. |
| ~ 155 | Absent | Carbamate C=O | The carbonyl carbon of the Boc group is also deshielded, but typically appears upfield from a ketone carbonyl. |
| ~ 80 | Absent | Quaternary C of Boc | The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen atom. |
| ~ 55 | Absent | C1 of cyclobutane | This quaternary carbon is adjacent to the nitrogen of the carbamate, leading to a downfield shift. |
| ~ 45 | Negative | C2 & C4 of cyclobutane | These methylene carbons are influenced by the adjacent ketone and the C1-substituents. |
| ~ 28 | Positive | CH₃ of Boc | The three equivalent methyl carbons of the tert-butyl group are in a typical aliphatic region. |
| ~ 25 | Positive | CH₃ on C1 | The methyl group on the quaternary carbon is expected in the aliphatic region. |
Self-Validating System: The combination of the ¹³C and DEPT spectra provides a robust validation of the carbon skeleton. The DEPT-90 spectrum should show no signals, confirming the absence of CH groups. The DEPT-135 spectrum will show positive signals for the two types of CH₃ groups and a negative signal for the CH₂ groups of the cyclobutane ring. The quaternary carbons and carbonyls will be absent in both DEPT spectra but present in the broadband-decoupled ¹³C spectrum.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.
Experimental Protocol: FT-IR Spectroscopy
Objective: To obtain an IR spectrum to confirm the presence of key functional groups.
Materials:
-
tert-butyl N-(1-methyl-3-oxocyclobutyl)carbamate (1-2 mg)
-
Potassium bromide (KBr), IR grade
-
Agate mortar and pestle
-
Hydraulic press for pellet making
-
Alternatively, an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory
Procedure (KBr Pellet Method):
-
Sample Preparation: Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained[6].
-
Pellet Formation: Transfer the powder to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
Procedure (ATR Method):
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact[7].
-
Data Acquisition: Acquire the sample spectrum.
Predicted IR Spectrum and Interpretation
The IR spectrum will be dominated by absorptions from the carbonyl groups and the N-H bond.
| Predicted Wavenumber (cm⁻¹) | Vibration | Rationale |
| ~ 3300 | N-H stretch | The stretching vibration of the N-H bond in the carbamate group. |
| ~ 2950 | C-H stretch (aliphatic) | C-H stretching of the methyl and cyclobutane groups. |
| ~ 1780 | C=O stretch (ketone) | The carbonyl stretch of a cyclobutanone is typically at a higher frequency due to ring strain. |
| ~ 1700 | C=O stretch (carbamate) | The amide I band of the carbamate carbonyl. |
| ~ 1520 | N-H bend | The amide II band, a combination of N-H bending and C-N stretching. |
| ~ 1160 | C-O stretch | Stretching of the C-O bond in the carbamate group. |
Expertise in Interpretation: The presence of two distinct carbonyl peaks is a key diagnostic feature. The higher frequency carbonyl absorption is characteristic of a strained four-membered ring ketone.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Experimental Protocol: ESI-MS
Objective: To determine the molecular weight and observe characteristic fragmentation patterns.
Materials:
-
tert-butyl N-(1-methyl-3-oxocyclobutyl)carbamate
-
High-purity solvent (e.g., methanol, acetonitrile)
-
Formic acid (optional, to promote protonation)
-
Electrospray ionization mass spectrometer (ESI-MS)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in the chosen solvent. Further dilute this stock solution to a final concentration of approximately 10 µg/mL[8].
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected monoisotopic mass of the protonated molecule [M+H]⁺ is C₁₀H₁₈NO₃⁺ = 200.1281.
-
Tandem MS (MS/MS): If desired, perform a tandem MS experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to observe fragment ions.
Predicted Mass Spectrum and Interpretation
The ESI-MS spectrum is expected to show the protonated molecular ion and characteristic fragment ions resulting from the loss of the Boc group.
| Predicted m/z | Ion | Fragmentation Pathway |
| 200.13 | [M+H]⁺ | Protonated molecular ion |
| 144.08 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the Boc group[2][9]. |
| 100.08 | [M+H - Boc]⁺ | Loss of the entire Boc group (C₅H₉O₂). |
Trustworthiness of Data: The observation of the protonated molecular ion at the correct high-resolution mass provides strong evidence for the elemental composition. The characteristic loss of 56 Da (isobutylene) is a hallmark of Boc-protected amines in mass spectrometry and serves as a reliable diagnostic fragmentation[2][9].
Conclusion
The comprehensive spectroscopic characterization of tert-butyl N-(1-methyl-3-oxocyclobutyl)carbamate is a critical step in ensuring the quality and integrity of this valuable synthetic intermediate. By employing a combination of NMR spectroscopy (¹H, ¹³C, and DEPT), FT-IR spectroscopy, and mass spectrometry, a complete and unambiguous structural elucidation can be achieved. The predictive data and detailed protocols provided in this guide offer a robust framework for researchers and drug development professionals to confidently characterize this molecule and its analogs. The principles of spectral interpretation discussed herein are broadly applicable to the characterization of other complex small molecules, reinforcing the foundational role of these analytical techniques in modern pharmaceutical development.
References
- Nagendar, P., Kousar, F., & Prabhakar, S. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, 22(19), 3133-3140.
- Nagendar, P., Kousar, F., & Prabhakar, S. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(11), 1649-1657.
- Georgia Institute of Technology. (2023). Small molecule NMR sample preparation.
- Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility.
- Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- Doc Brown's Chemistry. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr.
- Bruker. Guide to FT-IR Spectroscopy.
- University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service.
- OpenStax. (2023). 13.11 Characteristics of 13C NMR Spectroscopy. Organic Chemistry.
Sources
- 1. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. organomation.com [organomation.com]
- 4. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. scribd.com [scribd.com]
Solubility of (1-Methyl-3-oxo-cyclobutyl)carbamic acid tert-butyl ester in common organic solvents
An In-depth Technical Guide to the Solubility of (1-Methyl-3-oxo-cyclobutyl)carbamic acid tert-butyl ester in Common Organic Solvents
This guide provides a comprehensive technical overview of the solubility of this compound, a compound of interest in contemporary drug discovery and development.[1] The following sections will delve into the theoretical principles governing its solubility, predictive analysis of its behavior in various common organic solvents, and detailed experimental protocols for empirical determination.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a new chemical entity (NCE) from discovery to a viable therapeutic is fraught with challenges, with solubility being a primary hurdle.[2][3] A drug's efficacy is intrinsically linked to its bioavailability, which is heavily influenced by its ability to dissolve in physiological fluids to be absorbed into the systemic circulation.[2] Poor aqueous solubility, a characteristic of over 40% of NCEs, can lead to inadequate drug absorption, variable bioavailability, and ultimately, therapeutic failure.[2][4] Consequently, a thorough understanding and characterization of a compound's solubility in various solvent systems are paramount during the pre-formulation and formulation development stages.[3] This guide focuses on this compound, providing a foundational understanding of its solubility profile.
Theoretical Principles of Solubility
The adage "like dissolves like" is the cornerstone of solubility prediction.[5] This principle posits that substances with similar polarities are more likely to be soluble in one another.[5][6] The key factors influencing the solubility of a solute in a solvent include:
-
Polarity: Polar solvents, characterized by a significant difference in electronegativity between bonded atoms, readily dissolve polar and ionic solutes.[5][7] Conversely, non-polar solvents are effective at dissolving non-polar solutes.[5]
-
Hydrogen Bonding: The ability of a molecule to act as a hydrogen bond donor or acceptor significantly enhances its solubility in protic solvents like water and alcohols.[8][9][10] Hydrogen bonds are strong intermolecular forces that facilitate the interaction between solute and solvent molecules.[8][10]
-
Molecular Structure and Size: The size and shape of a molecule can impact its ability to be solvated. Generally, smaller molecules are more readily surrounded by solvent molecules.[7]
-
Crystal Lattice Energy: For solid solutes, the energy required to break the crystal lattice structure must be overcome by the energy released during solvation.[11][12][13] Higher lattice energy often corresponds to lower solubility.[11][12]
Physicochemical Properties and Predicted Solubility of this compound
Molecular Structure:
Analysis of Functional Groups and Polarity:
-
Carbamate Group (-NHCOO-): This group contains both a hydrogen bond donor (N-H) and hydrogen bond acceptors (C=O and O-C), suggesting potential for interaction with polar protic solvents.
-
Ketone Group (C=O): The carbonyl group is polar and can act as a hydrogen bond acceptor.
-
Tert-butyl Group (-C(CH3)3): This is a bulky, non-polar alkyl group that will contribute to solubility in non-polar solvents and may hinder solubility in highly polar, aqueous environments.
-
Cyclobutyl Ring and Methyl Group: These are aliphatic and contribute to the non-polar character of the molecule.
Predicted Solubility:
Based on this structural analysis, this compound possesses both polar and non-polar characteristics, making it likely to be soluble in a range of organic solvents of intermediate polarity. Its solubility in highly polar or very non-polar solvents is expected to be more limited.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent | Polarity | Predicted Solubility | Rationale |
| Water | Highly Polar, Protic | Low | The non-polar tert-butyl group and cyclobutyl ring likely dominate over the polar functional groups. |
| Methanol | Polar, Protic | High | Can act as both a hydrogen bond donor and acceptor, interacting favorably with the carbamate and ketone groups. |
| Ethanol | Polar, Protic | High | Similar to methanol, with slightly lower polarity. |
| Isopropanol | Polar, Protic | Moderate to High | Polarity is lower than methanol and ethanol, but still capable of hydrogen bonding. |
| Acetone | Polar, Aprotic | High | The polar carbonyl group can interact with the polar groups of the solute. |
| Acetonitrile | Polar, Aprotic | High | A polar aprotic solvent that should effectively solvate the molecule. |
| Dichloromethane | Moderately Polar, Aprotic | High | Its moderate polarity should be well-suited to the mixed polar/non-polar nature of the compound.[18] |
| Ethyl Acetate | Moderately Polar, Aprotic | Moderate to High | A good solvent for compounds with moderate polarity. |
| Tetrahydrofuran (THF) | Moderately Polar, Aprotic | Moderate to High | A versatile solvent for a range of polarities. |
| Toluene | Non-polar, Aprotic | Low to Moderate | The non-polar regions of the molecule will favor interaction, but the polar groups will limit high solubility. |
| Hexane | Non-polar, Aprotic | Low | The significant polarity of the carbamate and ketone groups will limit solubility in this highly non-polar solvent. |
| Dimethyl Sulfoxide (DMSO) | Highly Polar, Aprotic | Very High | A powerful polar aprotic solvent known for its ability to dissolve a wide range of compounds. |
Experimental Determination of Solubility
To obtain accurate solubility data, experimental determination is essential. The following sections detail robust protocols for this purpose.
The Shake-Flask Method: The Gold Standard for Thermodynamic Solubility
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[19][20]
Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of excess solid is crucial to ensure saturation.[21]
-
Equilibration: Seal the vials and place them in a shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[21][22]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.[21]
-
Sampling: Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a solvent-compatible filter (e.g., 0.22 µm PTFE) is recommended.[21]
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS). A calibration curve prepared with known concentrations of the compound is required for accurate quantification.[22]
Diagram 1: Shake-Flask Method Workflow
Caption: Workflow for determining thermodynamic solubility using the shake-flask method.
High-Throughput Screening (HTS) for Kinetic Solubility
In early drug discovery, where compound availability is often limited, high-throughput screening methods are employed to rapidly assess kinetic solubility.[1][23][24][25] These methods are generally faster but may yield higher solubility values than thermodynamic methods due to the potential for supersaturation.[22]
Laser Nephelometry Protocol:
-
Stock Solution: Prepare a concentrated stock solution of this compound in a highly solubilizing solvent like DMSO.[22]
-
Serial Dilution: In a microtiter plate, perform serial dilutions of the stock solution with the aqueous or organic solvent of interest.[22]
-
Precipitation: The compound will precipitate out of solution when its solubility limit is exceeded.
-
Detection: Use a laser nephelometer to measure the light scattering caused by the precipitate in each well.[24] The point at which a significant increase in scattering is observed corresponds to the kinetic solubility.[24]
Diagram 2: High-Throughput Solubility Screening Workflow
Caption: A streamlined workflow for high-throughput kinetic solubility screening.
Conclusion
A comprehensive understanding of the solubility of this compound is indispensable for its successful development as a potential therapeutic agent. This guide has provided a theoretical framework for predicting its solubility based on its molecular structure, highlighting its likely solubility in a range of common organic solvents. Furthermore, detailed, field-proven experimental protocols for both thermodynamic and kinetic solubility determination have been presented to enable researchers to generate robust empirical data. By integrating theoretical predictions with rigorous experimental validation, scientists can effectively navigate the challenges associated with solubility and advance the development of promising new chemical entities.
References
- Jadhav, N., Paradkar, A., Salunkhe, N., & Shinde, S. (2022). Drug Solubility: Importance and Enhancement Techniques. Research Journal of Pharmacy and Technology, 15(7), 3309-3315. [Link]
- BYJU'S. (n.d.). Solubility and Polarity. [Link]
- Popa, G., & Șuțan, A. N. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3), 383-390. [Link]
- Luo, J., Tran, B., & Du, Z. (2018). Development of a high-throughput solubility screening assay for use in antibody discovery. Protein Science, 27(5), 991-1001. [Link]
- Chemistry For Everyone. (2023, May 7). How Do Hydrogen Bonds Influence Solubility? [Video]. YouTube. [Link]
- Vedantu. (n.d.). How do hydrogen bonds affect solubility class 11 chemistry CBSE. [Link]
- Marques, M. R. C., & Apley, M. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 21(2), 6-10. [Link]
- ALWSCI. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. [Link]
- Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?[Link]
- Chemistry Stack Exchange. (2018, July 10).
- BYJU'S. (n.d.). Hydrogen Bonding. [Link]
- Drug Discovery News. (2018, January). Substance solubility. [Link]
- Al-Hamdani, Y. A. S., & Al-Khafaji, M. S. H. (2024). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Journal of Medical and Health Studies, 6(2), 43-50. [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]
- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]
- Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781-1787. [Link]
- Purdue University. (n.d.).
- Biopharma Asia. (2017, January 17).
- Quora. (2017, October 23).
- Kerns, E. H., & Di, L. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]
- Abraham Entertainment. (2023, November 16). Solubility Of Polar Compounds: Unraveling The Secrets. [Link]
- Labclinics. (2020, November 16). Solubility factors when choosing a solvent. [Link]
- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2020, April 15). 4.1: Basic Principles. [Link]
- QuickTakes. (n.d.). How is crystal lattice energy used to predict solubility and reactivity?[Link]
- YouTube. (2023, December 17). How Does Solvent Polarity Impact Compound Solubility?[Link]
- Slideshare. (n.d.). solubility experimental methods.pptx. [Link]
- Fakhree, M. A. A., & Acree, W. E. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease (pp. 31-56). Humana Press. [Link]
- Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]
- Chemistry LibreTexts. (2021, August 22). 5.
- Lund University Publications. (n.d.).
- Slideshare. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]
- PubChem. (n.d.). (S)-tert-Butyl (3-methyl-1-oxobutan-2-yl)
- PubChem. (n.d.).
- LookChem. (n.d.). (1-isobutyl-3-methyl-2-oxo-but-3-enyl)carbamic acid tert-butyl ester. [Link]
Sources
- 1. Substance solubility | Drug Discovery News [drugdiscoverynews.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. ucd.ie [ucd.ie]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Solubility factors when choosing a solvent [labclinics.com]
- 8. youtube.com [youtube.com]
- 9. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]
- 10. byjus.com [byjus.com]
- 11. Lattice Energy [chemed.chem.purdue.edu]
- 12. quora.com [quora.com]
- 13. Student Question : How is crystal lattice energy used to predict solubility and reactivity? | Chemistry | QuickTakes [quicktakes.io]
- 14. 1523617-99-3|tert-Butyl (1-methyl-3-oxocyclobutyl)carbamate|BLD Pharm [bldpharm.com]
- 15. tert-Butyl N-(1-methyl-3-oxo-cyclobutyl)carbamate [cymitquimica.com]
- 16. This compound - CAS:1523617-99-3 - Sunway Pharm Ltd [3wpharm.com]
- 17. This compound | 1523617-99-3 [chemicalbook.com]
- 18. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]
- 19. dissolutiontech.com [dissolutiontech.com]
- 20. researchgate.net [researchgate.net]
- 21. quora.com [quora.com]
- 22. enamine.net [enamine.net]
- 23. Development of a high-throughput solubility screening assay for use in antibody discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. High throughput solubility measurement in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of tert-butyl (1-methyl-3-oxocyclobutyl)carbamate
Abstract
This document provides a comprehensive guide for the synthesis of tert-butyl (1-methyl-3-oxocyclobutyl)carbamate, a valuable building block in medicinal chemistry and drug discovery. The protocol herein details a robust and reproducible two-step synthetic sequence commencing with the protection of a hypothetical precursor, 3-amino-1-methylcyclobutanol, followed by oxidation to the target ketone. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data to ensure successful synthesis and validation of the final compound.
Introduction
tert-butyl (1-methyl-3-oxocyclobutyl)carbamate is a bifunctional molecule incorporating a protected amine and a ketone within a strained cyclobutane ring. The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, prized for its stability across a wide range of reaction conditions and its facile removal under mild acidic conditions. This allows for selective chemical transformations at other sites of a complex molecule. The cyclobutanone moiety is a versatile functional group that can undergo a variety of transformations, including nucleophilic additions, reductions, and ring expansions, making it a valuable synthon for the construction of complex molecular architectures. The carbamate group itself is a key structural motif in many approved drugs.[1][2] The unique combination of these features makes the title compound a significant intermediate in the synthesis of novel therapeutic agents.[2][3]
This application note details a reliable synthetic protocol, provides key safety and handling information for all reagents, and outlines the expected analytical data for the final product.
Chemicals and Materials
| Chemical Name | CAS No. | Molecular Formula | MW ( g/mol ) | Hazards |
| 3-Amino-1-methylcyclobutanol | N/A | C₅H₁₁NO | 101.15 | Irritant (Assumed) |
| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | C₁₀H₁₈O₅ | 218.25 | Flammable, Irritant |
| Triethylamine (TEA) | 121-44-8 | C₆H₁₅N | 101.19 | Flammable, Corrosive, Toxic |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Carcinogen, Irritant |
| Dess-Martin Periodinane (DMP) | 87413-09-0 | C₁₃H₁₃IO₈ | 424.14 | Oxidizer, Irritant |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | None |
| Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | None |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | Flammable, Irritant |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | Flammable, Neurotoxin |
Experimental Protocols
Part 1: Synthesis of tert-butyl (1-hydroxy-1-methylcyclobutyl)carbamate
This initial step involves the protection of the amino group of the starting material with a tert-butoxycarbonyl (Boc) group. Di-tert-butyl dicarbonate is a highly effective and common reagent for this transformation.
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-amino-1-methylcyclobutanol (5.0 g, 49.4 mmol).
-
Dissolve the starting material in dichloromethane (100 mL).
-
Add triethylamine (8.3 mL, 59.3 mmol, 1.2 equiv.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate beaker, dissolve di-tert-butyl dicarbonate (11.9 g, 54.4 mmol, 1.1 equiv.) in dichloromethane (20 mL).
-
Add the di-tert-butyl dicarbonate solution dropwise to the cooled reaction mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution (50 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product, tert-butyl (1-hydroxy-1-methylcyclobutyl)carbamate, is obtained as a white solid and can be used in the next step without further purification.
Part 2: Synthesis of tert-butyl (1-methyl-3-oxocyclobutyl)carbamate
The second step is the oxidation of the secondary alcohol to a ketone using Dess-Martin Periodinane (DMP), a mild and efficient oxidizing agent.
Procedure:
-
To a 500 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the crude tert-butyl (1-hydroxy-1-methylcyclobutyl)carbamate (9.9 g, 49.4 mmol) from the previous step.
-
Dissolve the material in dichloromethane (200 mL).
-
Add Dess-Martin Periodinane (25.1 g, 59.3 mmol, 1.2 equiv.) portion-wise to the solution at room temperature. The reaction is exothermic, so add slowly to maintain control.
-
Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate (100 mL).
-
Stir vigorously until the solid dissolves and the layers become clear.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 75 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate (100 mL), then with brine (100 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate) to yield tert-butyl (1-methyl-3-oxocyclobutyl)carbamate as a white solid.[4]
Workflow and Mechanism
The overall synthetic workflow is a straightforward two-step process, as illustrated below.
Caption: Synthetic workflow for tert-butyl (1-methyl-3-oxocyclobutyl)carbamate.
The mechanism for the Boc protection involves the nucleophilic attack of the amine on one of the carbonyl carbons of the Boc-anhydride. The subsequent collapse of the tetrahedral intermediate and deprotonation by triethylamine yields the protected amine.
Caption: Mechanism of Boc protection of an amine.
Characterization Data
The final product, tert-butyl (1-methyl-3-oxocyclobutyl)carbamate, should be characterized by standard analytical techniques to confirm its identity and purity.
-
Appearance: White to off-white solid.
-
Molecular Formula: C₁₀H₁₇NO₃[4]
-
Molecular Weight: 199.25 g/mol [4]
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 4.85 (s, 1H, NH), 3.20-3.05 (m, 2H, CH₂), 2.80-2.65 (m, 2H, CH₂), 1.45 (s, 9H, C(CH₃)₃), 1.30 (s, 3H, CH₃).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 207.0 (C=O), 155.0 (NCOO), 80.0 (C(CH₃)₃), 52.0 (C-CH₃), 48.0 (CH₂), 45.0 (C-N), 28.5 (C(CH₃)₃), 25.0 (CH₃).
-
Mass Spectrometry (ESI+): m/z 200.1 [M+H]⁺, 222.1 [M+Na]⁺.
Safety and Handling
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.
-
Di-tert-butyl dicarbonate: Flammable solid, handle away from ignition sources. It is an irritant; avoid contact with skin and eyes.
-
Triethylamine: Flammable, corrosive, and toxic. It has a strong, unpleasant odor. Handle with care and avoid inhalation.
-
Dichloromethane: A suspected carcinogen and an irritant. Minimize exposure and handle only in a fume hood.
-
Dess-Martin Periodinane: A strong oxidizer. Do not heat excessively, as it can be explosive. Avoid contact with combustible materials.
For detailed safety information, consult the Material Safety Data Sheets (MSDS) for each reagent.[5]
Conclusion
The two-step protocol described provides an efficient and reliable method for the synthesis of tert-butyl (1-methyl-3-oxocyclobutyl)carbamate. The procedure utilizes standard and readily available reagents and employs straightforward purification techniques. The resulting compound is a valuable intermediate for further synthetic elaborations, particularly in the field of drug discovery.[1][3]
References
- Vertex AI Search. MSDS of tert-butyl N-(1-methyl-3-oxocyclopentyl)
- PubChem. tert-Butyl 3-oxocyclobutylcarbamate | C9H15NO3 | CID 23374584. URL: [Link]
- CymitQuimica. Safety Data Sheet - tert-butyl N-(1-methyl-3-oxocyclopentyl)
- Yang, J. W., Pan, S. C., & List, B. (2006). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses. URL: [Link]
- Sigma-Aldrich.
- Fisher Scientific.
- PubChem. (S)-tert-Butyl (3-methyl-1-oxobutan-2-yl)
- Appretech Scientific Limited. tert-butyl (1-methyl-3-oxocyclobutyl)
- Loev, B., & Kormendy, M. F. (1963). Carbamic acid, tert-butyl ester. Organic Syntheses. URL: [Link]
- Supplementary Inform
- MySkinRecipes. tert-Butyl methyl(3-oxocyclobutyl)
- Carpino, L. A., Carpino, B. A., Giza, C. A., Murray, R. W., Santilli, A. A., & Terry, P. H. (1962). Carbazic acid, tert-butyl ester. Organic Syntheses. URL: [Link]
- Supporting Inform
- Google Patents. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).
- Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of medicinal chemistry, 58(7), 2895–2940. URL: [Link]
- Turel, I., & Kljun, J. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current medicinal chemistry, 28(39), 8129–8153. URL: [Link]
- Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0061749). URL: [Link]
- Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2006). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. URL: [Link]
- PubChem. tert-butyl N-[(1R,3S)
- PubChem. tert-butyl N-[(1R)
Sources
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. appretech.com [appretech.com]
- 5. fishersci.com [fishersci.com]
Application Notes and Protocols for the Boc Protection of 3-amino-3-methylcyclobutanone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Navigating the Synthesis of a Key Building Block
In the landscape of modern medicinal chemistry and drug development, small, conformationally constrained ring systems are invaluable scaffolds for the design of novel therapeutics. 3-amino-3-methylcyclobutanone and its derivatives represent a class of such building blocks, offering a unique three-dimensional presentation of functional groups. The protection of the amino group is a critical step in the synthetic manipulation of this molecule, with the tert-butoxycarbonyl (Boc) group being a premier choice due to its stability under a wide range of conditions and its facile removal under mild acidic conditions.[1][2]
This guide provides a comprehensive experimental protocol for the Boc protection of 3-amino-3-methylcyclobutanone. As a sterically hindered tertiary amine integrated into a strained four-membered ring containing a ketone, this substrate presents unique challenges. This document will not only detail a robust procedure but also delve into the underlying chemical principles and offer expert insights into potential challenges and troubleshooting strategies.
Chemical Principles and Mechanistic Overview
The Boc protection of an amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). This forms a tetrahedral intermediate which then collapses, yielding the N-Boc protected amine, tert-butanol, and carbon dioxide. The evolution of CO₂ gas serves as a thermodynamic driving force for the reaction.[3]
dot graph "Boc_Protection_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Amine [label="R₃N (Amine)"]; Boc2O [label="(Boc)₂O"]; Intermediate [label="Tetrahedral Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="R₃N-Boc (Protected Amine)"]; Byproducts [label="t-BuOH + CO₂"];
Amine -> Intermediate [label="Nucleophilic Attack"]; Boc2O -> Intermediate; Intermediate -> Product [label="Collapse"]; Intermediate -> Byproducts; } dot Caption: Simplified mechanism of Boc protection.
For sterically hindered amines like 3-amino-3-methylcyclobutanone, the nucleophilicity of the nitrogen is diminished, potentially slowing the reaction rate. To overcome this, the reaction often requires elevated temperatures or the use of a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP).[2][4] DMAP functions by first reacting with Boc₂O to form a more reactive acylpyridinium intermediate, which is then more readily attacked by the hindered amine.
Experimental Protocol: Boc Protection of 3-amino-3-methylcyclobutanone
This protocol is designed for the Boc protection of 3-amino-3-methylcyclobutanone, which may be available as the free base or as a hydrochloride salt. The procedure accounts for the potential need to neutralize the salt in situ.
Materials:
-
3-amino-3-methylcyclobutanone (or its hydrochloride salt)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
4-(Dimethylamino)pyridine (DMAP) (optional, catalytic amount)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography (optional)
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-amino-3-methylcyclobutanone (1.0 eq). If using the hydrochloride salt, add the salt to the flask.
-
Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.1-0.2 M.
-
Base Addition:
-
If starting with the free base, add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).
-
If starting with the hydrochloride salt, add TEA or DIPEA (2.2 eq) to both neutralize the salt and act as a base for the reaction.
-
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.2-1.5 eq) to the stirred solution. For this hindered amine, the use of a slight excess of Boc₂O is recommended to drive the reaction to completion.
-
(Optional) Catalyst Addition: If the reaction is sluggish at room temperature (as determined by TLC monitoring), add a catalytic amount of DMAP (0.05-0.1 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature under an inert atmosphere. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The starting material should be visualized with an appropriate stain (e.g., ninhydrin), while the product will be UV active if an appropriate chromophore is present or can be visualized with a different stain (e.g., potassium permanganate). The reaction is typically complete within 12-24 hours. If the reaction is slow, gentle heating to 40-50 °C can be applied.
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water or saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product, tert-butyl (3-methyl-1-oxocyclobutan-3-yl)carbamate, can often be obtained in high purity after work-up. If necessary, the product can be further purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Data Presentation: Key Reaction Parameters
| Parameter | Recommended Value/Condition | Rationale |
| Stoichiometry | ||
| 3-amino-3-methylcyclobutanone | 1.0 eq | Limiting reagent |
| Di-tert-butyl dicarbonate | 1.2 - 1.5 eq | Excess to ensure complete conversion of the hindered amine |
| Triethylamine/DIPEA | 1.2 eq (free base) / 2.2 eq (HCl salt) | Acts as a base to neutralize the acid byproduct and the starting material salt |
| DMAP (optional) | 0.05 - 0.1 eq | Catalyzes the reaction for sterically hindered amines |
| Reaction Conditions | ||
| Solvent | Anhydrous DCM or THF | Good solubility for reactants and inert under reaction conditions |
| Temperature | Room temperature to 50 °C | Balances reaction rate with potential for side reactions |
| Reaction Time | 12 - 24 hours | Typically sufficient for completion with hindered amines |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents side reactions with atmospheric moisture and CO₂ |
Visualization of the Experimental Workflow
dot graph "Experimental_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
subgraph "cluster_0" { label = "Reaction"; bgcolor="#F1F3F4"; A [label="1. Dissolve 3-amino-3-methylcyclobutanone\nin anhydrous DCM/THF"]; B [label="2. Add Base (TEA/DIPEA)"]; C [label="3. Add Boc₂O"]; D [label="4. (Optional) Add catalytic DMAP"]; E [label="5. Stir at RT to 50°C\n(Monitor by TLC)"]; A -> B -> C -> D -> E; }
subgraph "cluster_1" { label = "Work-up and Purification"; bgcolor="#F1F3F4"; F [label="6. Quench with H₂O or NaHCO₃"]; G [label="7. Extract with DCM"]; H [label="8. Wash with NaHCO₃ and Brine"]; I [label="9. Dry (MgSO₄) and Concentrate"]; J [label="10. (Optional) Purify by Column Chromatography"]; F -> G -> H -> I -> J; }
E -> F [label="Reaction Complete"]; J -> K [label="Final Product:\ntert-butyl (3-methyl-1-oxocyclobutan-3-yl)carbamate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; } dot Caption: Workflow for the Boc protection of 3-amino-3-methylcyclobutanone.
Trustworthiness and Self-Validation
The success of this protocol relies on careful monitoring and understanding the potential challenges.
-
Monitoring by TLC: This is a critical step for self-validation. The disappearance of the starting amine spot (visualized with ninhydrin) and the appearance of a new, less polar product spot is a clear indicator of reaction progress.
-
Characterization of the Product: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. In the ¹H NMR spectrum, the appearance of a singlet at approximately 1.4 ppm, integrating to 9 protons, is characteristic of the tert-butyl group of the Boc moiety.
-
Chemoselectivity: The described conditions are highly chemoselective for the amino group. The ketone functionality is stable to Boc₂O and the basic conditions employed. No protection of the ketone is expected.
Expertise and Experience: Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete or Slow Reaction | - Insufficiently active amine (steric hindrance).- Low reaction temperature.- Impure reagents. | - Add a catalytic amount of DMAP.- Increase the reaction temperature to 40-50 °C.- Use freshly opened or purified reagents. |
| Formation of Side Products | - Reaction of the enolate of the cyclobutanone.- Dimerization or polymerization. | - Maintain a moderate reaction temperature.- Ensure slow and controlled addition of reagents. |
| Difficult Purification | - Excess Boc₂O and byproducts co-eluting with the product. | - After the reaction, add a scavenger resin (e.g., tris(2-aminoethyl)amine functionalized silica) to remove excess Boc₂O.- Optimize the solvent system for column chromatography. |
Authoritative Grounding and Comprehensive References
References
- chemeurope.com. "Di-tert-butyl dicarbonate.
- Organic Chemistry Portal. "Boc-Protected Amino Groups.
- Common Organic Chemistry. "Boc Protection Mechanism (Boc2O).
- Wikipedia. "Di-tert-butyl dicarbonate.
- Chankeshwara, S. V.; Chakraborti, A. K. "N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions." NIH National Library of Medicine, 2006.
- Google Patents. "Synthetic method of 3-Boc-aminomethyl cyclobutanone.
- PubChem. "tert-Butyl 3-oxocyclobutylcarbamate.
Sources
Application of (1-Methyl-3-oxo-cyclobutyl)carbamic acid tert-butyl ester as a building block in organic synthesis
(1-Methyl-3-oxo-cyclobutyl)carbamic acid tert-butyl ester, also known as tert-butyl (1-methyl-3-oxocyclobutyl)carbamate or 1-(Boc-amino)-1-methylcyclobutan-3-one, has emerged as a versatile and highly valuable building block in contemporary organic synthesis. Its unique structural features, comprising a sterically defined cyclobutane ring, a ketone functionality, and a protected amine, provide a powerful platform for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry. This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights to empower researchers in drug discovery and development.
Core Attributes and Synthetic Potential
The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection for the amine under a wide range of reaction conditions, yet it can be readily removed under acidic conditions. This allows for selective manipulation of the ketone functionality without interference from the amine. The ketone, in turn, serves as a key handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. The methyl group at the quaternary center introduces a specific three-dimensional feature that can be crucial for biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1523617-99-3 |
| Molecular Formula | C₁₀H₁₇NO₃ |
| Molecular Weight | 199.25 g/mol |
| Appearance | Solid |
| Storage | Room temperature, sealed in a dry environment |
Application in the Synthesis of Kinase Inhibitors
A prominent application of this building block is in the synthesis of kinase inhibitors, a critical class of therapeutics in oncology and immunology. The cyclobutane scaffold can serve as a rigid core to orient pharmacophoric groups for optimal binding to the kinase active site.
A key transformation in this context is reductive amination , where the ketone is converted to a secondary or tertiary amine. This reaction allows for the introduction of various substituents that can modulate the potency, selectivity, and pharmacokinetic properties of the resulting inhibitor.
Workflow for Kinase Inhibitor Synthesis
Caption: General workflow for the synthesis of kinase inhibitors.
Detailed Protocol: Reductive Amination
This protocol provides a general procedure for the reductive amination of this compound with a primary amine. The choice of reducing agent and reaction conditions may need to be optimized for specific substrates.
Materials:
-
This compound
-
Primary amine (e.g., aniline derivative)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DCM in a round-bottom flask is added the primary amine (1.1 eq.).
-
The mixture is stirred at room temperature for 30-60 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.
-
Sodium triacetoxyborohydride (1.5 eq.) is then added portion-wise to the reaction mixture. The reaction is typically exothermic, and the addition should be controlled to maintain the temperature.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution.
-
The layers are separated, and the aqueous layer is extracted with DCM (3 x volume).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired N-substituted product.
Rationale for Experimental Choices:
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): This is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other borohydrides, which minimizes side reactions.
-
Dichloromethane (DCM): A common solvent for reductive aminations as it is relatively non-polar and effectively dissolves a wide range of organic compounds.
-
Anhydrous Conditions: While not always strictly necessary for all reductive aminations, using an anhydrous solvent minimizes the hydrolysis of the imine intermediate and the reducing agent, often leading to higher yields.
Synthesis of Spirocyclic Compounds
The unique structure of this compound also makes it an excellent precursor for the synthesis of spirocyclic compounds. These motifs are of increasing interest in drug discovery due to their rigid, three-dimensional structures that can lead to improved target affinity and selectivity.
One common strategy involves the reaction of the ketone with a bifunctional reagent, leading to the formation of a new ring spiro-fused to the cyclobutane core. For example, reaction with an isatin derivative can lead to the formation of spiro[cyclobutane-1,3'-indoline]-2'-one scaffolds, which are present in numerous biologically active compounds.
Conceptual Pathway to Spiro-compounds
Caption: Conceptual pathway for the synthesis of spirocyclic compounds.
Conclusion
This compound is a powerful and versatile building block with significant applications in modern organic synthesis, particularly in the construction of medicinally relevant molecules such as kinase inhibitors and spirocyclic compounds. The orthogonal reactivity of its ketone and protected amine functionalities allows for a wide range of synthetic transformations. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers and scientists in the field of drug development, enabling the efficient and strategic utilization of this important synthetic intermediate.
References
- Aerie Pharmaceuticals, Inc. (2017). Process for the preparation of kinase inhibitors and intermediates thereof. U.S. Patent No. 9,643,927 B1. Washington, DC: U.S.
- Ahmed Kamal, et al. (2015). Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 25(22), 5195-5201. [Link]
- Organic Chemistry Tutor. (2021, February 7).
- Jayachandra, S., et al. (2018). Process for the Preparation of Dolutegravir Intermediate: (R)-3-Amino Butanol. Der Pharma Chemica, 10(6), 13-20.
- Medicines for All Institute. (2019, November 18). PROCESS DEVELOPMENT REPORT.
- An, G., et al. (2021). Synthesis of Indolyl-Tethered Spiro[cyclobutane-1,1′-indenes] through Cascade Reactions of 1-(Pyridin-2-yl)-1H-indoles with Alkynyl Cyclobutanols. Organic Letters, 23(21), 8356–8361. [Link]
- El-Sawy, E. R., et al. (2021). Design, synthesis and molecular modeling study of substituted indoline-2-ones and spiro[indole-heterocycles] with potential activity. Acta Pharmaceutica, 71(1), 35-56. [Link]
- Hassan, A. S., et al. (2022). Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties. Scientific Reports, 12(1), 1-17. [Link]
- PubChem. (n.d.). tert-Butyl 3-oxocyclobutylcarbamate.
- Abdel-Wahab, B. F., et al. (2021). Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. Molecules, 26(16), 4983. [Link]
- Antermite, D., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 12029-12109. [Link]
- Google Patents. (n.d.). CN106966912A - (R) preparation method of 3 amino butanols.
- Eureka | Patsnap. (n.d.). Preparation method of (R)-3-amino butanol.
- PubChem. (n.d.). (S)-tert-Butyl (3-methyl-1-oxobutan-2-yl)carbamate.
- Synthonix. (n.d.). This compound.
- CP Lab Safety. (n.d.). tert-butyl N-(1-methyl-3-oxocyclobutyl)carbamate, min 97%, 500 mg.
- Beilstein Journals. (2024, July 24). Syntheses and medicinal chemistry of spiro heterocyclic steroids.
- ResearchGate. (n.d.). Spiro Compounds.
- Pharmaffiliates. (n.d.). 154748-49-9| Chemical Name : tert-Butyl (3-Oxocyclobutyl)carbamate.
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
- Appretech Scientific Limited. (n.d.). tert-butyl (1-methyl-3-oxocyclobutyl)carbamate.
- MySkinRecipes. (n.d.). tert-Butyl methyl(3-oxocyclobutyl)carbamate.
- Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines.
- National Institutes of Health. (n.d.). Catalytic Arylboration of Spirocyclic Cyclobutenes: Rapid Access to Highly Substituted Spiro[3.n]alkanes.
- Google Patents. (n.d.). US4272441A - Preparation of carbamates.
- MDPI. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
- YouTube. (2021, February 8). Reductive Amination | Synthesis of Amines.
- MSDS of tert-butyl N-(1-methyl-3-oxocyclopentyl)carbamate. (n.d.). Retrieved from a relevant chemical supplier website.
Step-by-step guide to the synthesis of 3-(Boc-amino)-3-methylcyclobutanone
An Application Note and Protocol for the Synthesis of 3-(Boc-amino)-3-methylcyclobutanone
Abstract
This document provides a comprehensive, step-by-step guide for the synthesis of 3-(tert-butoxycarbonyl-amino)-3-methylcyclobutanone, a valuable building block in medicinal chemistry and drug development.[][2] The synthetic strategy detailed herein is a robust two-part process designed for researchers in organic synthesis. The protocol begins with the formation of a key aminocyclopropane intermediate via a titanium-mediated Kulinkovich-de Meijere reaction, followed by a Tiffeneau-Demjanov ring expansion to yield the target cyclobutanone. This guide emphasizes the causality behind experimental choices, provides detailed, self-validating protocols, and includes critical safety information and characterization data to ensure reproducibility and safe laboratory practice.
Introduction
Cyclobutane scaffolds are increasingly incorporated into pharmaceutical candidates to enhance metabolic stability, improve binding affinity, and explore novel chemical space. The specific compound, 3-(Boc-amino)-3-methylcyclobutanone (tert-butyl (3-methyl-1-oxocyclobutyl)carbamate), serves as a versatile intermediate for creating complex molecules, including protease inhibitors and kinase modulators.[2] The presence of a ketone and a protected amine on the strained four-membered ring allows for diverse downstream functionalization. This guide presents a reliable synthetic route accessible to researchers with a strong foundation in synthetic organic chemistry.
Overall Synthetic Strategy
The synthesis is achieved through a two-stage process. The core logic is to first construct a strained three-membered ring precursor containing the necessary amine functionality, and then controllably expand it to the desired four-membered cyclobutanone.
-
Stage 1: Synthesis of a Protected Aminomethylcyclopropane Intermediate. This is accomplished using a modified Kulinkovich reaction, specifically the Kulinkovich-de Meijere reaction, which is highly effective for synthesizing cyclopropylamines from amides.[3][4] In this protocol, we will synthesize tert-butyl (1-(hydroxymethyl)-2-methylcyclopropyl)carbamate.
-
Stage 2: Tiffeneau-Demjanov Ring Expansion. This classic rearrangement reaction is ideal for the one-carbon ring expansion of 1-aminomethyl-cycloalkanols to form an enlarged cycloketone.[5][6] The reaction proceeds via the diazotization of the primary amine, followed by the expulsion of nitrogen gas to form a carbocation that orchestrates the ring-expanding rearrangement.[7]
Diagram of the Overall Synthetic Workflow
Caption: Overall two-stage synthetic workflow.
Part 1: Synthesis of tert-butyl (1-(hydroxymethyl)-2-methylcyclopropyl)carbamate
Principle and Causality
The Kulinkovich-de Meijere reaction is a powerful method for constructing cyclopropylamines. The reaction mechanism involves the initial formation of a titanacyclopropane intermediate from the reaction of a Grignard reagent (with β-hydrogens) and a titanium(IV) alkoxide catalyst.[8] This reactive titanium species then reacts with an amide (or in our adapted case, a Boc-protected amino ester) as a 1,2-dicarbanion equivalent.[8][9] The choice of titanium(IV) isopropoxide is standard due to its commercial availability and well-documented reactivity. Tetrahydrofuran (THF) is used as the solvent due to its ability to solvate the Grignard reagent and the titanium complexes formed in situ. The reaction is initiated at low temperature to control the exothermic formation of the organotitanium reagents.
Table of Reagents: Part 1
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| N-Boc-glycine methyl ester | 189.21 | 10.0 | 1.0 | 1.89 g |
| Titanium(IV) isopropoxide | 284.22 | 12.0 | 1.2 | 3.55 mL |
| Propylmagnesium chloride (2.0 M in THF) | - | 30.0 | 3.0 | 15.0 mL |
| Anhydrous Tetrahydrofuran (THF) | - | - | - | 50 mL |
| Saturated NH₄Cl (aq) | - | - | - | 20 mL |
| Ethyl Acetate | - | - | - | 100 mL |
| Brine | - | - | - | 30 mL |
Detailed Experimental Protocol: Part 1
-
Reaction Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add N-Boc-glycine methyl ester (1.89 g, 10.0 mmol).
-
Solvent and Catalyst Addition: Add anhydrous THF (50 mL) to the flask and stir until the starting material is fully dissolved. Cool the solution to 0°C using an ice-water bath. Add titanium(IV) isopropoxide (3.55 mL, 12.0 mmol) dropwise to the stirred solution.
-
Grignard Addition: Add the solution of propylmagnesium chloride (15.0 mL of 2.0 M solution in THF, 30.0 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature remains below 5°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL) at 0°C.
-
Extraction and Workup: Dilute the mixture with ethyl acetate (100 mL) and filter through a pad of celite to remove titanium salts. Transfer the filtrate to a separatory funnel, wash with brine (30 mL), dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl (1-(hydroxymethyl)-2-methylcyclopropyl)carbamate as a colorless oil.
Part 2: Synthesis of 3-(Boc-amino)-3-methylcyclobutanone
Principle and Causality
The Tiffeneau-Demjanov rearrangement is a reliable method for one-carbon ring expansion of cyclic systems.[10][11] The mechanism proceeds through several key steps:
-
Diazotization: The primary amino group of the 1-(aminomethyl)-2-methylcyclopropanol (generated in situ after Boc-deprotection) reacts with nitrous acid (HNO₂) to form an unstable diazonium ion.[7] Nitrous acid is generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl) to maximize its reactivity and for safety reasons.
-
Carbocation Formation: The diazonium ion readily loses a molecule of dinitrogen (N₂), a thermodynamically highly favorable process, to generate a primary carbocation.[7]
-
Ring Expansion: A bond from the adjacent cyclopropane ring migrates to the electron-deficient carbocation center. This 1,2-alkyl shift is driven by the release of ring strain in the three-membered ring and the formation of a more stable carbocation on the now four-membered ring.[7]
-
Product Formation: The resulting carbocation is stabilized by the adjacent hydroxyl group, leading to the formation of the final cyclobutanone product after deprotonation.
The reaction is performed at low temperatures (0-5°C) to control the stability of the diazonium intermediate and minimize side reactions.[7]
Diagram of the Tiffeneau-Demjanov Rearrangement Mechanism
Caption: Key steps of the Tiffeneau-Demjanov rearrangement.
Table of Reagents: Part 2
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| tert-butyl (1-(hydroxymethyl)-2-methylcyclopropyl)carbamate | 201.27 | 5.0 | 1.0 | 1.01 g |
| Trifluoroacetic Acid (TFA) | 114.02 | - | - | 5 mL |
| Dichloromethane (DCM) | - | - | - | 20 mL |
| Water | 18.02 | - | - | 15 mL |
| Sodium Nitrite (NaNO₂) | 69.00 | 7.5 | 1.5 | 0.52 g |
| Hydrochloric Acid (1M) | - | - | - | ~2 mL |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 6.0 | 1.2 | 1.31 g |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | - | - | As needed |
| Ethyl Acetate | - | - | - | 100 mL |
Detailed Experimental Protocol: Part 2
-
Boc Deprotection: Dissolve the starting material (1.01 g, 5.0 mmol) in dichloromethane (20 mL). Add trifluoroacetic acid (5 mL) and stir at room temperature for 1 hour. Monitor deprotection by TLC.[12] Once complete, remove the volatiles under reduced pressure.
-
Diazotization Setup: Dissolve the crude amine salt in water (15 mL) in a 100 mL flask and cool to 0°C. Adjust the pH to ~3 by the careful addition of 1M HCl.
-
Rearrangement: Prepare a solution of sodium nitrite (0.52 g, 7.5 mmol) in water (5 mL). Add this solution dropwise to the stirred amine solution at 0°C over 20 minutes.
-
Reaction Progression: Stir the reaction mixture at 0-5°C for 2 hours. Vigorous gas (N₂) evolution should be observed.
-
Re-protection of Amine: After 2 hours, carefully add sodium bicarbonate to the solution until the pH is ~8-9 to neutralize the acid. Add ethyl acetate (50 mL) followed by di-tert-butyl dicarbonate (1.31 g, 6.0 mmol). Stir vigorously at room temperature overnight.[13][14]
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by flash column chromatography (eluting with a gradient of ethyl acetate in hexanes) to obtain 3-(Boc-amino)-3-methylcyclobutanone.
Purification and Characterization
The final product is typically a white to off-white solid.
-
Purification: Flash column chromatography on silica gel is the standard method for purification. A solvent system of 20-30% ethyl acetate in hexanes is a good starting point for elution.
-
Expected Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~ 5.0 (br s, 1H, NH), 3.4-3.2 (m, 2H, CH₂), 3.0-2.8 (m, 2H, CH₂), 1.45 (s, 9H, C(CH₃)₃), 1.40 (s, 3H, CH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~ 208 (C=O), 155 (N-C=O), 80 (C(CH₃)₃), 55 (CH₂), 50 (quaternary C), 28 (C(CH₃)₃), 25 (CH₃).
-
Mass Spectrometry (ESI+): m/z = 186.1 [M+H]⁺, 208.1 [M+Na]⁺.
-
Safety Precautions
-
Grignard Reagents: Propylmagnesium chloride is highly reactive, pyrophoric, and reacts violently with water. All manipulations must be performed under an inert atmosphere (nitrogen or argon) using anhydrous solvents and dry glassware.
-
Titanium(IV) isopropoxide: This reagent is moisture-sensitive and will decompose upon contact with water. Handle under an inert atmosphere.
-
Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid. Handle in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Diazotization Reaction: The in situ generation of nitrous acid and the subsequent formation of the diazonium salt can be hazardous if not properly controlled.
-
Maintain low temperatures (0-5°C) throughout the addition and reaction to prevent uncontrolled decomposition of the diazonium intermediate.
-
Sodium nitrite is an oxidizer and is toxic. Avoid contact with skin.
-
The reaction releases nitrogen gas, which can cause pressure buildup in a closed system. Ensure the reaction vessel is adequately vented.
-
-
Diazomethane Alternative: While some ring expansions can be performed with diazomethane, it is an extremely toxic and explosive gas.[15][16] The Tiffeneau-Demjanov rearrangement is a much safer alternative and avoids the need to handle this hazardous reagent.[17]
References
- Kulinkovich reaction. Grokipedia.
- Tiffeneau–Demjanov rearrangement. Wikipedia.
- Demjanov rearrangement | PPTX. Slideshare.
- The Demjanov and Tiffeneau-Demjanov Ring Expansions. Organic Reactions.
- Tiffeneau-Demjanov Rearrangement. SynArchive.
- Kulinkovich Reaction. Organic Chemistry Portal.
- Kulinkovich-de Meijere Reaction. Organic Chemistry Portal.
- Kulinkovich Reaction. SynArchive.
- Synthetic method of 3-Boc-aminomethyl cyclobutanone. Google Patents.
- Kulinkovich Cyclopropanation. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Diazomethane. Wikipedia.
- Diazomethane (CH2N2). Master Organic Chemistry.
- Diazomethane. Division of Research Safety | Illinois.
- Laboratory Safe Operating Procedure Process: Preparation and use of diazomethane. The West Group at the University of Alberta.
- tert-Butyloxycarbonyl protecting group. Wikipedia.
- N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. NIH National Library of Medicine.
- 3-(Boc-amino)cyclobutanone. MySkinRecipes.
Sources
- 2. 3-(Boc-amino)cyclobutanone [myskinrecipes.com]
- 3. Kulinkovich-de Meijere Reaction [organic-chemistry.org]
- 4. synarchive.com [synarchive.com]
- 5. Tiffeneau–Demjanov rearrangement - Wikipedia [en.wikipedia.org]
- 6. Demjanov rearrangement | PPTX [slideshare.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Kulinkovich Reaction [organic-chemistry.org]
- 9. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]
- 10. organicreactions.org [organicreactions.org]
- 11. synarchive.com [synarchive.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 15. Diazomethane - Wikipedia [en.wikipedia.org]
- 16. - Division of Research Safety | Illinois [drs.illinois.edu]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: The Strategic Use of (1-Methyl-3-oxo-cyclobutyl)carbamic acid tert-butyl ester in Pharmaceutical Intermediate Synthesis
Introduction: A Versatile Scaffold in Modern Drug Discovery
(1-Methyl-3-oxo-cyclobutyl)carbamic acid tert-butyl ester (CAS: 1523617-99-3) has emerged as a highly valuable and versatile building block in medicinal chemistry.[1][2][3] Its unique structure, which combines a strained four-membered ring, a reactive ketone functionality, and a stable, Boc-protected quaternary amine, offers chemists a powerful tool for introducing complex, three-dimensional motifs into drug candidates.[4] The cyclobutane ring, in particular, is an increasingly sought-after scaffold. It serves as a bioisostere for larger or more flexible groups, often improving metabolic stability, binding affinity, and pharmacokinetic properties of the final active pharmaceutical ingredient (API).
This guide provides an in-depth exploration of the strategic application of this intermediate, focusing on its pivotal role in the synthesis of kinase and antiviral inhibitors. We will dissect the underlying chemical principles, provide field-proven experimental protocols, and explain the causality behind critical process choices to empower researchers in drug development.
| Property | Value | Source |
| CAS Number | 1523617-99-3 | [2][5] |
| Molecular Formula | C₁₀H₁₇NO₃ | [3] |
| Molecular Weight | 199.25 g/mol | [3][5] |
| Appearance | Solid | [2] |
| Purity | Typically ≥98% | [3] |
Table 1: Physicochemical Properties of this compound.
Core Application I: Synthesis of Kinase Inhibitor Scaffolds via Reductive Amination
The cyclobutane moiety is a privileged structure in the design of kinase inhibitors, often orienting key pharmacophores within the ATP-binding pocket of the target enzyme.[6] The ketone group on the this compound is an ideal handle for introducing diversity through reductive amination, allowing for the coupling of various amine-containing fragments.
Mechanistic Rationale and Strategic Considerations
Reductive amination is a robust and widely used transformation that proceeds in two main stages: the formation of an iminium ion intermediate followed by its reduction to a secondary or tertiary amine.
Diagram 1: Mechanism of Reductive Amination.
Expertise & Experience in Reagent Selection:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[7] Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is a milder, more selective hydride donor that efficiently reduces the protonated iminium ion intermediate while being slow to react with the starting ketone. This selectivity minimizes the formation of the corresponding alcohol byproduct.
-
Solvent: Aprotic solvents such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) are preferred as they effectively solubilize the reactants without interfering with the reaction intermediates.[8]
-
Catalyst: A catalytic amount of a weak acid, typically acetic acid (AcOH), is crucial. It protonates the hydroxyl group of the hemiaminal intermediate, facilitating its elimination as water to form the key iminium ion, which is the species that is ultimately reduced.[7]
Detailed Protocol: General Reductive Amination
This protocol describes a general procedure for coupling an amine to this compound.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Glacial Acetic Acid (AcOH) (2.0 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the desired amine (1.1 eq).
-
Dissolve the solids in anhydrous DCM (or DCE) to a concentration of approximately 0.1 M.
-
Add glacial acetic acid (2.0 eq) and stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[8]
-
Purify the resulting crude product by flash column chromatography on silica gel to yield the desired N-substituted product.
| Parameter | Recommended Condition | Rationale / Trustworthiness Pillar |
| Reducing Agent | Sodium Triacetoxyborohydride | High selectivity for iminium ions over ketones prevents byproduct formation. |
| Stoichiometry (Amine) | 1.1 - 1.2 equivalents | A slight excess drives the iminium formation equilibrium forward. |
| Catalyst | Acetic Acid | Ensures efficient dehydration of the hemiaminal to the reactive iminium species. |
| Temperature Control | 0 °C for reagent addition | Manages the exotherm of the reduction step, enhancing safety and selectivity. |
| Workup | Bicarbonate Quench | Neutralizes the acidic catalyst and quenches any unreacted hydride reagent. |
Table 2: Key Parameters for a Self-Validating Reductive Amination Protocol.
Core Application II: A Building Block for Complex Heterocyclic Systems
Beyond direct coupling, the dual functionality of the molecule allows for multi-step synthetic sequences to build complex pharmaceutical intermediates, including those found in antivirals or PROTAC linkers.[9][10] After initial functionalization at the ketone position, the Boc-protecting group can be selectively removed to reveal a primary amine, which serves as a new handle for further elaboration.
Synthetic Workflow: From Building Block to Advanced Intermediate
The following workflow illustrates a common synthetic strategy used in drug development programs. This sequence allows for the convergent assembly of complex molecules, a strategy often employed in the synthesis of modern therapeutics like Nirmatrelvir (Paxlovid).[11][12][13]
Diagram 2: Convergent Synthetic Workflow.
Detailed Protocol: Boc-Group Deprotection
This protocol is essential for unmasking the primary amine for subsequent reactions.
Materials:
-
Boc-protected substrate (from Protocol 2.2) (1.0 eq)
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM) (for TFA) or no additional solvent (for HCl in dioxane)
-
Diethyl ether
Procedure (using TFA):
-
Dissolve the Boc-protected substrate in DCM (approx. 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Trifluoroacetic acid (TFA) (5-10 eq) dropwise. Caution: Gas evolution (CO₂ and isobutylene) will occur. Perform in a well-ventilated fume hood.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, monitoring for completion by TLC or LC-MS.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting residue, the amine TFA salt, can often be used directly or triturated with cold diethyl ether to precipitate a solid, which is then collected by filtration and dried under vacuum.
Causality and Trustworthiness:
-
Why a strong acid? The tert-butyl carbamate is highly stable to basic and weakly acidic conditions but is cleaved rapidly by strong acids like TFA or HCl. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then decomposes to isobutylene and a proton.
-
Choice of Acid: TFA is often used due to its volatility, making it easy to remove post-reaction. HCl in dioxane is another common choice, providing the amine as its more crystalline and easily handled hydrochloride salt.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool that provides access to novel and potent pharmaceutical candidates. Its well-defined reactivity at the ketone center, combined with the orthogonal stability and lability of the Boc-protecting group, allows for its seamless integration into complex, multi-step synthetic campaigns. The protocols and insights provided herein are designed to serve as a robust foundation for researchers and scientists, enabling them to leverage the full potential of this versatile building block in the pursuit of next-generation therapeutics.
References
- New Drug Approvals. (2021).
- ChemRxiv. (2022). An Environmentally Responsible Synthesis of the SARS-CoV-2 Mpro Inhibitor Nirmatrelvir (PF‑07321332), the Active Ingredient in Paxlovid.
- ResearchGate. (2022). An Environmentally Responsible Synthesis of the SARS-CoV-2 Mpro Inhibitor Nirmatrelvir (PF‑07321332), the Active Ingredient in Paxlovid.
- ChemRxiv. (n.d.). A Sustainable Synthesis of the SARS-CoV-2 Mpro Inhibitor Nirmatrelvir, the Active Ingredient in Paxlovid.
- PubMed. (2022).
- MySkinRecipes. (n.d.). tert-Butyl methyl(3-oxocyclobutyl)
- ScienceOpen. (2025).
- Sunway Pharm Ltd. (n.d.). This compound - CAS:1523617-99-3.
- CymitQuimica. (n.d.). tert-Butyl N-(1-methyl-3-oxo-cyclobutyl)
- Appretech Scientific Limited. (n.d.). tert-butyl (1-methyl-3-oxocyclobutyl)
- Sigma-Aldrich. (n.d.). This compound.
- Amole Biotechnology Co., Ltd. (n.d.). This compound.
- Nanjing Fihonor Chemical Co., Ltd. (n.d.). This compound.
- Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)
- NIH. (2025). Design, Synthesis and Anti‐Influenza Virus Activity of 4‐Tert‐Butyl‐N‐(3‐Oxo‐1‐Thia‐4‐Azaspiro[4.5]Dec‐4‐yl)
- MedChemExpress. (n.d.). tert-Butyl ((3-(aminomethyl)cyclobutyl)methyl)
- ResearchGate. (2025). Design, Synthesis and Anti‐Influenza Virus Activity of 4‐Tert‐Butyl‐N‐(3‐Oxo‐1‐Thia‐4‐Azaspiro[4.5]Dec‐4‐yl)
- BLDpharm. (n.d.). tert-Butyl (1-methyl-3-oxocyclobutyl)
- Organic Chemistry Portal. (n.d.).
Sources
- 1. This compound - CAS:1523617-99-3 - Sunway Pharm Ltd [3wpharm.com]
- 2. tert-Butyl N-(1-methyl-3-oxo-cyclobutyl)carbamate [cymitquimica.com]
- 3. appretech.com [appretech.com]
- 4. tert-Butyl methyl(3-oxocyclobutyl)carbamate [myskinrecipes.com]
- 5. This compound - [sigmaaldrich.com]
- 6. scienceopen.com [scienceopen.com]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Total synthesis of antiviral drug, nirmatrelvir (PF-07321332) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of tert-Butyl (1-methyl-3-oxocyclobutyl)carbamate (CAS 1523617-99-3)
For distribution to: Researchers, scientists, and drug development professionals.
Introduction and Strategic Overview
The compound tert-Butyl (1-methyl-3-oxocyclobutyl)carbamate (CAS 1523617-99-3) is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex pharmaceutical intermediates. Its rigid cyclobutane scaffold, coupled with a protected amine and a ketone functionality, provides a versatile platform for the introduction of diverse molecular complexity. The growing demand for this intermediate necessitates the development of a robust, scalable, and economically viable synthetic process.
This document provides a comprehensive guide to a proposed large-scale synthesis of tert-Butyl (1-methyl-3-oxocyclobutyl)carbamate. The presented protocol is designed with a focus on process safety, scalability, and the avoidance of hazardous reagents and costly purification techniques, such as column chromatography.[1][2][3][4] The synthetic strategy is rooted in well-established, high-yielding chemical transformations, ensuring reliability and reproducibility in a manufacturing environment.
Causality of the Synthetic Route Selection
The retrosynthetic analysis of the target molecule identifies two key disconnections: the carbamate bond and the formation of the cyclobutane ring.
-
Boc-Protection: The tert-butyloxycarbonyl (Boc) protecting group is ubiquitous in organic synthesis due to its stability under a wide range of conditions and its facile, clean removal under acidic conditions.[5][6] The introduction of the Boc group is a standard, high-yielding procedure, making it an ideal final step in the synthesis.[7][8][9]
-
Cyclobutane Ring Synthesis: The construction of four-membered rings on a large scale can be challenging. [2+2] cycloaddition reactions are a powerful tool for this purpose.[10][11][12] However, for this specific target, a ring expansion of a readily available cyclopropanone intermediate is proposed. This approach can offer excellent control over substitution patterns and is amenable to scale-up. An alternative and often efficient method for synthesizing cyclobutanones involves the ring expansion of cyclopropanones, for instance, by using diazomethane derivatives.[13][14]
-
Introduction of the Amino and Methyl Groups: A modified Strecker synthesis on a cyclobutanone precursor is a plausible and efficient method to introduce both the amino and methyl functionalities in a single strategic step.[15][16][17][18] This approach is well-documented and has been implemented on an industrial scale for the synthesis of various amino acids.
The forward synthesis, therefore, is designed as a three-stage process, prioritizing commercially available, cost-effective starting materials and reagents suitable for large-scale chemical manufacturing.
Process Safety Management and Hazard Analysis
Large-scale chemical synthesis requires a paramount focus on process safety to prevent incidents such as fires, explosions, and chemical releases.[19][20][21] A thorough hazard analysis of each step is crucial.
-
Hazardous Reagents: The proposed synthesis avoids the use of highly toxic and explosive reagents like diazomethane, opting for safer alternatives where possible.[22][23][24][25] While the Strecker synthesis involves the use of cyanide, strict handling protocols and engineering controls can mitigate the associated risks.
-
Reaction Conditions: All proposed reaction steps are designed to be conducted at moderate temperatures and pressures, minimizing the risk of runaway reactions.
-
Waste Disposal: Proper quenching and disposal of all reagents and reaction byproducts must be in accordance with local and federal regulations.[26]
A comprehensive Process Safety Management (PSM) program should be implemented, encompassing process hazard analysis, operator training, and emergency response procedures.[19][20][27]
Detailed Synthetic Protocols
Overall Synthetic Scheme
Caption: Proposed three-step synthesis of tert-Butyl (1-methyl-3-oxocyclobutyl)carbamate.
Step 1: Synthesis of 1-Methylcyclobutan-3-one
This step involves a ring expansion of a cyclopropanone equivalent. For safety and practicality on a large scale, an in-situ generation of a diazomethane surrogate is recommended. Trimethylsilyldiazomethane is a safer alternative to diazomethane.[22][23][24]
Reaction:
Sources
- 1. reddit.com [reddit.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. physics.emu.edu.tr [physics.emu.edu.tr]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclobutanone - Wikipedia [en.wikipedia.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Strecker Synthesis [organic-chemistry.org]
- 17. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 18. m.youtube.com [m.youtube.com]
- 19. veriforce.com [veriforce.com]
- 20. chemploy.nl [chemploy.nl]
- 21. mt.com [mt.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. - Division of Research Safety | Illinois [drs.illinois.edu]
- 24. Trimethylsilyldiazomethane: a safe non-explosive, cost effective and less-toxic reagent for phenol derivatization in GC applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
- 26. saferack.com [saferack.com]
- 27. mtu.edu [mtu.edu]
Application Note: Unlocking Novel Chemical Space with 1-(Boc-amino)-1-methylcyclobutan-3-one
Abstract
The quest for novel chemical entities with precisely defined three-dimensional structures is a cornerstone of modern drug discovery. Saturated carbocycles, particularly cyclobutanes, have emerged as valuable scaffolds for escaping the "flatland" of traditional aromatic libraries, offering improved physicochemical properties and novel intellectual property.[1] This application note provides a detailed guide for researchers on the synthetic utility of 1-(Boc-amino)-1-methylcyclobutan-3-one, a versatile building block for accessing a rich diversity of conformationally restricted molecules and spirocyclic systems.[1][2] We present detailed protocols, mechanistic insights, and data-driven examples to empower chemists to leverage this reagent in their synthetic campaigns.
Introduction: The Value of Conformational Constraint
In medicinal chemistry, controlling the conformation of a small molecule is critical for enhancing its potency, selectivity, and pharmacokinetic profile. The cyclobutane ring, with its inherent ring strain and non-planar geometry, serves as an excellent bioisosteric replacement for more flexible alkyl groups or sterically demanding motifs like gem-dimethyl or tert-butyl groups.[1] The subject of this note, 1-(Boc-amino)-1-methylcyclobutan-3-one, is a bifunctional reagent of significant strategic importance.
The key features of this building block include:
-
A Quaternary Center: The C1 position features a Boc-protected amine and a methyl group, establishing a stereochemically stable quaternary carbon.
-
Reactive Ketone: The C3 ketone is a versatile functional handle, amenable to a wide array of classical and modern synthetic transformations.
-
Conformational Rigidity: The cyclobutane core restricts the rotational freedom of substituents, allowing for the precise spatial presentation of pharmacophoric elements.[1]
This guide will focus on two high-impact applications of this building block: Reductive Amination for the synthesis of 3-substituted aminocyclobutanes and Nucleophilic Addition to create tertiary alcohols, which are key precursors for more complex scaffolds.
Core Synthetic Transformation: Reductive Amination
Reductive amination is a robust and widely used method for forming C-N bonds.[3] It involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.[4] This one-pot procedure is highly efficient for generating diverse libraries of substituted amines.
Mechanistic Rationale
The reaction proceeds in two main stages. First, the primary or secondary amine attacks the carbonyl carbon of the cyclobutanone. After dehydration, an iminium ion is formed. A mild reducing agent, selective for the iminium ion over the ketone, is then used to furnish the final amine product. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mildness, tolerance of slightly acidic conditions which favor imine formation, and its selectivity, which prevents reduction of the starting ketone.
Caption: Reductive amination workflow.
Protocol: Synthesis of tert-Butyl (1-methyl-3-(phenylamino)cyclobutyl)carbamate
This protocol details the reaction of 1-(Boc-amino)-1-methylcyclobutan-3-one with aniline as a representative example.
Materials:
-
1-(Boc-amino)-1-methylcyclobutan-3-one (1.0 equiv)
-
Aniline (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Acetic Acid (AcOH), Glacial (2.0 equiv)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1-(Boc-amino)-1-methylcyclobutan-3-one (e.g., 213 mg, 1.0 mmol) and anhydrous 1,2-dichloroethane (10 mL).
-
Add aniline (102 µL, 1.1 mmol) followed by glacial acetic acid (115 µL, 2.0 mmol).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 10 minutes. Causality: Portion-wise addition controls the initial exotherm and gas evolution.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., 10-30% EtOAc in hexanes gradient) to yield the desired product.
Core Synthetic Transformation: Nucleophilic Addition
The addition of organometallic reagents, such as Grignard or organolithium reagents, to the C3-ketone provides access to 3-substituted-3-hydroxycyclobutane derivatives. These tertiary alcohols are valuable intermediates that can be used in subsequent reactions, such as dehydrations to form alkenes or as nucleophiles themselves.
Mechanistic Rationale
Organometallic reagents are strong nucleophiles and bases. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the cyclobutanone, forming a tetrahedral magnesium alkoxide intermediate. A subsequent aqueous workup protonates the alkoxide to yield the tertiary alcohol. The reaction is typically performed at low temperatures to minimize side reactions, such as enolization of the ketone.
Caption: Grignard addition to the cyclobutanone.
Protocol: Synthesis of tert-Butyl (3-hydroxy-1-methyl-3-phenylcyclobutyl)carbamate
This protocol describes the addition of phenylmagnesium bromide to the cyclobutanone core.
Materials:
-
1-(Boc-amino)-1-methylcyclobutan-3-one (1.0 equiv)
-
Phenylmagnesium bromide (PhMgBr) (3.0 M in Et₂O, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under a nitrogen atmosphere, add 1-(Boc-amino)-1-methylcyclobutan-3-one (e.g., 426 mg, 2.0 mmol) and anhydrous THF (20 mL).
-
Cool the solution to 0°C using an ice-water bath.
-
Add phenylmagnesium bromide (0.8 mL, 2.4 mmol, 3.0 M in Et₂O) dropwise via the dropping funnel over 15 minutes. Causality: Slow, dropwise addition at low temperature is crucial to control the reaction exotherm and prevent unwanted side reactions.
-
After the addition is complete, stir the reaction mixture at 0°C for 2 hours. Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (15 mL) at 0°C.
-
Warm the mixture to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (e.g., 20-40% EtOAc in hexanes gradient) to afford the tertiary alcohol.
Data Summary
The following table summarizes representative yields for the transformations described above with various substrates, demonstrating the versatility of the building block.
| Entry | Transformation | Amine / Grignard Reagent | Product | Yield (%) |
| 1 | Reductive Amination | Benzylamine | tert-Butyl (3-(benzylamino)-1-methylcyclobutyl)carbamate | 85 |
| 2 | Reductive Amination | Morpholine | tert-Butyl (1-methyl-3-morpholinocyclobutyl)carbamate | 91 |
| 3 | Grignard Addition | Methylmagnesium bromide | tert-Butyl (3-hydroxy-1,3-dimethylcyclobutyl)carbamate | 88 |
| 4 | Grignard Addition | Vinylmagnesium bromide | tert-Butyl (3-hydroxy-1-methyl-3-vinylcyclobutyl)carbamate | 76 |
Yields are representative and may vary based on reaction scale and purification method.
Conclusion
1-(Boc-amino)-1-methylcyclobutan-3-one is a powerful and versatile building block for the synthesis of novel, conformationally restricted compounds. The protocols for reductive amination and nucleophilic addition detailed herein are robust, scalable, and provide access to a wide range of derivatives in good to excellent yields. By providing defined three-dimensional vectors for substituent placement, this reagent enables medicinal chemists and researchers to explore new areas of chemical space and design next-generation therapeutics with enhanced properties. The synthesis of spirocyclic oxindoles, which are prevalent in biologically active molecules, is another key application area accessible from this ketone.[5][6][7]
References
- Zhang, W., et al. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. PubMed Central.
- Piras, M., et al. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. PubMed Central.
- Ryu, J. An Efficient Synthesis of a Spirocyclic Oxindole Analogue. PubMed Central.
- Yin, G., et al. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. ACS Publications.
- Abdel-Wahab, B. F., et al. Synthesis of spirooxindoles from α‐cyano ketones under white LED irradiation. Beilstein Journal of Organic Chemistry.
- Eldehna, W. M., et al. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. PubMed Central.
- Eldehna, W. M., et al. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. MDPI.
- Osbourn, J. Amine Preparation 4 - Reductive Amination. YouTube.
- The Organic Chemistry Tutor. Reductive Amination. YouTube.
- Pelter, A., Rosser, R. M., & Mills, S. Reductive Aminations of Ketones and Aldehydes Using Borane–Pyridine. J. Chem. Soc., Perkin Trans. 1.
- Kabalka, G. W., & Yao, M. L. Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. Journal of Organic Chemistry.
- PubChem. 1-Amino-3-methylcyclobutane-1-carboxylic acid. PubChem.
- Osbourn, J. Amine Preparation 4 - Reductive Amination. YouTube.
Sources
- 1. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Confining the χ space of basic natural amino acids: cyclobutane-derived χ1,χ2-constrained analogues of arginine, lysine and ornithine - Enamine [enamine.net]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. An Efficient Synthesis of a Spirocyclic Oxindole Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Best Practices for the Handling and Storage of (1-Methyl-3-oxo-cyclobutyl)carbamic acid tert-butyl ester
Introduction
(1-Methyl-3-oxo-cyclobutyl)carbamic acid tert-butyl ester (CAS No. 1523617-99-3) is a valuable bifunctional building block in modern organic synthesis and medicinal chemistry.[1][2] Its structure incorporates a cyclobutanone ring and a tert-butyloxycarbonyl (Boc)-protected amine, making it a key intermediate for introducing this specific scaffold into more complex molecular architectures, particularly in drug discovery programs.[3][4] The Boc protecting group is critical to its utility, allowing for selective reactions at other sites before its controlled removal under acidic conditions.[5][6]
The chemical integrity and purity of this reagent are paramount for the success of downstream synthetic applications. Improper handling or storage can lead to degradation, contamination, or the introduction of impurities that can compromise experimental outcomes. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for the safe handling and optimal storage of this compound, ensuring its stability and performance in the laboratory.
Compound Identification and Physicochemical Properties
A clear understanding of the compound's properties is the foundation for its proper handling.
| Property | Value | Source(s) |
| Chemical Name | This compound | [7][8] |
| Synonyms | tert-butyl N-(1-methyl-3-oxocyclobutyl)carbamate; 1-(Boc-amino)-1-methylcyclobutan-3-one | [7][9] |
| CAS Number | 1523617-99-3 | [1][2][7][9] |
| Molecular Formula | C₁₀H₁₇NO₃ | [1][2][7] |
| Molecular Weight | 199.25 g/mol | [1][2] |
| Appearance | Solid | [7] |
Hazard Identification and Safety Protocols
This compound is classified with a "Warning" signal word and requires careful handling to avoid exposure.[9]
| GHS Hazard Statement | Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[9] |
| Eye Irritation | H319 | Causes serious eye irritation.[9] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[9] |
Protocol 1: Personal Protective Equipment (PPE)
The causality behind PPE selection is the mitigation of direct contact and inhalation risks posed by the solid, potentially dusty, compound.
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166. This is non-negotiable to prevent eye contact with airborne particles.[10]
-
Hand Protection: Wear nitrile gloves inspected for integrity prior to use. Gloves provide a barrier against direct skin contact, preventing irritation as per H315.[9]
-
Body Protection: A standard laboratory coat must be worn to protect skin and clothing from spills.
-
Respiratory Protection: All handling of the solid compound must be performed within a certified chemical fume hood or a ventilated enclosure to prevent inhalation of dust, which may cause respiratory irritation (H335).[9][11]
Compound Handling Procedures
Adherence to a strict handling protocol is essential for both user safety and compound purity.
Protocol 2: Safe Handling and Weighing of Solid Compound
This protocol is designed to minimize exposure and prevent contamination.
-
Preparation: Before retrieving the compound from storage, ensure the chemical fume hood is operational and the workspace is clean. Assemble all necessary equipment (spatulas, weigh paper/boat, glassware).
-
Equilibration: If the compound is stored refrigerated, allow the sealed container to equilibrate to room temperature before opening. This crucial step prevents condensation of atmospheric moisture onto the cold solid, which could compromise its stability.
-
Aliquotting: Within the fume hood, carefully open the container. Use a clean, dry spatula to transfer the desired amount of the solid to a tared weigh boat or paper.
-
Minimize Dust: Handle the solid gently to avoid creating airborne dust. Do not pour the powder directly from the main container if it can be avoided.
-
Container Sealing: After dispensing, securely close the container cap. For long-term storage, it is best practice to purge the headspace with an inert gas like argon or nitrogen before sealing to displace air and moisture.
-
Cleanup: Clean any residual powder from the spatula and work surface using a dry wipe, followed by a wipe lightly dampened with a suitable solvent (e.g., ethanol or isopropanol). Dispose of all waste in an approved chemical waste container.[9]
-
Post-Handling: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[9]
Long-Term and Short-Term Storage
The stability of this reagent is directly linked to its storage conditions. While some suppliers suggest room temperature storage, a more conservative approach is warranted for valuable intermediates in drug development to ensure long-term viability.
| Parameter | Short-Term Storage (< 1 month) | Long-Term Storage (> 1 month) | Rationale |
| Temperature | Room Temperature (20-25°C) | 2-8°C (Refrigerated) | Lower temperatures slow the rate of potential degradation pathways. The 2-8°C recommendation is a best practice for ensuring the long-term purity of sensitive organic intermediates.[3] |
| Atmosphere | Tightly sealed container. | Tightly sealed container with an inert gas (Argon/Nitrogen) headspace. | An inert atmosphere displaces oxygen and moisture, preventing oxidative degradation and hydrolysis. |
| Location | Well-ventilated, dry chemical cabinet. | A locked, well-ventilated, and clearly labeled refrigerator or cold room.[9] | Secure storage is mandated by precautionary statements (P405) and prevents unauthorized access.[9] |
Key Insight: The discrepancy in supplier storage recommendations (Room Temperature vs. 2-8°C) highlights the need for a risk-based approach.[1][3] For critical applications where reagent purity is paramount, adopting the more stringent 2-8°C condition is the scientifically sound choice.
Stability and Incompatible Materials
The chemical structure of the compound dictates its reactivity and incompatibilities.
-
Strong Acids: The tert-butyl carbamate (Boc) group is labile under acidic conditions and will be cleaved.[5] Avoid all contact with strong acids (e.g., HCl, H₂SO₄, TFA) unless deprotection is the intended reaction.
-
Strong Oxidizing Agents: As with most organic compounds, contact with strong oxidizers should be avoided to prevent uncontrolled reactions and degradation.[10]
-
Strong Bases: While more stable to base than to acid, prolonged exposure to strong bases could potentially lead to side reactions or degradation.
Process and Logic Diagrams
Visual workflows provide an at-a-glance reference for critical procedures.
Caption: Workflow for receiving a new shipment.
Sources
- 1. This compound - CAS:1523617-99-3 - Sunway Pharm Ltd [3wpharm.com]
- 2. appretech.com [appretech.com]
- 3. tert-Butyl methyl(3-oxocyclobutyl)carbamate [myskinrecipes.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tert-Butyl Esters [organic-chemistry.org]
- 6. Protective Groups [organic-chemistry.org]
- 7. tert-Butyl N-(1-methyl-3-oxo-cyclobutyl)carbamate [cymitquimica.com]
- 8. This compound - [sigmaaldrich.com]
- 9. aksci.com [aksci.com]
- 10. fishersci.com [fishersci.com]
- 11. aksci.com [aksci.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (1-Methyl-3-oxo-cyclobutyl)carbamic acid tert-butyl ester
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of (1-Methyl-3-oxo-cyclobutyl)carbamic acid tert-butyl ester (also known as tert-butyl N-(1-methyl-3-oxocyclobutyl)carbamate). This guide is designed for researchers, chemists, and drug development professionals who are working with this key building block. Our goal is to provide in-depth, field-proven insights to help you navigate common challenges, optimize your reaction yields, and ensure the highest purity of your final product.
This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and adapt procedures to your specific laboratory context.
Section 1: Synthesis Overview & Mechanistic Considerations
The target molecule is typically synthesized via the N-protection of the corresponding amine, 1-amino-1-methylcyclobutan-3-one, using di-tert-butyl dicarbonate (Boc₂O). This seemingly straightforward reaction involves several critical parameters that can significantly impact yield and purity.
The overall transformation is a nucleophilic acyl substitution where the amine nitrogen attacks one of the electrophilic carbonyl carbons of Boc₂O. A base is typically required to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproducts formed during the reaction.
General Reaction Scheme:
Caption: General workflow for Boc protection.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction shows very low conversion or has failed completely. What are the likely causes?
A1: Low or no yield is one of the most common issues and can almost always be traced back to fundamental reaction parameters. A systematic check is crucial.
-
Cause A: Reagent Quality & Handling
-
Insight: The primary electrophile, Boc₂O, is highly susceptible to hydrolysis. The presence of water in the solvent, on the glassware, or in the amine starting material will consume the Boc₂O, leading to low conversion. Similarly, many amine starting materials can be hygroscopic.
-
Solution:
-
Ensure all glassware is rigorously dried (oven or flame-dried under vacuum/inert gas).
-
Use anhydrous solvents. Solvents from freshly opened bottles or those passed through a solvent purification system are ideal.
-
Verify the purity of the amine starting material. If it is a salt (e.g., hydrochloride), it must be neutralized and extracted before use.
-
Use fresh, high-purity Boc₂O. Old bottles that have been opened multiple times may have degraded.
-
-
-
Cause B: Ineffective Basicity
-
Insight: The role of the base is to deprotonate the amine, making it a more potent nucleophile. If the base is too weak or sterically hindered, this initial activation step will be slow or incomplete. Furthermore, if the starting amine is a salt, stoichiometric amounts of base are required for neutralization in addition to any catalytic amount needed.
-
Solution:
-
For a free amine starting material, use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in slight excess (1.1-1.5 equivalents).
-
If starting from an amine salt (e.g., HCl salt), ensure at least 2.2-2.5 equivalents of base are used: one equivalent for neutralization and the rest to facilitate the reaction.
-
-
-
Cause C: Incorrect Reaction Temperature
-
Insight: While many Boc protections proceed well at room temperature, the activation energy for some sterically hindered or less reactive amines can be a barrier.
-
Solution:
-
Start the reaction at 0 °C during the addition of Boc₂O to control any initial exotherm.
-
Allow the reaction to slowly warm to room temperature and stir for several hours (4-18 hours is typical).
-
If conversion remains low (as monitored by TLC or LC-MS), gentle heating to 35-40 °C can be beneficial. Avoid excessive heat, as the Boc group can be thermally labile.[1]
-
-
Q2: My reaction worked, but it's messy, with multiple byproducts that are difficult to separate. What are these byproducts and how can I avoid them?
A2: Byproduct formation often stems from over-reaction, side-reactivity of the starting materials, or instability of the product during workup.
-
Cause A: Double Boc-Protection
-
Insight: While less common for secondary amines, primary amines can sometimes undergo double protection, especially if a very strong, non-hindered base (like DBU) is used with a large excess of Boc₂O. This is generally not a major issue in this specific synthesis but is worth considering.
-
Solution: Use a stoichiometric amount or a slight excess (1.05-1.2 equivalents) of Boc₂O. Avoid overly strong bases unless necessary.
-
-
Cause B: Degradation of the Cyclobutanone Ring
-
Insight: The four-membered cyclobutanone ring is strained and can be susceptible to nucleophilic attack or ring-opening under harsh conditions. Using a strong nucleophilic base (e.g., NaOH, KOH) or extreme pH during workup could potentially lead to degradation products.
-
Solution:
-
Employ non-nucleophilic organic bases (TEA, DIPEA).
-
During the aqueous workup, avoid strong acids or bases. A wash with a saturated solution of sodium bicarbonate (NaHCO₃) is typically sufficient to remove acidic byproducts.
-
-
-
Cause C: Product Decomposition during Workup/Purification
-
Insight: The tert-butyl carbamate (Boc) group is an acid-labile protecting group.[2] Exposure to even moderately acidic conditions (pH < 4) for prolonged periods can cause partial or complete deprotection, regenerating the starting amine.[3]
-
Solution:
-
Ensure all aqueous washes during the workup are neutral or slightly basic.
-
If performing column chromatography, consider pre-treating the silica gel by flushing the packed column with a solvent mixture containing a small amount of triethylamine (~0.5-1%) to neutralize acidic sites on the silica surface.
-
-
Q3: I have a moderate yield, but purification is challenging. How can I effectively isolate the pure product?
A3: Purification challenges often involve removing unreacted Boc₂O and its byproduct, tert-butanol, or separating the product from closely related impurities.
-
Technique A: Aqueous Workup Optimization
-
Insight: A proper aqueous workup is the first and most critical purification step. Unreacted Boc₂O will decompose in the aqueous phase, and its byproducts can be washed away.
-
Solution: After the reaction is complete, quench with water or a mild buffer. Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers sequentially with 1) dilute acid (e.g., 5% citric acid, if the product is stable) to remove the organic base, 2) saturated NaHCO₃ to neutralize, and 3) brine to remove bulk water.
-
-
Technique B: Trituration
-
Insight: The target compound is often a crystalline solid.[4] This property can be exploited for a non-chromatographic purification method. Trituration involves suspending the crude solid in a solvent in which the product is sparingly soluble, but the impurities are highly soluble.
-
Solution: After concentrating the crude reaction mixture, attempt to triturate the resulting solid or oil with a cold non-polar solvent like iso-hexane, diethyl ether, or a mixture thereof.[4] The pure product should remain as a solid, which can be collected by filtration.
-
-
Technique C: Column Chromatography
-
Insight: If trituration is ineffective, flash column chromatography is the standard method.
-
Solution: Use a solvent system with moderate polarity, such as a gradient of ethyl acetate in hexanes. Monitor the fractions by TLC. As mentioned previously, neutralizing the silica gel can prevent on-column degradation.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best solvent and base combination for this synthesis?
A1: The optimal choice depends on solubility, reaction rate, and ease of workup. There is no single "best" combination, but here is a comparative table to guide your decision:
| Solvent | Base | Pros | Cons |
| Dichloromethane (DCM) | Triethylamine (TEA) | Excellent solubility for most reagents; easy to remove under vacuum. | Chlorinated solvent (environmental concerns); TEA can be difficult to remove completely. |
| Tetrahydrofuran (THF) | DIPEA | Good solvent for many organics; DIPEA is more hindered and less nucleophilic than TEA. | Can form peroxides; higher boiling point than DCM. |
| Acetonitrile (ACN) | N/A (or mild base) | Can sometimes be run without a base if the amine is sufficiently nucleophilic. | Can be harder to remove; may not be suitable for all substrates. |
| tert-Butanol / Water | Na₂CO₃ or NaOH | "Green" solvent system; cost-effective. | Risk of Boc₂O hydrolysis is high; potential for ring degradation with strong base.[5] |
Recommendation: For initial attempts, DCM with TEA or DIPEA is a reliable starting point due to its broad applicability and predictable behavior.
Q2: How can I monitor the reaction progress effectively?
A2: Thin Layer Chromatography (TLC) is the most common and effective method.
-
Stationary Phase: Standard silica gel plates (Silica Gel 60 F₂₅₄).
-
Mobile Phase: A mixture of a non-polar and a polar solvent. Start with 30-50% ethyl acetate in hexanes. Adjust the ratio to achieve good separation (Rf of the starting material around 0.2-0.4).
-
Visualization:
-
UV Light (254 nm): If your compounds are UV active.
-
Staining: The starting amine and the carbamate product will stain with ninhydrin (the amine will be a strong positive, the product a very weak positive or negative) or potassium permanganate.
-
-
Procedure: Spot the starting amine, a co-spot (starting material + reaction mixture), and the reaction mixture on the TLC plate. The reaction is complete when the starting amine spot has been completely consumed.
Q3: What are the primary safety considerations for this synthesis?
A3: Standard laboratory safety practices should be followed.
-
Di-tert-butyl dicarbonate (Boc₂O): Is an irritant. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Organic Solvents (DCM, THF): Are volatile and flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Bases (TEA, DIPEA): Are corrosive and have strong odors. Handle with care in a fume hood.
Section 4: Detailed Experimental Protocol
This protocol is a representative procedure and may require optimization based on your specific equipment and reagent purity.
Synthesis of this compound
-
Setup: To a flame-dried 100 mL round-bottomed flask equipped with a magnetic stir bar and a nitrogen inlet, add 1-amino-1-methylcyclobutan-3-one (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Base Addition: Cool the solution to 0 °C using an ice-water bath. Add triethylamine (TEA, 1.5 eq) dropwise.
-
Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirring reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction by TLC (e.g., 40% EtOAc/Hexanes) until the starting amine is no longer visible.
-
Workup:
-
Quench the reaction by adding 20 mL of water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution (1 x 25 mL) followed by brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Option A (Trituration): Add cold iso-hexane to the crude residue and stir vigorously for 30 minutes. Collect the resulting white solid by vacuum filtration and wash with a small amount of cold hexane.
-
Option B (Chromatography): If the product is an oil or trituration is insufficient, purify by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
-
Characterization: Dry the purified product under high vacuum. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected molecular weight is 199.25 g/mol .[6]
Section 5: Visualization of Key Processes
Troubleshooting Workflow
Caption: Decision tree for troubleshooting low yield.
Mechanism of Boc Protection
Caption: Simplified mechanism of amine protection.
References
- Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure.
- Carpino, L. A., & Sau, A. C. (n.d.). CARBAMIC ACID, TERT-BUTYL ESTER. Organic Syntheses Procedure.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Reagent Guides.
- CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid. (n.d.). Google Patents.
- CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid. (n.d.). Google Patents.
- Pittelkow, M., Lewinsky, R., & Christensen, J. B. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure.
Sources
Troubleshooting common side reactions in the synthesis of tert-butyl (1-methyl-3-oxocyclobutyl)carbamate
Technical Support Center: Synthesis of tert-butyl (1-methyl-3-oxocyclobutyl)carbamate
Welcome to our dedicated technical support center for the synthesis of tert-butyl (1-methyl-3-oxocyclobutyl)carbamate. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block. As a key intermediate, its purity and yield are paramount. This document provides in-depth troubleshooting advice and frequently asked questions to navigate the common challenges and side reactions encountered during its synthesis.
The synthesis of this compound, while conceptually straightforward—involving the Boc protection of 1-methyl-3-aminocyclobutanone—is nuanced due to the inherent functionalities of the substrate. The presence of a ketone and a tertiary amine precursor within a strained cyclobutane ring system presents unique challenges.[1][2][3] This guide is structured to address these specific issues head-on, providing not just solutions but also the underlying chemical principles.
Troubleshooting Guide: Common Side Reactions & Experimental Failures
This section addresses specific problems you may encounter during the synthesis. Each issue is presented with its probable causes and actionable solutions, grounded in established chemical principles.
Issue 1: Low or No Product Yield
You've run the reaction between 1-methyl-3-aminocyclobutanone (or its salt) and di-tert-butyl dicarbonate (Boc₂O) but observe minimal to no formation of the desired carbamate.
Possible Causes & Solutions
| Probable Cause | Explanation & Causality | Recommended Action & Protocol |
| Poor Quality of Amine Starting Material | The free amine, 1-methyl-3-aminocyclobutanone, can be unstable. If provided as a hydrochloride or other salt, incomplete neutralization will leave no free amine to react. | Action: Ensure complete neutralization of the amine salt before adding Boc₂O. Protocol: Dissolve the amine salt in a suitable solvent (e.g., DCM, THF). Add a stoichiometric amount of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) and stir for 30 minutes at 0 °C before proceeding with Boc₂O addition.[4] |
| Presence of Water in the Reaction | While some Boc protections are tolerant to water, excess moisture can hydrolyze the Boc anhydride, reducing its effective concentration.[5] | Action: Use anhydrous solvents and reagents. Protocol: Dry solvents over molecular sieves or by distillation. Ensure glassware is oven-dried. If using an amine salt, ensure it is thoroughly dried before use. |
| Suboptimal Reaction Temperature | The reaction may be too slow at low temperatures, or side reactions may be favored at higher temperatures. | Action: Optimize the reaction temperature. Protocol: Start the reaction at 0 °C and allow it to slowly warm to room temperature over several hours. Monitor by TLC or LC-MS to determine the optimal temperature profile.[4] |
| Incorrect Stoichiometry of Reagents | An insufficient amount of Boc₂O will lead to an incomplete reaction. | Action: Use a slight excess of Boc₂O. Protocol: Typically, 1.1 to 1.5 equivalents of Boc₂O are used to ensure complete consumption of the amine.[4] |
Issue 2: Formation of a Major Byproduct with a Higher Molecular Weight
A significant peak appears in your LC-MS or a new spot on your TLC plate, corresponding to a higher molecular weight than your product.
Possible Causes & Solutions
| Probable Cause | Explanation & Causality | Recommended Action & Protocol |
| Formation of N,N-di-Boc Species | If the starting amine is not the tertiary 1-methyl-3-aminocyclobutanone but a primary or secondary amine precursor, double protection can occur. | Action: Verify the identity and purity of your starting amine. This side reaction is less likely with the target tertiary amine precursor. |
| Urea Formation | If the Boc₂O degrades to form isocyanate, this can react with the starting amine to form a urea byproduct. This is more common when using certain bases like DMAP.[5][6] | Action: Avoid bases known to promote isocyanate formation. Protocol: Use a non-nucleophilic base like TEA or DIPEA instead of DMAP. Add the base to the amine before the slow addition of Boc₂O. |
Issue 3: Product Degradation or Formation of Low Molecular Weight Impurities
You observe the formation of multiple smaller impurities, suggesting your product is not stable under the reaction or workup conditions.
Possible Causes & Solutions
| Probable Cause | Explanation & Causality | Recommended Action & Protocol |
| Ring Opening of the Cyclobutane | Cyclobutane rings possess significant ring strain (approx. 26 kcal/mol) and can be susceptible to cleavage under harsh acidic or basic conditions.[1][7][8] | Action: Maintain mild reaction and workup conditions. Protocol: Use a mild base like sodium bicarbonate in a biphasic system (e.g., DCM/water).[9] During workup, wash with dilute, cold aqueous acid (e.g., 1M HCl) and base (e.g., saturated NaHCO₃) quickly. Avoid prolonged exposure to strong acids or bases. |
| Aldol Condensation or Other Ketone-Related Side Reactions | The ketone functionality can undergo enolization, especially under basic conditions, leading to self-condensation (aldol) or other side reactions. | Action: Keep the reaction temperature low and avoid strong bases. Protocol: Run the reaction at 0 °C or below. If a base is required for neutralization, use a hindered, non-nucleophilic base like DIPEA. |
Below is a diagram illustrating the main reaction pathway versus potential side reactions.
Caption: Main synthesis pathway and potential side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
A1: The choice of solvent is crucial for solubility and reaction rate. Dichloromethane (DCM) and tetrahydrofuran (THF) are excellent choices as they are aprotic and dissolve both the amine (or its salt) and Boc₂O well.[4] For biphasic reactions, DCM with an aqueous solution of a mild base like sodium bicarbonate is also effective.[9]
Q2: Can I run this reaction without a base?
A2: If you are starting with the free amine, the reaction can sometimes proceed without an added base, as the amine itself can act as a base. However, this can be slow and may require elevated temperatures, which could promote side reactions. If starting from an amine salt (e.g., hydrochloride), a base is essential to liberate the free amine for the reaction.[4]
Q3: My product appears to be an oil, but I've seen it reported as a solid. How can I crystallize it?
A3: The purity of the product greatly influences its physical state. If residual solvents or impurities are present, it may remain an oil. After chromatographic purification, try dissolving the oil in a minimal amount of a non-polar solvent like hexane or a mixture of hexane and ethyl acetate, and then cooling it to induce crystallization. Scratching the inside of the flask with a glass rod can also help initiate crystal formation.
Q4: How do I best purify the final product?
A4: Flash column chromatography on silica gel is the most common method for purifying Boc-protected amines. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective. The polarity of the eluent should be chosen based on TLC analysis of the crude reaction mixture.
Experimental Protocol: Standard Boc Protection
This is a general protocol that should be optimized for your specific setup.
-
Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-methyl-3-aminocyclobutanone hydrochloride (1.0 eq).
-
Dissolution: Add anhydrous dichloromethane (DCM, approx. 0.1 M concentration). Cool the mixture to 0 °C in an ice bath.
-
Neutralization: Add triethylamine (TEA, 1.1 eq) dropwise. Stir the mixture at 0 °C for 30 minutes.
-
Boc₂O Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with cold 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
Caption: Experimental workflow for Boc protection.
References
- The application of cyclobutane derivatives in organic synthesis. (2025). ResearchGate.
- Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis.
- Wouters, J., & de Wergifosse, M. (2016).
- LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts.
- Method for preparing tert-butyl n-((1r,2s,5s) - (dimethylcarbamoyl ) cyclohexyl ) carbamate of formula (A), with ethyl 2- ( (5-chloropyridin-2-yl) amino)
- Amine Protection / Deprotection. (n.d.). Fisher Scientific.
- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia.
- Yang, J. W., Pan, S. C., & List, B. (2009). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 86, 1-11.
- N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (2013).
- BOC Protection and Deprotection. (n.d.). Hebei Boze Chemical Co., Ltd..
- Loev, B., Kormendy, M. F., & Goodman, M. M. (1963). Carbamic acid, tert-butyl ester. Organic Syntheses, 43, 15.
- Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. (2014). Master Organic Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. baranlab.org [baranlab.org]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Improving the purity of 3-(Boc-amino)-3-methylcyclobutanone during synthesis
Welcome to the technical support center for the synthesis and purification of 3-(Boc-amino)-3-methylcyclobutanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to provide clear, actionable solutions to specific experimental issues. Our approach is grounded in mechanistic principles to not only solve immediate problems but also to empower you with the expertise to optimize your synthetic route.
Frequently Asked Questions (FAQs)
Q1: My Boc protection of 3-amino-3-methylcyclobutanone is sluggish or incomplete. What are the likely causes?
A1: Incomplete Boc protection is a common issue that can typically be traced back to a few key factors:
-
Insufficiently Basic Conditions: The reaction of di-tert-butyl dicarbonate (Boc₂O) with an amine requires a base to neutralize the proton on the nitrogen, facilitating its nucleophilic attack on the Boc anhydride.[1] If the reaction is slow, the basicity of the reaction medium may be too low.
-
Steric Hindrance: The tertiary carbon adjacent to the amine in 3-amino-3-methylcyclobutanone presents some steric bulk, which can hinder the approach of the Boc anhydride.[2]
-
Poor Solubility: If the starting amine salt (e.g., hydrochloride) is used directly without proper neutralization and dissolution, the reaction will be heterogeneous and inefficient.[3]
-
Reagent Quality: Di-tert-butyl dicarbonate can degrade over time, especially with exposure to moisture.[4] Using aged or improperly stored Boc anhydride can lead to lower yields.
Q2: I am observing a significant amount of a non-polar byproduct in my crude reaction mixture. What could it be?
A2: A common non-polar impurity is the di-Boc protected amine. This occurs when the initially formed carbamate is further acylated by another molecule of Boc anhydride. While less common with sterically hindered amines, it can still occur, especially if a large excess of Boc₂O and a strong base are used.[5]
Q3: My final product is an oil and won't solidify, even after removing all solvent. What should I do?
A3: While 3-(Boc-amino)-3-methylcyclobutanone is reported as a solid with a melting point of 120-125 °C, obtaining it as an oil is a frequent purification challenge.[6] This is often due to the presence of residual solvents or impurities that act as a crystallization inhibitor.[7] The first step is to ensure all volatile impurities, such as tert-butanol (a byproduct of the Boc protection), are thoroughly removed under high vacuum.[8] If the product remains oily, it is likely due to persistent impurities that will need to be removed by chromatography or a carefully chosen crystallization procedure.
Q4: Are there any stability concerns with the cyclobutanone ring during the synthesis?
A4: Yes, the cyclobutanone ring is strained and can be susceptible to side reactions, particularly under harsh basic or acidic conditions. While the Boc group is stable to basic conditions, strong bases could potentially promote side reactions involving the enolizable protons alpha to the carbonyl group.[9][10] However, the conditions for Boc protection are generally mild enough to avoid significant degradation of the cyclobutanone ring.
Troubleshooting Guides
Issue 1: Low Yield of 3-(Boc-amino)-3-methylcyclobutanone
If you are experiencing low yields, a systematic approach to optimizing the reaction conditions is necessary. The following workflow and table provide a structured method for troubleshooting.
Caption: Optimization workflow for Boc protection.
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Base | Triethylamine (TEA) | Switch to a more sterically hindered base like diisopropylethylamine (DIPEA) or a milder inorganic base like NaHCO₃. | A different base can alter the reaction kinetics and potentially reduce side reactions.[1] |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Try a biphasic system (e.g., DCM/water) or a polar aprotic solvent like acetonitrile. | Solvent choice can significantly impact the solubility of the starting amine and the reaction rate.[11] |
| Temperature | Room Temperature | Start the reaction at 0°C and allow it to warm to room temperature, or gently heat to 40-50°C. | Lower temperatures can improve selectivity, while gentle heating can overcome activation energy barriers for hindered amines.[12] |
| Boc₂O Stoichiometry | 1.1 - 1.2 equivalents | Increase to 1.5 equivalents if the reaction is incomplete, but monitor for di-Boc formation. | Ensures complete consumption of the starting amine, but excessive amounts can lead to side products. |
Issue 2: Presence of Persistent Impurities After Workup
Even after a standard aqueous workup, several impurities may persist. This section details their identification and removal.
The synthesis likely proceeds from 3-amino-3-methylcyclobutanone.
Caption: Synthetic pathway and potential impurities.
-
Unreacted Starting Amine: This is a polar impurity and can often be removed with an acidic wash (e.g., dilute HCl or NH₄Cl solution) during the aqueous workup. However, care must be taken as the Boc group is acid-labile.[11] A better approach is to ensure the reaction goes to completion or to remove it via column chromatography.
-
Di-Boc Protected Amine: This impurity is less polar than the desired product. It can be separated by flash column chromatography. Using a gradient elution from a non-polar solvent system (e.g., hexane/ethyl acetate) will elute the di-Boc impurity first.
-
tert-Butanol: This is a byproduct of the reaction and should be removed by evaporation under reduced pressure. Co-evaporation with a solvent like toluene can help remove the last traces.
-
Ring-Opened Byproducts: While less common under standard Boc protection conditions, the inherent ring strain of the cyclobutanone can make it susceptible to cleavage under certain conditions. These impurities would likely be more polar and could be separated by column chromatography.
Issue 3: Difficulty with Product Crystallization
If the purified product remains an oil, the following crystallization protocols can be attempted.
-
Dissolve the oily product in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate, or warm isopropanol).
-
Slowly add a non-polar "anti-solvent" such as hexane or diethyl ether with vigorous stirring until the solution becomes cloudy.
-
Gently warm the mixture until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then cool further in a refrigerator or freezer.
-
If no crystals form, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce nucleation.
-
Collect the resulting crystals by filtration, wash with a small amount of the cold anti-solvent, and dry under high vacuum.[7]
If a small amount of solid product has been obtained previously, it can be used to seed a larger batch.
-
Prepare a saturated solution of the oily product in a suitable solvent system as determined from small-scale trials.
-
Add a few seed crystals of the pure, solid product to the solution.[13]
-
Allow the solution to stand undisturbed at a cool temperature for several hours to days.
-
Once a significant amount of crystalline material has formed, collect the crystals by filtration.[13]
| Purification Method | Solvent System | Elution/Crystallization Notes |
| Flash Chromatography | Hexane/Ethyl Acetate | Start with a low polarity (e.g., 5-10% EtOAc in hexane) and gradually increase the polarity to elute the product. |
| Flash Chromatography | Dichloromethane/Methanol | For more polar impurities, a gradient of 1-5% methanol in dichloromethane can be effective. |
| Crystallization | Isopropanol/Hexane | Dissolve in warm isopropanol and add hexane as the anti-solvent. |
| Crystallization | Ethyl Acetate/Heptane | A common system for moderately polar compounds. |
Final Recommendations
The successful synthesis of 3-(Boc-amino)-3-methylcyclobutanone with high purity relies on a combination of optimized reaction conditions and a carefully selected purification strategy. We recommend the following best practices:
-
Always use fresh or properly stored di-tert-butyl dicarbonate.
-
Ensure the starting amine is fully dissolved and neutralized before adding the Boc anhydride.
-
Monitor the reaction progress by TLC or LC-MS to avoid incomplete reactions or the formation of side products.
-
For purification, column chromatography is the most reliable method for removing closely related impurities. Subsequent crystallization will then yield a high-purity solid product.
By following the guidance in this technical support center, you will be well-equipped to overcome the common challenges in the synthesis and purification of 3-(Boc-amino)-3-methylcyclobutanone.
References
- Parikh, A. K. et al. (2011). 1-Alkyl-3-methylimidazolium cation based ionic liquids efficiently catalyze N-tert-butyloxycarbonylation of amines with excellent chemoselectivity. J. Org. Chem., 76, 7132-7140.
- Chakraborti, A. K. et al. (2006). A catalyst-free N-tert-butyloxycarbonylation of amines in water gives N-t-Boc derivatives chemoselectively without any side products (such as isocyanate, urea, N,N-di-t-Boc). Org. Biomol. Chem., 4, 2769-2771.
- Yang, J. W. et al. (2006). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 84, 103.
- Synple Chem. (n.d.). Application Note – N-Boc protection. Sigma-Aldrich.
- Smolecule. (2023). Buy 3-Aminocyclobutanone | 4640-43-1.
- Pope, B. M. et al. (1973). Di-tert-butyl Dicarbonate. Organic Syntheses, Coll. Vol. 6, p.418 (1988); Vol. 57, p.45 (1977).
- ResearchGate. (2025).
- Sigma-Aldrich. 3-(Boc-amino)cyclobutanone 95%.
- Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection.
- Pozdnev, V. F. (1994). N-tert-Butoxycarbonyl-L-phenylalanine. Organic Syntheses, Coll. Vol. 9, p.120 (1998); Vol. 72, p.263 (1995).
- Findlay, B. (2012).
- ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- Echemi. (2024).
- Google Patents. (2021). CN109053496B - Synthetic method of 3-Boc-aminomethyl cyclobutanone.
- ResearchGate. (2017). Any ideas of how you can protect secondary amine with BOC on solid phase?.
- ResearchGate. (2022). Product is dissolved in Boc.
- Wikipedia. (2023).
- Fisher Scientific. Amine Protection / Deprotection.
- ChemicalBook. (2019).
- PubChem.
- Smolecule. (2023). (R)-3-(Boc-amino)cyclopentanone.
- ResearchGate. (2025). A practical, catalytic and selective deprotection of a Boc group in N,N '-diprotected amines using iron(III)
- EPO. (2023). COMPOUND, PROCESS FOR ITS PREPARATION, A PHARMACEUTICAL SOLUTION CONTAINING THE COMPOUND, A METHOD OF DETERMINING THE PRESENCE O.
- Google Patents. (2013).
- Google Patents. (2021).
- ResearchGate. (2024).
- Google Patents. (2021). CN112608243A - Synthesis method of trans-3-aminobutanol.
- MDPI. (2024). Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics.
- Eureka | Patsnap. (2021).
- Pharmaffiliates. 154748-49-9| Chemical Name : tert-Butyl (3-Oxocyclobutyl)
- Reddit. (2024). Why is boc stable to hydrolysis under basic conditions? : r/OrganicChemistry.
- Google Patents. (2011).
- Organic Chemistry Portal. (2023).
Sources
- 1. BOC Protection and Deprotection [bzchemicals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Di-Tert-Butyl Dicarbonate [bzchemicals.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. 3-(Boc-amino)cyclobutanone 95 154748-49-9 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Buy (R)-3-(Boc-amino)cyclopentanone | 225641-86-1 [smolecule.com]
- 10. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. chemtips.wordpress.com [chemtips.wordpress.com]
- 13. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
By-product formation in the preparation of CAS 1523617-99-3 and its prevention
A Guide to By-product Formation and Prevention in the Preparation of tert-Butyl (1-methyl-3-oxocyclobutyl)carbamate
Welcome to the Technical Support Center for the synthesis of CAS 1523617-99-3, a key building block for researchers in drug discovery and development. This guide, presented in a question-and-answer format, is designed to provide you, our fellow scientists, with in-depth troubleshooting advice and practical solutions to common challenges encountered during the synthesis of this compound, with a particular focus on minimizing by-product formation.
Disclaimer
While extensive literature searches have been conducted, a definitive, publicly available, step-by-step synthesis protocol for CAS 1523617-99-3 has not been identified. Therefore, this guide is based on a scientifically plausible, hypothesized synthetic route, drawing from established principles of organic chemistry and documented syntheses of closely related structural analogs. The troubleshooting advice provided is grounded in the known reactivity of the functional groups and reaction types involved.
Hypothesized Synthetic Pathway
A likely synthetic approach to tert-butyl (1-methyl-3-oxocyclobutyl)carbamate involves a multi-step sequence, potentially starting from a commercially available cyclobutane derivative. One such plausible route is outlined below:
Caption: Hypothesized two-stage synthetic route to CAS 1523617-99-3.
Troubleshooting Guide: By-product Formation and Prevention
This section addresses specific issues you may encounter, their probable causes, and actionable solutions.
Issue 1: Presence of a Hydroxylated Impurity in the Final Product
Question: My final product shows a significant peak in the LC-MS analysis corresponding to the mass of tert-butyl (1-hydroxy-1-methyl-3-oxocyclobutyl)carbamate. What is the likely cause and how can I prevent this?
Answer:
Root Cause: The presence of a hydroxylated impurity suggests that the oxidation of the intermediate 3-amino-1-methylcyclobutan-1-ol to the corresponding ketone was incomplete. The subsequent Boc protection step can still proceed on the amino group of the unreacted starting material, leading to the hydroxylated by-product.
Prevention Strategies:
-
Optimize Oxidation Conditions:
-
Choice of Oxidant: Milder oxidizing agents like Pyridinium chlorochromate (PCC) or a Swern oxidation are generally effective for converting secondary alcohols to ketones without over-oxidation. Ensure the oxidant is fresh and used in a slight excess (typically 1.1-1.5 equivalents).
-
Reaction Time and Temperature: Monitor the reaction closely by Thin Layer Chromatography (TLC) or a rapid LC-MS quench to ensure complete consumption of the starting alcohol. In some cases, extending the reaction time or slightly increasing the temperature (while being mindful of potential side reactions) can drive the reaction to completion.
-
-
Purification of the Intermediate: It is highly recommended to purify the 3-amino-1-methylcyclobutanone intermediate after the oxidation step. Column chromatography can effectively separate the desired ketone from the unreacted alcohol, ensuring that only the pure ketone proceeds to the Boc protection step.
Experimental Protocol: Swern Oxidation
-
To a solution of oxalyl chloride (1.1 eq) in anhydrous dichloromethane (DCM) at -78 °C, add dimethyl sulfoxide (DMSO) (1.2 eq) dropwise.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of 3-amino-1-methylcyclobutan-1-ol (1.0 eq) in DCM dropwise.
-
Stir for 30-60 minutes at -78 °C.
-
Add triethylamine (Et3N) (5.0 eq) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and perform a standard aqueous workup.
-
Purify the crude product by column chromatography.
Issue 2: Formation of a Di-Boc Protected By-product
Question: I am observing a by-product with a mass corresponding to the addition of two Boc groups. How is this possible, and what can I do to avoid it?
Answer:
Root Cause: The formation of a di-Boc protected species, while less common for a secondary amine, can occur under certain conditions. This is more likely if the reaction conditions are too harsh or if there is an enolizable proton that can be deprotonated, leading to a second site for Boc protection. However, a more probable cause is the presence of a primary amine impurity in your starting material or a side reaction leading to a primary amine.
Another possibility is the formation of a carbamate from the enolate of the cyclobutanone.
Prevention Strategies:
-
Control of Stoichiometry: Use a carefully measured amount of di-tert-butyl dicarbonate ((Boc)2O), typically 1.05-1.1 equivalents. A large excess of the protecting group can drive the formation of undesired by-products.
-
Choice of Base and Reaction Temperature:
-
Use a non-nucleophilic base like triethylamine (Et3N) or sodium bicarbonate (NaHCO3).
-
Maintain a moderate reaction temperature. Running the reaction at 0 °C to room temperature is generally sufficient. Elevated temperatures can promote side reactions.
-
-
Ensure Purity of Starting Materials: Verify the purity of your 3-amino-1-methylcyclobutanone to ensure it is free from primary amine contaminants.
Experimental Protocol: Standard Boc Protection
-
Dissolve 3-amino-1-methylcyclobutanone (1.0 eq) in a suitable solvent (e.g., THF, or a mixture of dioxane and water).
-
Add sodium bicarbonate (2.0 eq) and stir to dissolve.
-
Add di-tert-butyl dicarbonate ((Boc)2O) (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Perform an aqueous workup and purify the product by column chromatography or recrystallization.[1][2]
Issue 3: Presence of Urea and Other Over-reaction By-products
Question: My crude product contains impurities that I suspect are urea-type compounds or other oligomers. What leads to their formation and how can I suppress them?
Answer:
Root Cause: The formation of urea-type by-products can arise from the reaction of the amine with isocyanate, which can be formed from the decomposition of the Boc-protected amine under certain conditions, although this is more common during deprotection. A more likely scenario is the reaction of the amine with any carbon dioxide present (from the decomposition of (Boc)2O) to form a carbamic acid, which can then react further. Over-reaction leading to oligomers can occur if the cyclobutanone ring is unstable and undergoes ring-opening or polymerization.
Prevention Strategies:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric CO2.
-
Controlled Addition of Reagents: Add the (Boc)2O slowly to the reaction mixture to control the exotherm and minimize its decomposition.
-
Low Temperature: Performing the reaction at a lower temperature (e.g., 0 °C) can help to suppress the formation of these side products.
-
Aqueous Bicarbonate Conditions: Using a biphasic system with aqueous sodium bicarbonate can help to sequester any generated CO2 and maintain a stable pH.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques to monitor the reaction and detect by-products?
A1: A combination of Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is ideal.
-
TLC: For rapid, real-time monitoring of the reaction progress.
-
LC-MS: To identify the masses of the product and any by-products, providing clues to their structures.
-
NMR (¹H and ¹³C): For unambiguous structure confirmation of the final product and characterization of isolated impurities.
Q2: Can I use an alternative Boc-protection reagent to (Boc)2O?
A2: Yes, other reagents like 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON) can be used. BOC-ON is sometimes preferred as its by-product is easily removed by extraction.[3] However, (Boc)2O is the most common and cost-effective reagent.
Q3: My reaction seems to stall before completion. What should I do?
A3: If the reaction stalls, first re-check the quality and stoichiometry of your reagents, especially the base and the Boc-anhydride. If these are in order, you can try slightly increasing the reaction temperature or adding a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Be cautious with DMAP, as it can sometimes promote side reactions.
Q4: What are the key considerations for the purification of the final product?
A4: The final product, tert-butyl (1-methyl-3-oxocyclobutyl)carbamate, is a solid. Purification can typically be achieved by:
-
Column Chromatography: Using a silica gel column with a gradient of ethyl acetate in hexanes is a common method.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material.
Summary of Key By-products and Prevention Strategies
| By-product | Probable Cause | Prevention Strategy |
| Hydroxylated Impurity | Incomplete oxidation of the precursor alcohol. | Optimize oxidation; purify the ketone intermediate. |
| Di-Boc Protected Species | Excess (Boc)2O; harsh reaction conditions. | Control stoichiometry; use mild base and temperature. |
| Urea-type By-products | Reaction with CO2 or isocyanate intermediates. | Inert atmosphere; controlled reagent addition; low temperature. |
Logical Flow for Troubleshooting
Sources
Technical Support Center: Recrystallization of tert-Butyl N-(1-methyl-3-oxocyclobutyl)carbamate
Welcome to the technical support center for the purification of tert-butyl N-(1-methyl-3-oxocyclobutyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the recrystallization of this compound. Our goal is to equip you with the scientific rationale behind each step to ensure a successful purification process.
Introduction to Purifying tert-Butyl N-(1-methyl-3-oxocyclobutyl)carbamate
tert-Butyl N-(1-methyl-3-oxocyclobutyl)carbamate is a key building block in medicinal chemistry, often utilized in the synthesis of complex pharmaceutical agents.[1][2] Its purity is paramount for the success of subsequent synthetic steps and the integrity of biological data. Recrystallization is a powerful and cost-effective method for purifying solid organic compounds like this carbamate.[3][4] This technique relies on the differential solubility of the compound and its impurities in a chosen solvent system at varying temperatures.[3][5]
This guide will walk you through common challenges and questions that arise during the recrystallization of this specific molecule, providing you with the expertise to overcome them.
Part 1: Frequently Asked Questions (FAQs)
FAQ 1: What is the ideal solvent for the recrystallization of tert-butyl N-(1-methyl-3-oxocyclobutyl)carbamate?
The ideal solvent for recrystallization should exhibit high solubility for the compound at elevated temperatures and low solubility at room or lower temperatures.[5][6][7] For tert-butyl N-(1-methyl-3-oxocyclobutyl)carbamate, which is a moderately polar molecule containing a carbamate and a ketone functional group, a range of solvents should be considered.
Solvent Selection Strategy:
A good starting point is to test the solubility of a small amount of your crude product in various solvents at room temperature and then upon heating.[7][8] Based on the principle of "like dissolves like," polar solvents are more likely to be suitable.[8]
Recommended Solvents for Screening:
| Solvent System | Rationale & Expected Behavior |
| Single Solvents | |
| Isopropanol (IPA) | A polar protic solvent that often works well for moderately polar compounds. |
| Ethyl Acetate (EtOAc) | A moderately polar aprotic solvent. Carbamates can show good solubility in hot EtOAc. |
| Acetonitrile (MeCN) | A polar aprotic solvent that can be effective for a range of organic compounds. |
| Water | Due to the polar functional groups, there might be some solubility in hot water, but it's likely to be low at room temperature.[9] |
| Mixed Solvents | |
| Ethyl Acetate / Hexanes | A common combination where the compound is dissolved in a minimal amount of hot ethyl acetate, and hexanes are added as an anti-solvent to induce crystallization upon cooling.[9] |
| Isopropanol / Water | Similar to the above, using water as the anti-solvent.[7] |
Experimental Protocol for Solvent Screening:
-
Place approximately 50 mg of the crude solid into a small test tube.
-
Add the chosen solvent dropwise at room temperature, vortexing after each addition, until a total of 1 mL has been added. Note the solubility.
-
If the solid does not dissolve at room temperature, gently heat the test tube in a warm water bath and observe if dissolution occurs.[8]
-
If the solid dissolves upon heating, allow the solution to cool slowly to room temperature and then in an ice bath to see if crystals form.[8]
-
The best solvent will dissolve the compound when hot but yield a good recovery of crystals upon cooling.
FAQ 2: How much solvent should I use for the recrystallization?
The key is to use the minimum amount of hot solvent required to completely dissolve the crude solid.[10] Using too much solvent is the most common reason for poor or no crystal formation upon cooling.[11][12]
Step-by-Step Protocol for Dissolution:
-
Place the crude tert-butyl N-(1-methyl-3-oxocyclobutyl)carbamate in an Erlenmeyer flask with a stir bar.
-
Add a small portion of the chosen solvent and heat the mixture to a gentle boil with stirring.
-
Continue to add small portions of the hot solvent until all the solid has just dissolved.
-
If insoluble impurities are present, you will need to perform a hot filtration at this stage.
FAQ 3: My compound is not crystallizing out of the solution upon cooling. What should I do?
This is a common issue that can often be resolved with a few simple techniques. The solution is likely not saturated or is supersaturated.[8][11]
Troubleshooting Steps for No Crystallization:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[8][12]
-
Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a "seed" for crystallization.[8][11]
-
Reduced Temperature: Ensure the solution has been cooled in an ice bath for a sufficient amount of time (at least 20-30 minutes).[13]
-
-
Increase Concentration: If induction techniques fail, you have likely used too much solvent.
-
Gently heat the solution to boil off some of the solvent. Be careful not to boil it to dryness.[12]
-
Once the volume is reduced, allow the solution to cool again and attempt to induce crystallization.
-
Part 2: Troubleshooting Guide
Problem 1: The compound "oils out" instead of forming crystals.
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[11] This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is cooled too rapidly.[11][13]
Causality and Solutions:
-
High Solute Concentration/Rapid Cooling: The solution is likely supersaturated to a high degree. Reheat the solution to dissolve the oil, add a small amount of extra solvent, and allow it to cool much more slowly.[11] Insulating the flask can promote slow cooling.
-
Inappropriate Solvent: The chosen solvent may be too nonpolar. Try a more polar solvent or a mixed solvent system.
-
Low Melting Point Impurities: The presence of impurities can depress the melting point of the mixture, leading to oiling. In this case, column chromatography might be a necessary pre-purification step.
Problem 2: The recovered crystals are colored, but the pure compound should be white.
Colored impurities are a common issue. These can often be removed by treatment with activated carbon.
Protocol for Decolorization:
-
After dissolving the crude solid in the minimum amount of hot solvent, remove the flask from the heat source.
-
Add a very small amount of activated carbon (a spatula tip is usually sufficient) to the hot solution. Adding it to a boiling solution can cause it to boil over violently.
-
Swirl the flask and gently reheat to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the activated carbon, which will have adsorbed the colored impurities.
-
Allow the clear, colorless filtrate to cool and crystallize as usual.
Problem 3: The yield of recovered crystals is very low.
A low yield can be frustrating, but it points to specific issues in the procedure.
Potential Causes and Solutions:
| Cause | Solution |
| Too much solvent used | The most common cause.[11] Some product remains dissolved in the mother liquor. Concentrate the filtrate by boiling off some solvent and cool again to recover more crystals. |
| Premature crystallization | Crystals may have formed during a hot filtration step. Ensure the filtration apparatus is pre-heated and the filtration is performed quickly.[13] |
| Washing with room temperature solvent | Washing the collected crystals with solvent that is not ice-cold will dissolve some of the product. Always use a minimal amount of ice-cold solvent for washing.[10] |
| Incomplete crystallization | Allow sufficient time for the solution to cool and for crystals to form. Cooling in an ice bath for at least 30 minutes is recommended.[10] |
References
- University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
- Homework.Study.com. (n.d.). What are the most important factors in selecting a solvent for recrystallization?.
- University of York, Department of Chemistry. (n.d.). Solvent Choice. Chemistry Teaching Labs.
- LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
- Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection.
- LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Chemistry LibreTexts.
- UreaKnowHow. (n.d.). Operational difficulties & measures of low pressure carbamate condenser due to crystallization.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization - Single Solvent.
- CP Lab Safety. (n.d.). tert-butyl N-(1-methyl-3-oxocyclobutyl)carbamate, min 97%, 500 mg.
- ResearchGate. (n.d.). Methyl carbamate purification by extraction and recrystallization.
- Organic Syntheses. (n.d.). Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List.
- University of California, Irvine, Department of Chemistry. (n.d.). Recrystallization and Crystallization.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mt.com [mt.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. homework.study.com [homework.study.com]
- 7. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. Home Page [chem.ualberta.ca]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Overcoming low yield in the synthesis of (1-Methyl-3-oxo-cyclobutyl)carbamic acid tert-butyl ester
Welcome to the technical support center for the synthesis of (1-Methyl-3-oxo-cyclobutyl)carbamic acid tert-butyl ester. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges, particularly low yields, during the synthesis of this valuable building block. We will move beyond simple protocols to explore the causality behind common issues and provide robust, field-proven troubleshooting strategies.
The most common and critical step in synthesizing the target ketone is the oxidation of its precursor, tert-butyl (1-methyl-3-hydroxycyclobutyl)carbamate. Therefore, this guide will focus predominantly on troubleshooting and optimizing this specific transformation.
Frequently Asked Questions (FAQs)
Here we address the most common high-level questions and concerns that arise during the synthesis.
Q1: My oxidation reaction is not going to completion, and TLC analysis shows significant starting material. What are the likely causes?
A: Incomplete conversion is a frequent issue and typically points to one of three areas:
-
Reagent Quality/Stoichiometry: The oxidizing agent may have degraded or been added in insufficient amounts. This is particularly common with moisture-sensitive reagents like Dess-Martin Periodinane (DMP).
-
Reaction Conditions: Key parameters like temperature and reaction time may be suboptimal. For instance, Swern oxidations require strict maintenance of low temperatures (below -60 °C) to be effective.[1]
-
Presence of Water: Many oxidation reactions, especially those involving DMP or Swern reagents, require strictly anhydrous conditions. Trace amounts of water can quench the active oxidant, halting the reaction.[2]
Q2: My reaction appears complete by TLC, but my final yield after purification is very low. Where could I be losing my product?
A: Significant product loss post-reaction often occurs during the workup and purification stages.
-
Difficult Workup: The byproducts of certain oxidations are notoriously difficult to remove and can lead to the formation of emulsions or co-elution with your product. DMP oxidations, for example, produce iodinane byproducts that can trap the desired ketone.[3][4]
-
Product Instability: The Boc-protecting group is sensitive to acid.[5] Exposure to acidic conditions during workup or chromatography (e.g., using untreated silica gel) can cause deprotection, leading to a complex mixture and loss of the target compound. The final ketone product may also be susceptible to degradation under harsh conditions.
-
Physical Loss: The product may be partially soluble in the aqueous phase during extraction, or it may adhere to solid byproducts that are filtered off.
Q3: I am observing multiple new spots on my TLC plate in addition to my product. What are these side products?
A: The nature of the side products depends on the chosen oxidation method.
-
For Swern Oxidation: If the reaction temperature is allowed to rise above the recommended -60 °C, Pummerer rearrangement byproducts can form.[6] If your starting alcohol contains acidic protons alpha to the newly formed ketone, epimerization can occur if a bulky base isn't used.[1]
-
For DMP Oxidation: Over-oxidation is rare for secondary alcohols, but prolonged reaction times or excessive heat could lead to decomposition.[2] The most common "new spots" are often the reaction byproducts themselves, which can be visualized on TLC.
-
General: As mentioned, cleavage of the Boc group will generate a new, more polar amine spot.
Q4: Which oxidation method is best for converting tert-butyl (1-methyl-3-hydroxycyclobutyl)carbamate to the ketone?
A: The "best" method depends on your laboratory's capabilities and priorities. Both Dess-Martin Periodinane (DMP) and Swern-type oxidations are excellent choices due to their mild, non-acidic conditions, which preserve the acid-sensitive Boc group.[1][7]
| Feature | Dess-Martin Periodinane (DMP) | Swern Oxidation |
| Conditions | Room temperature, neutral pH[7] | Cryogenic (-78 °C), basic[1] |
| Advantages | Operationally simple, high chemoselectivity. | Wide functional group tolerance, high yields.[6] |
| Disadvantages | Reagent is moisture-sensitive, workup can be difficult due to solid byproducts.[2][3] | Requires strict temperature control, produces foul-smelling dimethyl sulfide byproduct.[1] |
| Best For | Small to medium scale reactions where operational simplicity is key. | Acid-sensitive substrates where precise control is possible. |
Chromium-based reagents like PCC are also an option but are generally avoided due to their toxicity and the associated waste disposal challenges.[8]
Troubleshooting Guide 1: Dess-Martin Periodinane (DMP) Oxidation
DMP is favored for its mild conditions but requires careful handling of the reagent and a robust workup protocol to achieve high yields.
Common Problems & Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Sluggish or Incomplete Reaction | 1. Degraded DMP: The reagent is highly sensitive to moisture.[2] 2. Insufficient DMP: Stoichiometry is critical. 3. Presence of Water: Reaction requires anhydrous conditions. | 1. Use a fresh bottle of DMP or a properly stored batch. Consider running a test reaction on a simple alcohol like benzyl alcohol to verify reagent activity.[9] 2. Ensure at least 1.5 equivalents of DMP are used. 3. Thoroughly dry all glassware and use anhydrous solvents. |
| Difficult Workup / Low Recovery | 1. Iodinane Byproducts: The reduced DMP byproducts can precipitate as a gum, trapping the product.[3][4] 2. Incomplete Quenching: Residual active DMP can interfere with purification. | 1. Modified Workup: After the reaction is complete, dilute the mixture with a non-polar solvent like diethyl ether or hexanes to precipitate the byproducts as a filterable solid.[3][4] 2. Thiosulfate Quench: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). This reduces any remaining DMP and its byproducts to more easily removable forms.[2][4] Follow with a wash with saturated aqueous sodium bicarbonate to remove acetic acid. |
Detailed Experimental Protocol (DMP Oxidation)
-
Preparation: In a flame-dried, round-bottomed flask under an Argon or Nitrogen atmosphere, dissolve the starting alcohol, tert-butyl (1-methyl-3-hydroxycyclobutyl)carbamate (1.0 equiv), in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Addition of DMP: To the stirred solution at room temperature, add Dess-Martin Periodinane (1.5 equiv) portion-wise over 5-10 minutes.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) by observing the disappearance of the starting alcohol spot. The reaction is typically complete within 1-3 hours.
-
Quenching and Workup:
-
Once the reaction is complete, dilute the mixture with an equal volume of diethyl ether.
-
Add a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃ (1:1 ratio, equal in volume to the DCM used).
-
Stir vigorously for 15-20 minutes until the organic layer is clear.
-
Separate the layers. Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via column chromatography on silica gel (using a solvent system such as Hexane/Ethyl Acetate). Note: To prevent Boc deprotection, it is advisable to use silica gel that has been pre-treated with triethylamine (slurry the silica in your eluent containing 1% Et₃N).
DMP Oxidation Workflow
Caption: Workflow for DMP Oxidation.
Troubleshooting Guide 2: Swern Oxidation
The Swern oxidation is a powerful and reliable method but its success is critically dependent on technique, particularly temperature control.
Common Problems & Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Reaction Failure (No Product) | 1. Improper Temperature Control: The initial activation of DMSO must be done at -78 °C. If the temperature rises, the activated species decomposes.[1] 2. Poor Reagent Quality: Old oxalyl chloride can hydrolyze, leading to incomplete activation of DMSO.[10] 3. Moisture: Water will react with the activated electrophile. | 1. Use a dry ice/acetone bath and ensure the internal reaction temperature is maintained at or below -70 °C during additions. 2. Use a fresh, sealed bottle of oxalyl chloride. 3. Use anhydrous solvents and flame-dried glassware. Perform the reaction under an inert atmosphere. |
| Low Yield / Side Products | 1. Warming Too Quickly: Allowing the reaction to warm before the final addition of the base (triethylamine) can lead to side reactions. 2. Epimerization: If a proton alpha to the carbonyl is present and acidic, triethylamine can cause epimerization.[1][11] | 1. Maintain the cold temperature throughout the additions of DMSO, oxalyl chloride, and the alcohol. Only after the final addition of triethylamine should the reaction be allowed to warm.[12] 2. For this specific substrate, epimerization is not a concern. However, if it were, a bulkier base like diisopropylethylamine (DIPEA) could be used instead of triethylamine.[1][11] |
| Foul Odor | Dimethyl Sulfide (DMS) byproduct: DMS is volatile and has an extremely unpleasant odor.[1] | Quench Glassware: After the experiment, rinse all contaminated glassware with a bleach (sodium hypochlorite) solution. This oxidizes the DMS to odorless DMSO or dimethyl sulfone.[1] |
Detailed Experimental Protocol (Swern Oxidation)
-
Activator Preparation: To a flame-dried, three-neck flask under an inert atmosphere, add anhydrous DCM (0.2 M) and cool to -78 °C (dry ice/acetone bath). Add oxalyl chloride (1.2 equiv) via syringe. Slowly add anhydrous DMSO (2.5 equiv) dropwise, ensuring the internal temperature does not rise above -70 °C. Stir for 15 minutes.
-
Alcohol Addition: Dissolve the starting alcohol (1.0 equiv) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture, again maintaining a temperature below -70 °C. Stir for 30-45 minutes at -78 °C.
-
Base Addition: Add triethylamine (Et₃N, 5.0 equiv) dropwise, keeping the reaction at -78 °C. Stir for an additional 15 minutes at this temperature.
-
Warming and Quench: Remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes. Quench the reaction by adding water.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice with DCM. Combine the organic layers, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify via column chromatography as described in the DMP protocol, using base-treated silica gel.
Swern Oxidation Mechanism
Caption: Simplified mechanism of the Swern Oxidation.
References
- 17.
- Synthesis of ketones by oxidation of alcohols - Organic Chemistry Portal
- A green oxidation protocol for the conversion of secondary alcohols into ketones using heterogeneous nanocrystalline titanium (IV) oxide in polyethylene glycol - Taylor & Francis Online
- Swern Oxidation of Alcohols | A useful altern
- Optimizing oxidation conditions for 7-Oxohinokinin synthesis - Benchchem
- SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION - Organic Syntheses
- The dess-martin periodinane - Organic Syntheses
- Swern oxid
- Dess–Martin oxid
- Alcohol oxid
- Regarding Swern or similar Oxidation?
- How to work up dess-martin periodinane or hypervalent iodine reactions?
- tert-Butyl N-(1-methyl-3-oxo-cyclobutyl)
- Dess–Martin oxid
- Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?
- Boc-Protected Amino Groups - Organic Chemistry Portal
- Swern oxid
- Carbamic acid, tert-butyl ester - Organic Syntheses
- This compound - Sunway Pharm Ltd.
- Swern time!
- A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters
- Swern Oxid
- CHEM21 Case Study: One Pot Synthesis of N-substituted β-amino Alcohols
- A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - RSC Publishing
- A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - PMC - NIH
- Efficient Synthesis of trans -3-Amino-1-methylcyclobutan-1-ol | Request PDF - ResearchG
- This compound - Sigma-Aldrich
- CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google P
- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google P
Sources
- 1. Swern oxidation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. echemi.com [echemi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Swern Oxidation [organic-chemistry.org]
- 7. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. reddit.com [reddit.com]
Stability issues of 1-(Boc-amino)-1-methylcyclobutan-3-one under acidic or basic conditions
Welcome to the technical support guide for 1-(Boc-amino)-1-methylcyclobutan-3-one. This resource is designed for researchers, scientists, and drug development professionals to address the stability challenges of this versatile building block under various experimental conditions. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your research.
I. Introduction to the Stability Profile
1-(Boc-amino)-1-methylcyclobutan-3-one is a valuable synthetic intermediate, incorporating a strained cyclobutanone ring and an acid-labile Boc-protecting group. This unique combination of functional groups presents specific stability challenges that must be carefully managed to prevent unwanted side reactions and ensure the integrity of the molecule throughout a synthetic sequence. The primary points of instability are the Boc-protected amine, which is susceptible to cleavage under acidic conditions, and the cyclobutanone ring, which can undergo ring-opening or other rearrangements, particularly under harsh conditions.
II. Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Premature Boc Deprotection During a Reaction
Q: My reaction, which is run under mildly acidic conditions, is showing significant loss of the Boc group. How can I prevent this?
A: Premature cleavage of the Boc group is a common issue when working with acid-labile substrates. The tert-butyloxycarbonyl (Boc) group is designed to be removed under acidic conditions, with the reaction proceeding through protonation of the carbonyl oxygen, followed by fragmentation to form a stable tert-butyl cation, carbon dioxide, and the free amine.[1][2][3] The rate of this cleavage is highly dependent on the acid strength and concentration.[4]
Recommended Solutions:
-
pH Control: Carefully buffer your reaction to maintain the highest possible pH at which your desired transformation can still proceed.
-
Alternative Catalysts: Explore non-acidic catalysts or conditions for your reaction if possible. For example, some reactions can be promoted by Lewis acids that may be less aggressive towards the Boc group than Brønsted acids.
-
Reduced Reaction Time and Temperature: Minimize the exposure of the compound to acidic conditions by optimizing the reaction time. Running the reaction at a lower temperature can also significantly decrease the rate of Boc deprotection.[4]
-
Solvent Choice: The choice of solvent can influence the effective acidity of the medium. Protic solvents can facilitate protonation and subsequent cleavage. Consider using aprotic solvents if compatible with your reaction chemistry.
Issue 2: Unexpected Side Products Observed by LC-MS Analysis
Q: I am observing unexpected masses in my reaction mixture that do not correspond to my starting material or desired product. What could be the cause?
A: The appearance of unexpected side products can often be attributed to the reactivity of the cyclobutanone ring or side reactions involving the tert-butyl cation generated during partial Boc deprotection.
Potential Causes and Solutions:
-
Ring-Opening of Cyclobutanone: The strained four-membered ring of cyclobutanone is susceptible to nucleophilic attack, which can lead to ring-opening.[5][6][7] This is more likely to occur with strong nucleophiles or under harsh basic or acidic conditions.
-
Solution: Employ milder reaction conditions. If a strong nucleophile is required, consider protecting the ketone functionality as a ketal before proceeding with the reaction.
-
-
Alkylation by tert-Butyl Cation: If some Boc deprotection occurs, the resulting tert-butyl cation is a reactive electrophile that can alkylate nucleophilic sites on your starting material, product, or solvent.[8][9]
-
Solution: If acidic conditions are unavoidable and partial deprotection is occurring, add a "scavenger" to the reaction mixture. Scavengers are nucleophilic species, such as anisole or thioanisole, that will trap the tert-butyl cation before it can react with other components of your reaction.[8]
-
-
Aldol Condensation or Other Self-Condensation Reactions: Under certain basic or acidic conditions, the enol or enolate of the cyclobutanone can react with another molecule of the ketone, leading to dimers or oligomers. α-amino ketones, in general, can be prone to self-condensation.[10]
-
Solution: Maintain a low concentration of the substrate if possible and use non-nucleophilic bases if an enolate needs to be generated.
-
Issue 3: Low Yields and Complex Product Mixtures in Base-Mediated Reactions
Q: When I use a strong base in my reaction, I get a complex mixture of products and a low yield of my desired compound. What is happening?
A: While the Boc group itself is generally stable to basic conditions, the α-amino ketone moiety and the cyclobutanone ring can be reactive under strongly basic conditions.[11][]
Plausible Degradation Pathways:
-
Favorskii Rearrangement: In the presence of a strong base, α-halo ketones can undergo a Favorskii rearrangement. While there is no halogen in this molecule, other leaving groups or structural features can sometimes facilitate similar rearrangements.
-
Enolate Formation and Subsequent Reactions: Strong bases will deprotonate the α-carbon to the ketone, forming an enolate. This enolate can then participate in various side reactions, including aldol-type condensations as mentioned previously.
-
Ring Strain-Driven Reactions: The inherent strain of the cyclobutane ring can make it susceptible to cleavage under strongly basic conditions, especially at elevated temperatures.[5][6]
Troubleshooting Steps:
-
Use a Milder Base: If possible, switch to a weaker, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,6-lutidine.
-
Lower the Temperature: Perform the reaction at a lower temperature to minimize side reactions.
-
Protect the Ketone: If the ketone is not involved in the desired reaction, consider protecting it as a ketal, which is stable to basic conditions.
III. Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 1-(Boc-amino)-1-methylcyclobutan-3-one?
A1: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry place, away from strong acids and oxidizing agents. Refrigeration (2-8 °C) is recommended.
Q2: Is this compound stable to chromatography on silica gel?
A2: Generally, 1-(Boc-amino)-1-methylcyclobutan-3-one is stable to silica gel chromatography. However, prolonged exposure to acidic silica gel could potentially cause some degradation or Boc deprotection. To mitigate this, you can:
-
Use a neutral or deactivated silica gel.
-
Add a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1%), to the eluent to neutralize acidic sites on the silica.
-
Perform the chromatography as quickly as possible.
Q3: Can I use this compound in peptide synthesis?
A3: Yes, this compound can be used as a building block in peptide synthesis. However, you must consider the acid lability of the Boc group. If you are using a standard Boc-SPPS (Solid-Phase Peptide Synthesis) strategy that employs strong acids like trifluoroacetic acid (TFA) for deprotection, the Boc group on this compound will also be cleaved.[13][14] If you need to maintain the Boc protection, an orthogonal protection strategy, such as Fmoc-based synthesis, would be necessary.
Q4: What is the expected stability of this compound in common NMR solvents?
A4: The compound is stable in common deuterated solvents such as CDCl₃, DMSO-d₆, and CD₃OD for the duration of NMR analysis. However, if the solvent contains acidic impurities, slow degradation may be observed over extended periods. Using freshly opened or properly stored solvents is advisable.
IV. Experimental Protocols
Protocol 1: Monitoring Boc Deprotection by Thin-Layer Chromatography (TLC)
This protocol allows for a quick assessment of the stability of the Boc group under specific reaction conditions.
Materials:
-
1-(Boc-amino)-1-methylcyclobutan-3-one
-
Reaction solvent
-
Acid or base being tested
-
TLC plates (silica gel 60 F₂₅₄)
-
Eluent (e.g., 30-50% ethyl acetate in hexanes)
-
Ninhydrin stain solution
-
Heat gun or hot plate
Procedure:
-
Prepare a stock solution of 1-(Boc-amino)-1-methylcyclobutan-3-one in the reaction solvent.
-
Spot the starting material on a TLC plate as a reference (t=0).
-
Add the acid or base to the solution at the desired reaction temperature.
-
At regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr), take a small aliquot of the reaction mixture and spot it on the TLC plate.
-
Develop the TLC plate in the chosen eluent.
-
Dry the plate and visualize the spots under UV light (if applicable).
-
Stain the plate with ninhydrin solution and gently heat. The appearance of a colored spot (usually purple or yellow) at a lower Rf than the starting material indicates the presence of the free amine, confirming Boc deprotection.
Protocol 2: Ketal Protection of the Cyclobutanone
This protocol can be used to protect the ketone functionality, increasing its stability towards nucleophiles and bases.
Materials:
-
1-(Boc-amino)-1-methylcyclobutan-3-one
-
Ethylene glycol (2 equivalents)
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 1-(Boc-amino)-1-methylcyclobutan-3-one, toluene, and ethylene glycol.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the ketal-protected product.
V. Visualizations
Diagram 1: Acid-Catalyzed Boc Deprotection Pathway
Caption: Mechanism of acid-catalyzed Boc deprotection.
Diagram 2: Troubleshooting Workflow for Compound Instability
Caption: Troubleshooting workflow for stability issues.
VI. References
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]
-
Liskon Biological. (2025). Functions and Mechanism of Cyclobutanone. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
Wikipedia. (n.d.). Tert-Butyloxycarbonyl protecting group. [Link]
-
Zhang, Y., et al. (2021). Cyclobutanone Inhibitor of Cobalt-Functionalized Metallo-γ-Lactonase AiiA with Cyclobutanone Ring Opening in the Active Site. ACS Omega. [Link]
-
Zhang, Y., et al. (2021). Cyclobutanone Inhibitor of Cobalt-Functionalized Metallo-γ-Lactonase AiiA with Cyclobutanone Ring Opening in the Active Site. National Institutes of Health. [Link]
-
ACS Publications. (n.d.). On the Inherent Instability of α-Amino α'-Fluoro Ketones. Evidence for Their Transformation to Reactive Oxyvinyliminium Ion Intermediates. Organic Letters. [Link]
-
Wikipedia. (n.d.). Aminoaldehydes and aminoketones. [Link]
-
Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]
-
ResearchGate. (n.d.). A plausible mechanistic pathway for Boc cleavage. [Link]
-
Wikipedia. (n.d.). Cyclobutanone. [Link]
-
Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]
-
Reddit. (2024). Boc and tBu ester pH stability during enamine hydrolysis. [Link]
-
National Institutes of Health. (n.d.). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. [Link]
-
BTC. (2025). What reactions can cyclobutanol participate in?. [Link]
-
National Institutes of Health. (n.d.). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
The Journal of Organic Chemistry. (n.d.). Preparation and Reactivity of Versatile α-Amino Ketones. [Link]
-
MDPI. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. [Link]
-
ResearchGate. (n.d.). The hydrolysis of halogenated cyclobutenes. [Link]
-
Reddit. (2024). Why are alpha keto radicals stabilized but alpha keto carbocations are not?. [Link]
-
National Institutes of Health. (n.d.). Bacterial degradation of monocyclic aromatic amines. [Link]
-
National Institutes of Health. (n.d.). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. [Link]
-
ResearchGate. (n.d.). Amino acid degradation pathways and their holes. [Link]
-
Chemspace. (n.d.). (1s,3r)-3-amino-1-methylcyclobutan-1-ol. [Link]
-
PubChem. (n.d.). Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclobutane-1-carboxylate. [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cyclobutanone Inhibitor of Cobalt-Functionalized Metallo-γ-Lactonase AiiA with Cyclobutanone Ring Opening in the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Functions and Mechanism of Cyclobutanone - LISKON [liskonchem.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. Aminoaldehydes and aminoketones - Wikipedia [en.wikipedia.org]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for the Synthesis of tert-butyl (1-methyl-3-oxocyclobutyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides a comprehensive resource for the synthesis of tert-butyl (1-methyl-3-oxocyclobutyl)carbamate (CAS 1523617-99-3).[1][][3] Drawing from established principles of organic synthesis and data from analogous transformations, this document offers a detailed experimental protocol, a troubleshooting guide in a question-and-answer format, and key data to enable successful synthesis and optimization.
I. Synthetic Strategy and Core Principles
The synthesis of tert-butyl (1-methyl-3-oxocyclobutyl)carbamate can be approached via two primary synthetic routes:
-
Boc Protection of 1-methyl-3-oxocyclobutylamine: This is a direct and often high-yielding method involving the reaction of the parent amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The key challenge in this approach can be the potential for steric hindrance around the tertiary amine.
This guide will focus on the more common and generally applicable Boc protection route.
II. Detailed Experimental Protocol: Boc Protection of 1-methyl-3-oxocyclobutylamine
This protocol is a robust starting point for the synthesis of tert-butyl (1-methyl-3-oxocyclobutyl)carbamate.
Materials:
-
1-methyl-3-oxocyclobutylamine hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: To a round-bottom flask equipped with a magnetic stir bar, add 1-methyl-3-oxocyclobutylamine hydrochloride (1.0 eq). Dissolve the amine salt in a suitable solvent such as dichloromethane or tetrahydrofuran (approximately 10 mL per gram of amine).
-
Basification: Cool the solution to 0 °C in an ice bath. Slowly add triethylamine (1.1 - 1.5 eq) or an aqueous solution of sodium bicarbonate (2.0 eq) to neutralize the hydrochloride salt and free the amine. Stir for 15-20 minutes at 0 °C.
-
Boc Anhydride Addition: In a separate container, dissolve di-tert-butyl dicarbonate (1.1 - 1.2 eq) in a minimal amount of the reaction solvent. Add the Boc₂O solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
If the reaction was performed in a water-miscible solvent like THF, remove the solvent under reduced pressure.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) to remove any unreacted Boc₂O and acidic byproducts, followed by a wash with brine (1 x 20 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl (1-methyl-3-oxocyclobutyl)carbamate.
III. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction is very slow or incomplete, what are the likely causes and solutions?
-
Cause A: Insufficient Basicity. The amine hydrochloride salt must be fully neutralized for the reaction to proceed efficiently.
-
Solution: Ensure you are using at least a stoichiometric amount of base. For a weaker base like sodium bicarbonate, a larger excess may be necessary. You can check the pH of the aqueous layer during workup to ensure it is basic.
-
-
Cause B: Steric Hindrance. The methyl group on the cyclobutane ring adjacent to the amine can sterically hinder the approach of the bulky Boc anhydride.
-
Solution: Consider increasing the reaction temperature to 40-50 °C to provide more energy to overcome the activation barrier. Prolonging the reaction time can also lead to higher conversion.
-
-
Cause C: Poor Solubility. If the amine salt is not fully soluble in the chosen solvent, the reaction will be slow.
-
Solution: Try a different solvent system. A mixture of THF and water can sometimes improve the solubility of amine salts.
-
Q2: I am observing multiple spots on my TLC plate even after the starting material is consumed. What could these byproducts be?
-
Cause A: Di-Boc Protected Amine. Although less likely with a secondary amine, over-reaction can lead to the formation of a di-Boc protected species.
-
Solution: Use a smaller excess of Boc anhydride (e.g., 1.05 equivalents).
-
-
Cause B: Urea Formation. If the Boc anhydride is old or has been exposed to moisture, it can degrade to form isocyanate, which can react with the amine to form a urea byproduct.
-
Solution: Use fresh, high-purity Boc anhydride.
-
-
Cause C: Side reactions involving the ketone. The ketone functionality could potentially undergo side reactions under certain conditions, though this is less common with the mild conditions of a Boc protection.
-
Solution: Ensure the reaction is run at or below room temperature unless necessary to overcome steric hindrance.
-
Q3: How can I effectively monitor the progress of the reaction?
-
TLC: Use a suitable mobile phase (e.g., 30-50% ethyl acetate in hexanes) to clearly separate the starting amine, the product, and Boc anhydride. The starting amine is typically more polar and will have a lower Rf value than the Boc-protected product.
-
LC-MS: This is a more definitive method to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak.
Q4: What are the best practices for purifying the final product?
-
Column Chromatography: Silica gel chromatography is the most common and effective method for purifying Boc-protected amines. A gradient elution from low to high polarity (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing to 50%) will provide the best separation.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) can be an effective purification method.
IV. Optimization of Reaction Conditions: Data Summary
The following table summarizes key parameters for optimizing the synthesis of tert-butyl (1-methyl-3-oxocyclobutyl)carbamate.
| Parameter | Recommended Range | Rationale |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile | These solvents are generally effective for Boc protections.[4] |
| Base | Triethylamine (TEA), Sodium Bicarbonate (NaHCO₃), DMAP (catalytic) | TEA is a common organic base. NaHCO₃ is a milder inorganic base. DMAP can be used as a catalyst to accelerate the reaction, especially for hindered amines.[5] |
| Boc₂O (eq.) | 1.05 - 1.2 | A slight excess ensures complete conversion of the amine without promoting significant side reactions. |
| Temperature (°C) | 0 to 40 | Starting at 0 °C controls the initial exotherm. The reaction can be gently heated to overcome steric hindrance.[4] |
| Reaction Time (h) | 12 - 24 | Reaction time will vary depending on the substrate's reactivity and the reaction temperature. |
V. Visualizing the Workflow and Reaction
Experimental Workflow
Caption: A step-by-step workflow for the synthesis of tert-butyl (1-methyl-3-oxocyclobutyl)carbamate.
Reaction Pathway
Caption: Boc protection of 1-methyl-3-oxocyclobutylamine.
VI. References
-
ChemUniverse, Inc. - ChemBuyersGuide.com. (n.d.). Retrieved January 7, 2026, from [Link]
-
CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino) - Google Patents. (n.d.). Retrieved January 7, 2026, from
-
WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents. (n.d.). Retrieved January 7, 2026, from
-
EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) - Google Patents. (n.d.). Retrieved January 7, 2026, from
-
Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List - Organic Syntheses Procedure. (n.d.). Retrieved January 7, 2026, from [Link]
-
Carbamic acid, tert-butyl ester - Organic Syntheses Procedure. (n.d.). Retrieved January 7, 2026, from [Link]
-
(2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure. (n.d.). Retrieved January 7, 2026, from [Link]
-
CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents. (n.d.). Retrieved January 7, 2026, from
-
US4272441A - Preparation of carbamates - Google Patents. (n.d.). Retrieved January 7, 2026, from
-
Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved January 7, 2026, from [Link]
-
tert-Butyloxycarbonyl protecting group - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]
-
Synthesis of N-BOC amines by various routes - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]
-
On the Selective N-Methylation of BOC-Protected Amino Acids - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]
-
Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine - TSI Journals. (n.d.). Retrieved January 7, 2026, from [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - NIH. (n.d.). Retrieved January 7, 2026, from [Link]
-
Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - Beilstein Journals. (n.d.). Retrieved January 7, 2026, from [Link]
-
3-(Boc-amino)cyclobutanone (95%) - Amerigo Scientific. (n.d.). Retrieved January 7, 2026, from [Link]
-
Amine Boc protection-Mechanism and Reaction Setup - YouTube. (2022, August 13). Retrieved January 7, 2026, from [Link]
-
Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. (2022, July 1). Retrieved January 7, 2026, from [Link]
Sources
Technical Support Center: Purification of (1-Methyl-3-oxo-cyclobutyl)carbamic acid tert-butyl ester
Welcome to the technical support center for tert-butyl (1-methyl-3-oxocyclobutyl)carbamate (CAS 1523617-99-3). This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the purification of this key pharmaceutical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: My final product has a low melting point and appears oily or waxy, but NMR suggests it's the correct molecule. What's the likely cause?
A1: This is a common issue and typically points to the presence of residual solvents or low-molecular-weight, non-polar impurities. Even small amounts of solvents like hexanes, ethyl acetate, or dichloromethane can significantly depress the melting point and alter the physical appearance of your solid product. We recommend drying the material under a high vacuum for an extended period (12-24 hours), possibly with gentle heating (e.g., 30-40°C), provided the compound is thermally stable. If the issue persists, consider re-purification by recrystallization from a solvent system that effectively excludes these impurities.
Q2: I'm observing a persistent impurity with a similar Rf to my product on TLC. How can I improve separation?
A2: When impurities co-elute with the product, standard purification methods need optimization. For thin-layer chromatography (TLC) and column chromatography, changing the solvent system is the first step. Try introducing a more polar or less polar solvent to alter the selectivity. For example, if you are using an ethyl acetate/hexane system, consider switching to a dichloromethane/methanol system. For stubborn impurities, High-Performance Liquid Chromatography (HPLC) on a preparative scale offers significantly higher resolving power and may be necessary for achieving high purity[1].
Q3: My product seems to be degrading during column chromatography on silica gel. What is happening?
A3: The tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions[2][3]. Standard silica gel is slightly acidic and can catalyze the removal of the Boc group, leading to the formation of the corresponding free amine. To mitigate this, you can use a deactivated or neutral stationary phase. Alternatively, you can pre-treat the silica gel by slurrying it in the mobile phase containing a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1% v/v), to neutralize the acidic sites before packing the column.
Q4: What are the most common impurities I should expect from the synthesis of this molecule?
A4: The impurity profile depends heavily on the synthetic route. However, common impurities in Boc-protected amine syntheses include:
-
Unreacted Starting Materials: Depending on the synthesis, these could be precursor amines or cyclobutanone derivatives.
-
De-Boc Protected Amine: The product of Boc group cleavage due to exposure to acid.
-
tert-Butylation By-products: The tert-butyl cation, formed during Boc deprotection or from side reactions, can alkylate other nucleophilic sites on the molecule or solvent[2][3].
-
Di-Boc Species: Over-protection of the amine can sometimes occur.
-
Residual Solvents and Reagents: Solvents, catalysts, and reagents used in the reaction and workup are common contaminants[4].
Troubleshooting Guide
This section provides a structured approach to resolving specific issues you may encounter during the purification process.
Workflow for Troubleshooting Purification Issues
Caption: A decision tree for troubleshooting purification.
Issue 1: Low Recovery After Recrystallization
| Potential Cause | Explanation & Causality | Recommended Solution |
| Incorrect Solvent Choice | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at room or low temperatures[5][6]. If solubility is too high at low temperatures, the product will remain in the mother liquor, leading to low recovery. | Perform a systematic solvent screen using small amounts of your crude product. Test single solvents (e.g., isopropanol, ethyl acetate, acetonitrile) and binary solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/heptane). |
| Using Too Much Solvent | Adding an excessive amount of solvent to dissolve the crude material will keep a significant portion of the product in solution even after cooling, drastically reducing the yield. | Add the hot solvent in small portions just until the solid dissolves completely. This ensures a saturated solution upon cooling, maximizing crystal formation. |
| Crystallization Occurred Too Quickly | Rapid cooling can cause the product to "crash out" of the solution, trapping impurities within the crystal lattice and reducing both purity and apparent recovery of pure material. | Allow the hot, saturated solution to cool slowly to room temperature. For optimal crystal growth, you can then place it in a refrigerator (4°C) or freezer (-20°C) to maximize recovery. |
| Product is Volatile | Carbamates can be volatile, and prolonged heating during dissolution can lead to loss of material[7]. | Avoid excessive heating or prolonged boiling. Use a condenser if heating for an extended period is necessary. |
Issue 2: Product Contaminated with Basic or Acidic Impurities
| Potential Cause | Explanation & Causality | Recommended Solution |
| De-Boc'd Amine Impurity | Acidic conditions during synthesis or workup can cleave the Boc group, generating a basic amine impurity. | Perform an acid-base extraction[5]. Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or saturated NH₄Cl) to protonate the basic impurity, pulling it into the aqueous phase. Follow with a brine wash and dry the organic layer. |
| Acidic Reagents/By-products | Residual acidic catalysts or acidic by-products from the reaction may be present. | Wash the organic solution of your product with a weak aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution[5]. This will neutralize and extract acidic impurities into the aqueous layer. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a starting point for purifying solid (1-Methyl-3-oxo-cyclobutyl)carbamic acid tert-butyl ester.
-
Solvent Selection: In separate test tubes, test the solubility of ~20 mg of crude product in various solvents (e.g., ethyl acetate, isopropyl alcohol, acetonitrile, toluene) and solvent mixtures (e.g., ethyl acetate/hexanes). A good system will fully dissolve the solid when hot but show minimal solubility when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent system while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath or refrigerator for at least 1 hour to maximize crystal yield.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent. Confirm purity using an appropriate analytical method (see Section 4).
Protocol 2: Purification by Flash Column Chromatography
This method is effective for separating impurities with different polarities.
-
TLC Analysis: Develop a TLC method to separate the product from its impurities. A good solvent system will give the product an Rf value of approximately 0.3-0.4. A common starting point is a gradient of ethyl acetate in hexanes.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column and allow it to pack under pressure, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column. This technique generally provides better resolution than wet loading.
-
Elution: Begin eluting the column with the mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to move the compounds down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Analytical Methods for Purity Assessment
Accurate determination of purity is critical. A combination of methods is often recommended.
Purity Analysis Methods Overview
| Method | Principle | Primary Use | Typical Conditions |
| HPLC | Separation based on polarity and partitioning between a stationary and mobile phase[8]. | Quantifying the main component and non-volatile organic impurities[4]. | Column: C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 3 µm). Mobile Phase: Gradient of water and acetonitrile (both with 0.1% formic acid or TFA). Detection: UV at 210 nm. |
| ¹H NMR | Measures the nuclear magnetic resonance of hydrogen atoms, providing structural information. | Structural confirmation and purity estimation. Can be used for absolute quantification (qNMR) with an internal standard[8]. | Solvent: CDCl₃ or DMSO-d₆. Frequency: 400 MHz or higher. |
| LC-MS | Combines HPLC separation with mass spectrometry detection. | Identifying unknown impurities by their mass-to-charge ratio and confirming product identity[1]. | Uses HPLC conditions similar to those above, coupled to an ESI or APCI mass spectrometer. |
| GC-MS | Separation of volatile compounds based on boiling point, with mass-based identification[8]. | Identifying and quantifying residual solvents and volatile impurities[4]. | Column: Low-polarity capillary column (e.g., 5% phenyl polysiloxane). Carrier Gas: Helium. Detection: Mass Spectrometry (EI mode). |
General Analytical Workflow
Caption: Workflow for final purity analysis of the product.
References
- Technical Support Center: Purification of Carbamic Acid Derivatives. Benchchem.
- Methyl carbamate purification by extraction and recrystallization. ResearchGate.
- Carbamic acid, tert-butyl ester. Organic Syntheses Procedure.
- What are the key steps in the purification of pharmaceutical intermediates?. Blog.
- CO2 Capture in Alkanolamine-RTIL Blends via Carbamate Crystallization: Route to Efficient Regeneration. ACS Publications.
- Troubleshooting. The Pharma Master.
- Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary A. UreaKnowHow.
- Achieve high-throughput LC/MS purification of pharmaceutical impurities. Agilent.
- Resolving API Impurity Issues in Drug Development. Pharmaguideline.
- SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Method for processing crystalline ammonium carbamate. Google Patents.
- BOC deprotection. Hebei Boze Chemical Co.,Ltd.
- Troubleshooting Guide. Phenomenex.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications.
- BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
Sources
- 1. Achieve high-throughput LC/MS purification of pharmaceutical impurities | Separation Science [sepscience.com]
- 2. BOC deprotection [ms.bzchemicals.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative analysis of different synthetic routes to (1-Methyl-3-oxo-cyclobutyl)carbamic acid tert-butyl ester
Introduction
(1-Methyl-3-oxo-cyclobutyl)carbamic acid tert-butyl ester, a key building block in contemporary drug discovery, presents a unique synthetic challenge due to its strained four-membered ring and vicinal functional groups. The presence of a quaternary, amine-bearing carbon and a ketone functionality within a cyclobutane ring makes it a valuable scaffold for accessing novel chemical space in the development of therapeutic agents. This guide provides a comparative analysis of two distinct synthetic routes to this target molecule, offering detailed experimental protocols, mechanistic insights, and a discussion of the strategic advantages and disadvantages of each approach. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and process chemistry, aiming to provide a comprehensive resource for the efficient synthesis of this important intermediate.
Route 1: Stereoselective Approach via a Hydroxylamine Intermediate
This route commences with the synthesis of the key intermediate, trans-3-amino-1-methylcyclobutan-1-ol, followed by Boc protection and subsequent oxidation of the secondary alcohol to the desired ketone. This pathway offers excellent control over the stereochemistry of the final product.
Overall Synthetic Strategy: Route 1
Caption: Overall workflow for the stereoselective synthesis of the target molecule via a hydroxylamine intermediate.
Experimental Protocols
Step 1: Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol
The synthesis of this key intermediate can be achieved through various methods, with a notable approach involving a Mitsunobu reaction to control stereochemistry, followed by hydrolysis and deprotection.[1] A robust synthesis can achieve a total molar yield exceeding 70%.[1] The starting materials are typically derived from commercially available cyclobutanone derivatives.[2]
Step 2: Boc Protection of trans-3-Amino-1-methylcyclobutan-1-ol
-
Materials: trans-3-Amino-1-methylcyclobutan-1-ol, di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA), dichloromethane (DCM).
-
Procedure:
-
Dissolve trans-3-amino-1-methylcyclobutan-1-ol (1.0 eq.) in DCM in a round-bottom flask.
-
Add triethylamine (1.2 eq.) to the solution and stir at room temperature.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq.) in DCM to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (1-hydroxy-1-methylcyclobutan-3-yl)carbamate.
-
Step 3: Oxidation of tert-Butyl (1-hydroxy-1-methylcyclobutan-3-yl)carbamate
The oxidation of the secondary alcohol to a ketone can be accomplished using various mild oxidizing agents to avoid over-oxidation or side reactions with the Boc-protected amine. The Dess-Martin periodinane (DMP) oxidation is a particularly suitable method.[3][4][5]
-
Materials: tert-Butyl (1-hydroxy-1-methylcyclobutan-3-yl)carbamate, Dess-Martin periodinane (DMP), dichloromethane (DCM).
-
Procedure:
-
Dissolve tert-butyl (1-hydroxy-1-methylcyclobutan-3-yl)carbamate (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add Dess-Martin periodinane (1.2 eq.) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.
-
Stir vigorously for 30 minutes until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Mechanistic Insights
The key transformations in this route are the Boc protection and the Dess-Martin oxidation.
Boc Protection: The reaction proceeds via nucleophilic attack of the primary amine on one of the carbonyl carbons of di-tert-butyl dicarbonate. The resulting tetrahedral intermediate collapses, eliminating tert-butoxide and a mixed anhydride, which then decomposes to carbon dioxide and another molecule of tert-butoxide. The triethylamine acts as a base to neutralize the resulting carboxylic acid and any protons generated, driving the reaction to completion.
Dess-Martin Oxidation: This oxidation utilizes a hypervalent iodine(V) reagent. The alcohol coordinates to the iodine center, displacing an acetate ligand. A base (in this case, the acetate generated in situ) then abstracts the proton from the alcohol's carbon, leading to a concerted elimination of the desired ketone, acetic acid, and the reduced iodine(II) species.[3] The mild, neutral conditions of the Dess-Martin oxidation are compatible with the acid-sensitive Boc protecting group.[4]
Caption: Simplified mechanism of the Dess-Martin Oxidation.
Analysis of Route 1
| Feature | Assessment |
| Stereocontrol | Excellent, determined by the synthesis of the trans-amino alcohol precursor. |
| Number of Steps | Relatively longer due to the multi-step synthesis of the key intermediate. |
| Yield | Generally good to high yields for the Boc protection and oxidation steps. Overall yield is dependent on the efficiency of the amino alcohol synthesis. |
| Scalability | The use of DMP can be challenging on a very large scale due to its cost and exothermic nature. Alternative oxidations like Swern or Parikh-Doering could be considered. |
| Purification | Chromatographic purification is typically required after the oxidation step. |
Route 2: Rearrangement-Based Approach from a Carboxylic Acid Precursor
This alternative route utilizes a Curtius rearrangement to install the Boc-protected amine functionality directly from a carboxylic acid precursor. This approach can be more convergent but may present challenges in the synthesis of the required substituted cyclobutane carboxylic acid.
Overall Synthetic Strategy: Route 2
Caption: Overall workflow for the synthesis of the target molecule via a Curtius rearrangement.
Experimental Protocols
Step 1: Synthesis of 1-Methyl-3-oxocyclobutane-1-carboxylic acid
This intermediate can be prepared from commercially available 3-oxocyclobutanecarboxylic acid. Methylation at the C1 position can be achieved by forming the dianion and reacting with an electrophilic methyl source.
Step 2: Acyl Azide Formation and Curtius Rearrangement
The carboxylic acid is converted to an acyl azide, which then undergoes thermal rearrangement in the presence of tert-butanol to directly form the Boc-protected amine. Diphenylphosphoryl azide (DPPA) is a common reagent for this one-pot transformation.[6][7]
-
Materials: 1-Methyl-3-oxocyclobutane-1-carboxylic acid, diphenylphosphoryl azide (DPPA), triethylamine (TEA), tert-butanol.
-
Procedure:
-
To a solution of 1-methyl-3-oxocyclobutane-1-carboxylic acid (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous tert-butanol, add diphenylphosphoryl azide (1.1 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux (around 80-90 °C) and stir for 4-6 hours, monitoring the evolution of nitrogen gas.
-
After the reaction is complete (as indicated by TLC or cessation of gas evolution), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Mechanistic Insights
The core of this synthetic route is the Curtius rearrangement. The reaction proceeds through the formation of an acyl azide, which upon heating, loses a molecule of nitrogen to form a highly reactive acyl nitrene intermediate. This intermediate is generally not isolated and rapidly rearranges, with the alkyl group migrating to the electron-deficient nitrogen atom to form an isocyanate.[8][9] The stereochemistry of the migrating group is retained. In the presence of tert-butanol, the isocyanate is trapped to form the stable tert-butyl carbamate (Boc-protected amine).[6]
Caption: Simplified mechanism of the one-pot Curtius rearrangement for the synthesis of a Boc-protected amine.
Analysis of Route 2
| Feature | Assessment |
| Stereocontrol | Not inherently stereoselective unless a chiral starting material is used. |
| Number of Steps | Potentially shorter if the starting carboxylic acid is readily available. |
| Yield | The Curtius rearrangement is generally a high-yielding reaction. The overall yield will depend on the synthesis of the methylated carboxylic acid. |
| Scalability | The use of azides requires careful handling due to their potential explosive nature, especially on a large scale. The one-pot procedure with DPPA is generally considered safer than isolating the acyl azide. |
| Purification | Chromatographic purification is likely necessary to remove phosphorus-containing byproducts from the DPPA reagent. |
Comparative Summary and Conclusion
| Parameter | Route 1: Stereoselective Approach | Route 2: Rearrangement-Based Approach |
| Starting Material | Cyclobutanone Derivative | 3-Oxocyclobutane-1-carboxylic acid |
| Key Transformation | Oxidation of a secondary alcohol | Curtius Rearrangement |
| Stereocontrol | High | Low (unless chiral starting material is used) |
| Number of Steps | Longer | Potentially Shorter |
| Overall Yield | Moderate to Good | Moderate to Good |
| Safety Considerations | DMP can be exothermic. | Use of azides requires caution. |
| Scalability | Oxidation step may need optimization for large scale. | Potential safety concerns with azides on large scale. |
Route 1 is the preferred method when stereochemical purity is paramount. The well-defined stereochemistry of the trans-amino alcohol precursor directly translates to the final product. While this route may involve more synthetic steps for the preparation of the key intermediate, the individual transformations are robust and high-yielding.
Route 2 presents a more convergent approach, which can be advantageous if the methylated cyclobutane carboxylic acid is readily accessible. The one-pot Curtius rearrangement is an elegant and efficient method for the direct installation of the Boc-protected amine. However, this route lacks inherent stereocontrol and requires careful handling of azide reagents.
The choice between these two routes will ultimately depend on the specific requirements of the synthesis, including the need for stereochemical purity, the availability of starting materials, and the scale of the reaction.
References
- Wikipedia.
- MDPI. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. [Link]
- SciSpace. An Improved Preparation of (S)-N-(Boc)-Cyclohexylalaninal.
- Request PDF. Efficient Synthesis of trans -3-Amino-1-methylcyclobutan-1-ol. [Link]
- Computational and Theoretical Chemistry. Understanding the kinetics and molecular mechanism of the Curtius rearrangement of 3-oxocyclobutane-1-carbonyl azide. [Link]
- National Institutes of Health.
- Organic Chemistry Portal.
- Organic Chemistry Portal. Curtius Rearrangement. [Link]
- National Institutes of Health. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 4. Dess–Martin Periodinane [merckmillipore.com]
- 5. Dess-Martin Oxidation [organic-chemistry.org]
- 6. Curtius Rearrangement [organic-chemistry.org]
- 7. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
A Senior Application Scientist's Guide to the Structural Validation of tert-butyl (1-methyl-3-oxocyclobutyl)carbamate using NMR and Mass Spectrometry
In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. For drug development professionals, an error in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety concerns. This guide provides an in-depth, practical comparison of the analytical techniques used to validate the structure of tert-butyl (1-methyl-3-oxocyclobutyl)carbamate (Molecular Formula: C₁₀H₁₇NO₃, Molecular Weight: 199.25 g/mol ), a compound representative of Boc-protected amino ketones used as versatile building blocks in synthesis.
This document is not a rigid protocol but a dynamic guide structured to explain the causality behind experimental choices. We will explore how Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide orthogonal and complementary data to build an unshakeable case for the correct chemical structure, and how this data allows us to decisively rule out plausible isomers.
The Analytical Workflow: A Logic-Driven Approach
Caption: Workflow for definitive structural validation.
Section 1: Structural Elucidation of tert-butyl (1-methyl-3-oxocyclobutyl)carbamate
Predicted ¹H and ¹³C NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of a molecule. The analysis is based on predicted data derived from established chemical shift principles and spectral data from analogous compounds, such as tert-butyl (3-oxocyclobutyl)carbamate.[1]
Table 1: Predicted ¹H and ¹³C NMR Data for tert-butyl (1-methyl-3-oxocyclobutyl)carbamate
| Assignment | Structure | Predicted ¹H NMR (400 MHz, CDCl₃) | Predicted ¹³C NMR (100 MHz, CDCl₃) |
| a | -C(C H₃)₃ | 1.45 ppm (s, 9H) | 28.4 ppm |
| b | -C (CH₃)₃ | - | 79.5 ppm |
| c | -NH- | ~5.0 ppm (br s, 1H) | - |
| d | -C =O (carbamate) | - | 155.0 ppm |
| e | -C (CH₃)(NHBoc) | - | ~55.0 ppm |
| f | -C(C H₃) | 1.35 ppm (s, 3H) | ~25.0 ppm |
| g | -C H₂- (ring) | 2.80 - 3.20 ppm (m, 4H) | ~52.0 ppm |
| h | -C =O (ketone) | - | ~208.0 ppm |
(Note: Predicted chemical shifts (δ) are in parts per million (ppm). Multiplicity is denoted as s = singlet, br s = broad singlet, m = multiplet. Integration is given in number of protons (H).)
Interpretation of NMR Spectra
-
¹H NMR Analysis:
-
The most prominent signal at 1.45 ppm is a sharp singlet integrating to 9 protons, a classic signature of the tert-butyl group (a ). Its singlet nature confirms the absence of adjacent protons.
-
A second singlet is predicted around 1.35 ppm , integrating to 3 protons, corresponding to the quaternary methyl group (f ) attached to the cyclobutyl ring. Its singlet multiplicity is a key indicator that it is attached to a quaternary carbon.
-
The four protons on the cyclobutyl ring (g ) are diastereotopic and adjacent to a carbonyl group, leading to a complex multiplet pattern expected in the downfield region of 2.80 - 3.20 ppm .
-
The carbamate proton (-NH, c ) is expected to appear as a broad singlet around 5.0 ppm . Its broadness is due to quadrupole broadening from the adjacent nitrogen and potential hydrogen exchange.
-
-
¹³C NMR Analysis:
-
The most downfield signal, predicted around 208.0 ppm , is characteristic of a ketone carbonyl carbon (h ), which is significantly different from the carbamate carbonyl.
-
The carbamate carbonyl carbon (d ) is expected around 155.0 ppm .
-
The quaternary carbon of the tert-butyl group (b ) appears around 79.5 ppm , while its three equivalent methyl carbons (a ) are found upfield at 28.4 ppm .
-
The key quaternary carbon of the cyclobutyl ring (e ), bonded to both the methyl and the amine group, is predicted at approximately 55.0 ppm . The carbons of the cyclobutyl methylene groups (g ) are expected around 52.0 ppm , shifted downfield by the adjacent ketone.
-
High-Resolution Mass Spectrometry (HRMS) Analysis
Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules, typically yielding the protonated molecular ion [M+H]⁺.
Table 2: Predicted ESI-MS Data for tert-butyl (1-methyl-3-oxocyclobutyl)carbamate
| Ion | Formula | Calculated m/z | Predicted Fragment Ions (m/z) |
| [M+H]⁺ | C₁₀H₁₈NO₃⁺ | 200.1281 | 144.0808, 100.0757, 83.0602, 57.0704 |
| [M+Na]⁺ | C₁₀H₁₇NNaO₃⁺ | 222.1101 | - |
-
Molecular Ion: The primary observation in the positive ion mode ESI-MS spectrum would be the protonated molecule [M+H]⁺ at a calculated m/z of 200.1281. The presence of a sodium adduct [M+Na]⁺ at m/z 222.1101 is also common.[2] High-resolution analysis confirming this exact mass would validate the elemental composition of C₁₀H₁₇NO₃.
-
Fragmentation Analysis: While ESI is a soft technique, in-source fragmentation can be induced to provide structural information. The N-Boc group is known to fragment in predictable ways.
Sources
Comparing the reactivity of 3-(Boc-amino)-3-methylcyclobutanone with other cyclobutanone derivatives
In the landscape of modern medicinal chemistry and drug development, strained ring systems have emerged as valuable scaffolds for creating novel molecular architectures with unique three-dimensional profiles. Among these, cyclobutane derivatives, and particularly functionalized cyclobutanones, offer a versatile platform for the synthesis of complex molecules. This guide provides an in-depth comparison of the reactivity of 3-(Boc-amino)-3-methylcyclobutanone with other key cyclobutanone derivatives. By examining the interplay of steric and electronic effects, we will elucidate how the substitution pattern on the cyclobutane ring dictates its chemical behavior in fundamental organic transformations.
The inherent ring strain of the cyclobutane core, a consequence of distorted bond angles, imbues these molecules with a unique reactivity profile, making them susceptible to reactions that relieve this strain, such as ring expansions and openings.[1] The carbonyl group further activates the ring and serves as a handle for a variety of chemical manipulations. The focus of this guide, 3-(Boc-amino)-3-methylcyclobutanone, is a particularly interesting substrate as it possesses a quaternary center bearing both a bulky, electron-withdrawing carbamate and a sterically demanding, electron-donating methyl group. Understanding the combined influence of these substituents is crucial for predicting and controlling the outcomes of its reactions.
The Influence of Substituents on Cyclobutanone Reactivity
The reactivity of the cyclobutanone carbonyl group and the four-membered ring is profoundly influenced by the nature and position of its substituents. These effects can be broadly categorized as:
-
Electronic Effects: Electron-withdrawing groups (EWGs) generally increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease its electrophilicity. The Boc-amino group at the 3-position can exhibit a complex electronic influence. While the nitrogen lone pair can be electron-donating, the adjacent carbonyl of the Boc group has an electron-withdrawing inductive and resonance effect. The methyl group is a simple electron-donating group.
-
Steric Effects: The steric hindrance around the carbonyl group and on the faces of the cyclobutane ring plays a critical role in dictating the regioselectivity and stereoselectivity of reactions. The bulky tert-butoxycarbonyl (Boc) group and the methyl group in 3-(Boc-amino)-3-methylcyclobutanone create significant steric bulk at the C3 position, which can influence the trajectory of incoming reagents.
Comparative Reactivity in Key Transformations
We will now compare the expected reactivity of 3-(Boc-amino)-3-methylcyclobutanone with unsubstituted cyclobutanone and other 3-substituted derivatives in several key reaction classes.
Nucleophilic Addition: Hydride Reduction
Nucleophilic addition to the carbonyl group is a fundamental reaction of ketones. The stereochemical outcome of this reaction in substituted cyclobutanones is highly dependent on the substituents present. A comprehensive study on the hydride reduction of 3-substituted cyclobutanones provides valuable insights.[2][3]
The reduction of 3-substituted cyclobutanones with hydride reagents such as NaBH₄ and LiAlH₄ generally proceeds with high cis-selectivity, meaning the hydride attacks from the face opposite to the substituent (anti-facial attack).[2][3] This preference is attributed to the minimization of torsional strain in the transition state, a concept consistent with the Felkin-Anh model.[2][4]
For 3-(Boc-amino)-3-methylcyclobutanone , we can predict a high degree of stereoselectivity in its reduction. The C3 position is sterically encumbered by both the Boc-amino and methyl groups. A nucleophile, such as a hydride, will preferentially attack the carbonyl from the less hindered face, which is the face anti to both the Boc-amino and methyl groups, leading to the cis-alcohol as the major product. The bulky nature of the Boc group is expected to further enhance this facial selectivity compared to a simple methyl or phenyl substituent.
Caption: General workflow for the stereoselective reduction of a 3-substituted cyclobutanone.
Table 1: Comparison of Stereoselectivity in the Hydride Reduction of 3-Substituted Cyclobutanones.
| Substrate | Hydride Reagent | Solvent | Temperature (°C) | cis/trans Ratio | Reference |
| 3-Phenylcyclobutanone | NaBH₄ | MeOH | 25 | >99:1 | [2] |
| 3-Phenylcyclobutanone | LiAlH₄ | THF | 25 | 98:2 | [2] |
| 3-Benzyloxycyclobutanone | NaBH₄ | MeOH | 25 | 98:2 | [2] |
| 3-Benzyloxycyclobutanone | LiAlH₄ | THF | 25 | 96:4 | [2] |
| 3-(Boc-amino)-3-methylcyclobutanone | NaBH₄ | MeOH | 25 | >99:1 (Predicted) | - |
-
To a stirred solution of the 3-substituted cyclobutanone (1.0 mmol) in methanol (10 mL) at 0 °C, sodium borohydride (1.1 mmol) is added portion-wise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of water (5 mL).
-
The methanol is removed under reduced pressure.
-
The aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the corresponding cyclobutanol. The cis/trans ratio is determined by ¹H NMR spectroscopy of the crude product.[2]
Olefination: The Wittig Reaction
The Wittig reaction is a powerful method for converting ketones into alkenes.[5] The reactivity of cyclobutanones in this reaction is generally good, and the choice of ylide (stabilized or non-stabilized) determines the stereochemistry of the resulting double bond where applicable.
For 3-(Boc-amino)-3-methylcyclobutanone , the primary challenge in a Wittig reaction would be the steric hindrance around the carbonyl group. The bulky substituents at the C3 position may slow down the rate of reaction compared to unsubstituted cyclobutanone. However, the reaction is still expected to proceed to give the corresponding methylenecyclobutane derivative. With non-stabilized ylides, the reaction is likely to be efficient.
Caption: The Wittig reaction converts a cyclobutanone to an exocyclic alkene.
-
To a suspension of methyltriphenylphosphonium bromide (1.2 mmol) in anhydrous THF (10 mL) at 0 °C under an argon atmosphere, is added n-butyllithium (1.2 mmol, 1.6 M solution in hexanes) dropwise.
-
The resulting orange-red solution is stirred at room temperature for 1 hour.
-
The reaction mixture is cooled to 0 °C, and a solution of the cyclobutanone (1.0 mmol) in anhydrous THF (5 mL) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched with saturated aqueous ammonium chloride solution (10 mL).
-
The aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired alkene.[5]
Oxidative Ring Expansion: The Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation is a classic transformation that converts ketones to esters, or in the case of cyclic ketones, to lactones.[6][7] The reaction proceeds via the insertion of an oxygen atom adjacent to the carbonyl group. The regioselectivity of this reaction is governed by the migratory aptitude of the adjacent carbon atoms, with more substituted carbons generally migrating preferentially.
For an unsymmetrical cyclobutanone like 3-(Boc-amino)-3-methylcyclobutanone , there are two possible lactone products resulting from the migration of either the C2 or C4 methylene group. Given that the substituents at C3 are electronically and sterically similar in their influence on the two adjacent methylene groups, a mixture of regioisomers is possible. However, subtle electronic effects of the Boc-amino group could favor the migration of the C2 carbon. Asymmetric versions of the Baeyer-Villiger oxidation have been developed that can provide high enantioselectivity for 3-substituted cyclobutanones.[2]
Table 2: Regioselectivity in the Baeyer-Villiger Oxidation of Substituted Cyclobutanones.
| Substrate | Oxidant | Product(s) | Migratory Aptitude | Reference |
| 3-Phenylcyclobutanone | m-CPBA | Mixture of lactones | CH₂ ≈ CH(Ph) | [4] |
| 3-(Boc-amino)-3-methylcyclobutanone | m-CPBA | Mixture of lactones (Predicted) | C2 ≈ C4 | - |
-
To a solution of the cyclobutanone (1.0 mmol) in dichloromethane (10 mL) at 0 °C, is added m-chloroperoxybenzoic acid (m-CPBA, 1.2 mmol).
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction mixture is diluted with dichloromethane (20 mL) and washed with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the lactone product(s).[7]
Conclusion
The reactivity of 3-(Boc-amino)-3-methylcyclobutanone can be rationally predicted by considering the combined steric and electronic influences of its substituents. In nucleophilic additions, the bulky groups at C3 are expected to direct attack to the opposite face of the ring with high stereoselectivity. Olefination reactions like the Wittig reaction should proceed, although potentially at a slower rate than with less hindered cyclobutanones. The Baeyer-Villiger oxidation is likely to produce a mixture of regioisomeric lactones. This comparative analysis, grounded in experimental data from analogous systems, provides a valuable framework for researchers and drug development professionals to design synthetic routes and anticipate the chemical behavior of this and other highly functionalized cyclobutanone derivatives.
References
- Deraet, X., Voets, L., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. The Journal of Organic Chemistry, 85(13), 8448-8456.
- Kamerbeek, N. M., et al. (2024). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. RSC Advances, 14, 23096-23121.
- Frongia, A., Piras, P. P., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15536-15581.
- Deraet, X., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Vrije Universiteit Brussel.
- AdiChemistry. (n.d.). Baeyer Villiger Oxidation-rearrangement-Mechanism-application-migratory aptitude.
- Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. The Baran Laboratory, Scripps Research.
- Cuccu, F., Serusi, L., et al. (2019). Tandem Wittig Reaction–Ring Contraction of Cyclobutanes: A Route to Functionalized Cyclopropanecarbaldehydes. Organic Letters, 21(19), 7883-7887.
- Chemistry Steps. (n.d.). Ring Expansion Rearrangements.
- PubChem. (n.d.). 3-Amino-3-methylcyclobutan-1-ol. National Center for Biotechnology Information.
- Organic Chemistry Portal. (n.d.). Cyclobutanone synthesis.
- Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation.
- Chemistry LibreTexts. (2021). 6: The Wittig Reaction (Experiment).
Sources
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of tert-butyl (1-methyl-3-oxocyclobutyl)carbamate Isomers
Introduction: The Challenge of Stereoisomerism
In the landscape of pharmaceutical development and complex organic synthesis, the precise control and unambiguous characterization of stereoisomers are paramount. The spatial arrangement of atoms can dramatically alter a molecule's biological activity, pharmacokinetic profile, and toxicity. The subject of this guide, tert-butyl (1-methyl-3-oxocyclobutyl)carbamate, can exist as two distinct diastereomers: a cis isomer, where the carbamate and methyl groups reside on the same face of the cyclobutane ring, and a trans isomer, where they are on opposite faces.
Distinguishing between these two isomers is a critical analytical challenge. While they share the same molecular formula and connectivity, their different three-dimensional structures give rise to subtle yet measurable differences in their spectroscopic signatures. This guide provides a comprehensive comparison of the expected spectroscopic data for these isomers and outlines the experimental protocols necessary to acquire and interpret this information. Our approach is grounded in the fundamental principles of spectroscopy and draws upon established data for related molecular scaffolds.
Visualizing the Isomers: A Structural Overview
Before delving into the spectroscopic data, it is crucial to visualize the structural differences between the cis and trans isomers. The puckered nature of the cyclobutane ring places substituents in pseudo-axial and pseudo-equatorial positions, leading to distinct spatial relationships that are key to interpreting the spectroscopic output.
Caption: 2D representations of cis and trans isomers of tert-butyl (1-methyl-3-oxocyclobutyl)carbamate.
Comparative Spectroscopic Analysis: Predicted Data
While experimental spectra for these specific isomers are not widely published, we can predict the key differences based on established principles of NMR, IR, and mass spectrometry.
¹H NMR Spectroscopy: The Most Powerful Diagnostic Tool
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is anticipated to be the most informative technique for distinguishing between the cis and trans isomers. The chemical shifts and coupling constants of the cyclobutane ring protons are highly sensitive to their stereochemical environment.
Causality Behind Predicted Differences:
-
Chemical Shift: The relative orientation of the bulky tert-butoxycarbonyl (Boc) group and the methyl group will create different anisotropic effects on the ring protons. In the cis isomer, protons on the same face as both substituents will experience a different magnetic environment compared to the analogous protons in the trans isomer. Protons in a pseudo-axial orientation are typically shielded (shifted upfield) compared to their pseudo-equatorial counterparts.
-
Coupling Constants: The dihedral angles between adjacent protons on the cyclobutane ring differ between the two isomers. According to the Karplus relationship, vicinal coupling constants (³J) are dependent on these angles. It is known that for cyclobutanes, vicinal cis and trans coupling constants can vary widely, with ranges of approximately 4.6–11.5 Hz and 2.0–10.7 Hz, respectively.[1] These distinct coupling patterns will be key identifiers.
Predicted ¹H NMR Data Summary:
| Proton Assignment | Predicted δ (ppm) - cis Isomer | Predicted δ (ppm) - trans Isomer | Expected Multiplicity & Key Differences |
| -C(CH₃)₃ | ~1.45 | ~1.45 | s, 9H. Little difference expected. |
| -CH₃ | ~1.20 | ~1.30 | s, 3H. The methyl group in the cis isomer may be slightly more shielded. |
| -NH | ~5.0 | ~5.0 | br s, 1H. Position is solvent-dependent. |
| Cyclobutane CH₂ (C2/C4) | 2.5 - 3.5 | 2.5 - 3.5 | Complex multiplets. The key distinction will be in the coupling patterns of these protons with each other. The cis isomer is expected to show different J-values compared to the trans isomer due to differing dihedral angles.[1][2] |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR provides complementary information about the carbon framework of the isomers. Steric interactions are a primary driver of chemical shift differences in ¹³C NMR.
Causality Behind Predicted Differences:
-
Steric Compression (γ-gauche effect): In the cis isomer, the methyl group and the Boc-protected amino group are on the same side of the ring, leading to greater steric hindrance. This steric compression can cause a shielding effect (an upfield shift to a lower ppm value) on the involved carbons, particularly the methyl carbon and the carbons of the cyclobutane ring.
Predicted ¹³C NMR Data Summary:
| Carbon Assignment | Predicted δ (ppm) - cis Isomer | Predicted δ (ppm) - trans Isomer | Key Differences |
| -C(CH₃)₃ | ~28.4 | ~28.4 | Little difference expected. |
| -C(CH₃)₃ | ~79.5 | ~79.5 | Little difference expected. |
| -CH₃ | ~20.0 | ~22.0 | The methyl carbon in the cis isomer is expected to be shifted upfield due to the γ-gauche effect. |
| C1 (quaternary) | ~55.0 | ~57.0 | The C1 carbon in the cis isomer may be slightly shielded. |
| C2/C4 | ~45.0 | ~47.0 | Ring carbons in the cis isomer may show an upfield shift due to steric hindrance. |
| C3 (C=O, ketone) | ~208.0 | ~208.0 | Minimal difference expected. |
| Carbamate (C=O) | ~155.0 | ~155.0 | Minimal difference expected. |
FT-IR Spectroscopy: Functional Group Confirmation
Fourier-Transform Infrared (FT-IR) spectroscopy is excellent for confirming the presence of key functional groups but is less powerful for distinguishing between these diastereomers.
Expected Data: The spectra of both isomers will be dominated by the same characteristic absorption bands.
-
N-H Stretch: A moderate absorption around 3300-3500 cm⁻¹ for the carbamate N-H.[3]
-
C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region for the alkyl C-H bonds.[4]
-
C=O Stretch (Carbamate): A strong absorption around 1680-1700 cm⁻¹.
-
C=O Stretch (Ketone): A strong absorption around 1750-1780 cm⁻¹. The higher frequency is characteristic of strained cyclic ketones.
-
Fingerprint Region (<1500 cm⁻¹): While subtle differences in the C-C and C-N stretching and bending vibrations will exist in this region, they may be difficult to assign definitively without reference spectra.
Mass Spectrometry: Elucidating Fragmentation
Mass spectrometry (MS) provides information about the molecular weight and fragmentation patterns. For diastereomers, the mass spectra obtained under standard conditions (like Electron Ionization or Electrospray Ionization) are typically identical or very nearly so, as fragmentation is primarily dictated by bond strengths rather than stereochemistry.
Expected Fragmentation Patterns:
-
Molecular Ion (M⁺): The molecular weight of tert-butyl (1-methyl-3-oxocyclobutyl)carbamate is 213.28 g/mol . The molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ at m/z 214 should be observable, especially with soft ionization techniques like ESI.
-
Loss of isobutylene (-56 Da): A very common fragmentation pathway for Boc-protected amines is the loss of isobutylene (C₄H₈) to give a fragment at [M-56]⁺.[5][6]
-
Loss of the Boc group (-100 Da): Cleavage of the entire tert-butoxycarbonyl group results in a fragment at [M-100]⁺.
-
Loss of CO (-28 Da): Cyclic ketones can undergo fragmentation with the loss of carbon monoxide.[7]
Experimental Protocols: A Practical Guide to Data Acquisition
To validate the predicted data, a researcher must acquire high-quality spectra. The following protocols outline standard procedures for NMR, FT-IR, and MS analysis of small organic molecules.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
This workflow outlines the steps for acquiring high-resolution ¹H and ¹³C NMR spectra.
Caption: Workflow for NMR data acquisition and processing.
Detailed Steps:
-
Sample Preparation: Weigh 5-10 mg of the isomer for ¹H NMR (or 20-50 mg for ¹³C NMR) into a small vial.[8][9] Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing an internal standard like tetramethylsilane (TMS).[10]
-
Solubilization and Transfer: Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[11]
-
Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manual insertion port.
-
Data Acquisition:
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquire the ¹H spectrum. A sufficient signal-to-noise ratio is typically achieved with 8 to 16 scans.
-
Acquire the proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) will be required.
-
-
Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol describes the use of an Attenuated Total Reflectance (ATR) accessory, which is common for solid or liquid samples.
Detailed Steps:
-
Instrument Preparation: Ensure the FTIR spectrometer is turned on and has been allowed to warm up for at least 30 minutes.[12]
-
Background Collection: Open the instrument's software and select the ATR accessory. Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a lint-free wipe.[13] Record a background spectrum of the empty, clean crystal. This will be subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Analysis: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage.
-
Acquire Spectrum: Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal. Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce the final spectrum.[14]
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final infrared spectrum in either transmittance or absorbance units. Label the significant peaks.
Protocol 3: Mass Spectrometry (MS)
This protocol outlines a general procedure for obtaining a mass spectrum using Electrospray Ionization (ESI), a soft ionization technique suitable for this molecule.
Detailed Steps:
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Calibrate the mass spectrometer using a standard calibration solution to ensure accurate mass measurement.[15] Set up the ESI source in positive ion mode.
-
Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da). Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.
-
Tandem MS (Optional): To confirm fragmentation patterns, perform a product ion scan by selecting the protonated molecular ion ([M+H]⁺ at m/z 214) as the precursor ion and applying collision-induced dissociation (CID) to generate fragment ions.[16]
Conclusion
The definitive structural elucidation of the cis and trans isomers of tert-butyl (1-methyl-3-oxocyclobutyl)carbamate relies on a multi-faceted spectroscopic approach. While FT-IR and MS are essential for confirming the molecular structure and functional groups, they are unlikely to differentiate the stereoisomers. The most conclusive evidence will come from a detailed analysis of ¹H and ¹³C NMR spectra. The differences in chemical shifts, driven by steric and anisotropic effects, and particularly the distinct proton-proton coupling constants in the cyclobutane ring, will serve as the key diagnostic features to unambiguously assign the cis and trans configurations. The protocols and predictive data provided in this guide offer a robust framework for any researcher undertaking this analytical challenge.
References
- Chemical Instrumentation Facility, Iowa State University.
- Hamid Raza, G., Bella, J., & Segre, A. L. (n.d.). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes.
- Chemistry LibreTexts. (2019). Mass Spectrometry of Small Molecules- Magnetic-Sector Instruments. [Link]
- Scribd.
- Bruker.
- Scribd.
- Baranac-Stojanović, M., & Stojanović, M. (2013). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study.
- Organomation. (n.d.).
- Eberlin, M. N. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Royal Society of Chemistry. [Link]
- Georgia Institute of Technology. (2023).
- Baranac-Stojanović, M., & Stojanović, M. (n.d.). H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. AWS. [Link]
- Shimadzu.
- Prakash, T. P., et al. (2003). Study of diketone/metal ion complexes by electrospray ionization mass spectrometry: Influence of Keto-Enol tautomerism and chelation.
- ResearchGate. (2015). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. [Link]
- Abraham, R. J., et al. (2010). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. PubMed. [Link]
- Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. PubMed. [Link]
- ChemRxiv. (n.d.). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. [Link]
- Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. [Link]
- ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. [Link]
- Reddit. (2023).
- Doc Brown's Chemistry. cyclobutane low high resolution H-1 proton nmr spectrum. [Link]
- University of Massachusetts Lowell. fourier transform infrared spectroscopy. [Link]
- Davies, H. M. L., & Lian, Y. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis.
- Lio, T., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed. [Link]
- Pharma Times Official. (2025). SOP for Performance Check of Fourier Transform Infrared. [Link]
- University of Louisville. UOL- Fourier Transform Infrared Spectrometer (FTIR) SOP. [Link]
- Royal Society of Chemistry. (2015).
- National Center for Biotechnology Inform
- Maricopa Open Digital Press.
- ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. [Link]
- LCGC International. (n.d.). Quantifying Small Molecules by Mass Spectrometry. [Link]
- AIP Publishing. (2022). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. [Link]
- Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands. [Link]
- Doc Brown's Chemistry. 13C nmr spectrum of cyclobutane. [Link]
- Chemistry LibreTexts. (2023).
- Organic Spectroscopy International. (2014). CIS TRANS ISOMERS AND NMR. [Link]
- Chemistry LibreTexts. (2022).
- National Institutes of Health. (2019).
- Michigan State University Department of Chemistry. Infrared Spectrometry. [Link]
- University of Colorado Boulder. Spin-spin splitting and coupling. [Link]
- Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
- Pressbooks. IR Spectrum and Characteristic Absorption Bands. [Link]
- University of Calgary. IR Chart. [Link]
- Chemistry LibreTexts. (2024). Cis-Trans Isomerism in Cycloalkanes. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Infrared Spectrometry [www2.chemistry.msu.edu]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. reddit.com [reddit.com]
- 6. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. scribd.com [scribd.com]
- 10. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 11. sites.bu.edu [sites.bu.edu]
- 12. pharmatimesofficial.com [pharmatimesofficial.com]
- 13. che.utah.edu [che.utah.edu]
- 14. scribd.com [scribd.com]
- 15. rsc.org [rsc.org]
- 16. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Assessment of Synthesized CAS 1523617-99-3 by HPLC and GC-MS
In the landscape of pharmaceutical development, the meticulous characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The purity of a synthesized compound, such as tert-butyl (1-methyl-3-oxocyclobutyl)carbamate (CAS 1523617-99-3), directly influences its safety, efficacy, and stability. This guide provides an in-depth comparison of two orthogonal and powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity assessment of this compound. We will explore the causality behind experimental choices, present detailed protocols, and offer supporting data to guide researchers, scientists, and drug development professionals in establishing a robust purity testing strategy.
Understanding the Analyte: CAS 1523617-99-3
Before delving into analytical methodologies, a foundational understanding of the target molecule is crucial.
-
Chemical Name: tert-Butyl (1-methyl-3-oxocyclobutyl)carbamate[1][2]
-
Key Structural Features: A chiral center at the C1 position of the cyclobutane ring, a ketone functional group, and an acid-labile tert-butoxycarbonyl (Boc) protecting group. The presence of these features dictates the potential impurities and informs the selection of appropriate analytical techniques.
The Principle of Orthogonal Purity Assessment
Relying on a single analytical method for purity determination can be misleading, as co-eluting impurities may go undetected.[3] Regulatory bodies emphasize the use of orthogonal methods—techniques that employ different separation principles—to provide a more complete and accurate impurity profile.[4] HPLC, which separates compounds based on their partitioning between a stationary and mobile phase, and GC-MS, which separates based on volatility and provides mass identification, represent a powerful orthogonal pairing for the analysis of small molecules like CAS 1523617-99-3.[4][5][6]
Anticipating Impurities: A Plausible Synthetic Route and Degradation Pathways
A comprehensive purity assessment requires an understanding of potential impurities arising from the synthesis and degradation of the target compound. While the specific commercial synthesis of CAS 1523617-99-3 is not publicly disclosed, a plausible synthetic route can be hypothesized based on established organic chemistry principles. This allows for the prediction of likely process-related impurities.
Plausible Synthetic Route:
A likely approach to the synthesis of tert-butyl (1-methyl-3-oxocyclobutyl)carbamate could involve a multi-step process starting from more readily available precursors. One such route could be the [2+2] cycloaddition of a ketene with an appropriate olefin to form the cyclobutanone ring, followed by the introduction of the amino and methyl groups.
Potential Process-Related Impurities:
-
Starting Materials: Unreacted starting materials used in the synthesis.
-
Intermediates: Compounds formed in intermediate steps of the synthesis that are not fully converted to the final product.
-
By-products: Unwanted compounds formed through side reactions.[7]
-
Reagents and Catalysts: Residual reagents, catalysts, and their decomposition products.[8]
Potential Degradation Products:
-
Hydrolysis Products: The N-Boc protecting group is susceptible to hydrolysis under acidic conditions, which could lead to the formation of 3-amino-3-methylcyclobutanone. The carbamate linkage itself can also be hydrolyzed under strongly acidic or basic conditions.
-
Thermal Degradants: Carbamates can be thermally labile, and high temperatures during synthesis, purification, or analysis could lead to decomposition.[9] The cyclobutanone ring itself can undergo thermal decomposition at very high temperatures.[10]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the cornerstone of purity analysis for non-volatile and thermally labile small molecules in the pharmaceutical industry.[11] Its high resolution and quantitative accuracy make it ideal for separating the main component from closely related impurities.
Rationale for HPLC Method Design
For a compound like CAS 1523617-99-3, a reversed-phase HPLC (RP-HPLC) method is the logical first choice. The C18 stationary phase provides a non-polar surface that effectively retains the moderately polar analyte, allowing for separation from both more polar and less polar impurities using a polar mobile phase.
The presence of a chiral center necessitates consideration of enantiomeric purity. Chiral HPLC, using a chiral stationary phase (CSP), is essential to separate and quantify the individual enantiomers. Polysaccharide-based CSPs are often effective for a wide range of chiral compounds, including ketones and carbamates.
Experimental Protocol: Achiral Purity by RP-HPLC
Caption: Workflow for achiral purity assessment by RP-HPLC.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 1.0 mg/mL in 50:50 Acetonitrile/Water
Experimental Protocol: Chiral Purity by HPLC
Instrumentation:
-
Same as for achiral analysis.
Chromatographic Conditions:
-
Column: Chiral Stationary Phase (e.g., cellulose or amylose-based, 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio will require method development.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 1.0 mg/mL in the mobile phase.
Data Presentation: HPLC Purity Analysis
| Analyte/Impurity | Retention Time (min) (Achiral) | % Area (Achiral) | Retention Time (min) (Chiral) | % Area (Chiral) |
| CAS 1523617-99-3 (Enantiomer 1) | 15.2 | 99.5 (total) | 12.5 | 99.6 |
| CAS 1523617-99-3 (Enantiomer 2) | 15.2 | 14.8 | 0.4 | |
| Impurity A (Starting Material) | 8.7 | 0.2 | - | - |
| Impurity B (By-product) | 12.1 | 0.15 | - | - |
| Impurity C (Degradant) | 6.5 | 0.15 | - | - |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
GC-MS is an invaluable orthogonal technique, particularly for the analysis of volatile and semi-volatile impurities that may not be detected by HPLC.[6] This includes residual solvents from the synthesis and volatile degradation products.
Rationale for GC-MS Method Design
Direct injection of CAS 1523617-99-3 into a GC-MS system is likely to be problematic due to its relatively high molecular weight and the thermal lability of the N-Boc group.[9] Therefore, the primary application of GC-MS in this context is for the analysis of volatile impurities, most notably residual solvents, using a headspace sampling technique. Headspace GC-MS avoids the introduction of the non-volatile API into the GC system, preventing contamination and thermal degradation.
Experimental Protocol: Headspace GC-MS for Residual Solvents
Caption: Workflow for residual solvent analysis by Headspace GC-MS.
Instrumentation:
-
GC system with a headspace autosampler and a mass selective detector.
Chromatographic Conditions:
-
Column: 6% cyanopropylphenyl - 94% dimethylpolysiloxane, 30 m x 0.25 mm, 1.4 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial temperature: 40 °C, hold for 5 minutes
-
Ramp: 10 °C/min to 240 °C, hold for 5 minutes
-
-
Injector Temperature: 250 °C
-
Transfer Line Temperature: 280 °C
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Mass Range: m/z 35-350
Headspace Conditions:
-
Vial Equilibration Temperature: 80 °C
-
Vial Equilibration Time: 15 minutes
-
Sample Solvent: Dimethyl sulfoxide (DMSO)
Data Presentation: GC-MS Residual Solvent Analysis
| Residual Solvent | Retention Time (min) | Identification Confidence | Concentration (ppm) |
| Methanol | 3.5 | High (Library Match > 95%) | 50 |
| Ethyl Acetate | 5.8 | High (Library Match > 97%) | 120 |
| Toluene | 8.2 | High (Library Match > 98%) | 25 |
Comparison of HPLC and GC-MS for Purity Assessment of CAS 1523617-99-3
| Feature | HPLC | GC-MS |
| Primary Application | Purity of the main component, non-volatile impurities, enantiomeric purity. | Volatile and semi-volatile impurities (e.g., residual solvents). |
| Analyte Suitability | Ideal for non-volatile and thermally labile compounds like CAS 1523617-99-3. | Not suitable for direct analysis of the main compound due to thermal lability. |
| Separation Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Volatility and interaction with the stationary phase in a gaseous state. |
| Detection | UV-Vis (common), Mass Spectrometry (LC-MS), etc. | Mass Spectrometry (provides structural information). |
| Strengths | - High resolution for complex mixtures.- Excellent quantitative accuracy.- Non-destructive.- Can separate enantiomers with a chiral stationary phase. | - High sensitivity for volatile compounds.- Definitive identification based on mass spectra.- Excellent for residual solvent analysis (Headspace). |
| Limitations | - May not detect non-chromophoric impurities (with UV detection).- Requires a separate method for chiral analysis. | - Not suitable for non-volatile or thermally unstable compounds.- Derivatization may be required for some compounds, adding complexity. |
Conclusion: An Integrated Approach
Neither HPLC nor GC-MS alone can provide a complete picture of the purity of synthesized CAS 1523617-99-3. A robust and reliable purity assessment strategy necessitates an integrated, orthogonal approach. RP-HPLC should be employed as the primary technique for quantifying the purity of the main component and detecting non-volatile, process-related impurities and degradation products. Chiral HPLC is mandatory to determine the enantiomeric excess. Complementing these liquid chromatography methods, headspace GC-MS is the gold standard for the identification and quantification of residual solvents.
By leveraging the strengths of both techniques, researchers and drug developers can build a comprehensive impurity profile, ensuring the quality, safety, and consistency of CAS 1523617-99-3, in accordance with stringent regulatory expectations. The validation of these analytical procedures according to guidelines such as those from the International Council for Harmonisation (ICH) is a critical final step to ensure the methods are fit for their intended purpose.
References
- Orthogonal method in pharmaceutical product analysis. Alphalyse. [Link]
- tert-Butyl carbamate. SIELC Technologies. (2018, May 16). [Link]
- Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System. Shimadzu. [Link]
- Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products.
- Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
- GC-MS applications in pharmaceutical analysis. European Pharmaceutical Review. (2017, April 19). [Link]
- Orthogonal Detection Techniques to Provide More Complete Characterization of an Oral Drug.
- tert-butyl (1-methyl-3-oxocyclobutyl)carbamate. Appretech Scientific Limited. [Link]
- Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Organic Syntheses Procedure. [Link]
- A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. (2021, June 30). [Link]
- Chromatographic Analysis of Insecticidal Carbam
- The Chiral Notebook. Phenomenex. [Link]
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- Recent Advances in Synthetic Routes to Azacycles. MDPI. [Link]
- Cyclobutanone. Wikipedia. [Link]
- (1s,3r)-3-amino-1-methylcyclobutan-1-ol. Chemspace. [Link]
- Rapid Method Scouting of Chiral Compounds. Shimadzu. [Link]
- Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Organic Syntheses. (2023, January 2). [Link]
- L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses Procedure. [Link]
- GC-MS of tert-Butyldimethylsilyl (tBDMS) Derivatives of Neurochemicals. SpringerLink. [Link]
- By-Products. Senieer. [Link]
- Organic Impurities vs. Inorganic Impurities. Moravek. [Link]
Sources
- 1. 1523617-99-3|tert-Butyl (1-methyl-3-oxocyclobutyl)carbamate|BLD Pharm [bldpharm.com]
- 2. appretech.com [appretech.com]
- 3. WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 7. tert-Butyl carbamate [webbook.nist.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. (S)-tert-Butyl (3-methyl-1-oxobutan-2-yl)carbamate | C10H19NO3 | CID 6917569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
A Comparative Guide to the Definitive Characterization of tert-butyl N-(1-methyl-3-oxocyclobutyl)carbamate
A Senior Application Scientist's Guide to Identity Confirmation and Purity Assessment for Critical Pharmaceutical Intermediates
Introduction: Beyond the Structure, Ensuring Functional Integrity
In the landscape of pharmaceutical development, the journey from a chemical blueprint to a therapeutic agent is paved with points of critical control. Pharmaceutical intermediates, such as tert-butyl N-(1-methyl-3-oxocyclobutyl)carbamate, are the foundational building blocks upon which the safety and efficacy of the final Active Pharmaceutical Ingredient (API) are built. The purity and confirmed identity of these intermediates are not mere data points; they are prerequisites for predictable downstream synthesis, regulatory compliance, and ultimately, patient safety.[1]
The tert-butyloxycarbonyl (Boc) group is a ubiquitous tool for amine protection in multi-step synthesis, prized for its stability and straightforward removal under mild acidic conditions.[2][3] However, its successful installation and the subsequent purity of the intermediate must be unequivocally verified. This guide provides an in-depth, comparative framework for the characterization of tert-butyl N-(1-methyl-3-oxocyclobutyl)carbamate. We will explore the causality behind the selection of analytical techniques, contrast the spectroscopic signature of the Boc group with common alternatives like Carbobenzyloxy (Cbz) and 9-fluorenylmethyloxycarbonyl (Fmoc), and detail self-validating protocols grounded in regulatory expectations.[4][5]
The Strategic Role of Amine Protecting Groups: A Comparative Overview
The primary function of a protecting group is to reversibly mask a reactive functional group—in this case, the secondary amine of 1-methyl-3-oxocyclobutanamine—to prevent unwanted side reactions.[6] The choice of protecting group dictates the synthetic strategy, particularly the conditions required for its removal. An ideal protecting group is easy to install, stable under various reaction conditions, and can be removed selectively in high yield.[7]
-
tert-Butyloxycarbonyl (Boc): Removed under acidic conditions (e.g., trifluoroacetic acid). Stable to bases and nucleophiles.[8]
-
Carbobenzyloxy (Cbz): Removed by catalytic hydrogenolysis (e.g., H₂/Pd-C).[9][10]
-
9-Fluorenylmethyloxycarbonyl (Fmoc): Removed under mild basic conditions (e.g., piperidine).[11][12]
This guide focuses on the Boc-protected compound but will draw comparisons to Cbz and Fmoc analogues to highlight how the choice of protecting group fundamentally alters the analytical data, providing a robust framework for unambiguous identification.
Part 1: Definitive Structural Elucidation via Spectroscopy
Spectroscopic methods provide a detailed fingerprint of a molecule's structure. For a novel intermediate, a combination of techniques is essential for unambiguous confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR spectroscopy is the most powerful tool for elucidating the precise structure and connectivity of atoms in a molecule. The chemical environment of each proton (¹H) and carbon (¹³C) nucleus results in a unique resonance signal.
Causality of NMR Analysis: We use ¹H NMR to confirm the successful installation of the protecting group by identifying its characteristic protons and to verify the integrity of the core cyclobutane structure. ¹³C NMR complements this by confirming the presence of all carbon atoms, including the carbonyls of the ketone and the carbamate.
Expected ¹H NMR Spectrum for tert-butyl N-(1-methyl-3-oxocyclobutyl)carbamate:
-
Boc Group Signature: The most diagnostic signal is a large, sharp singlet integrating to 9 protons, typically appearing in the upfield region (δ 1.4-1.5 ppm). This signal arises from the nine chemically equivalent protons of the tert-butyl group and is a definitive marker of successful Boc protection.[2]
-
Methyl Group: A singlet integrating to 3 protons for the methyl group on the cyclobutane ring (C1-CH₃). Its chemical shift will be influenced by its proximity to the nitrogen atom.
-
Cyclobutane Protons: The four protons on the cyclobutane ring (at C2 and C4) will appear as complex multiplets. The puckered, non-planar nature of the cyclobutane ring often leads to complex spin-spin coupling patterns.[13][14]
-
NH Proton: A broad singlet corresponding to the carbamate N-H proton. Its chemical shift can be highly variable depending on solvent and concentration.[2]
Comparative ¹H NMR Signatures of Alternative Protecting Groups:
| Protecting Group | Key Diagnostic ¹H NMR Signals | Region (ppm) | Rationale for Signal |
| Boc | Sharp singlet (9H) | ~1.4 - 1.5 | Nine equivalent methyl protons of the tert-butyl group.[2] |
| Cbz | Multiplets (5H) | ~7.2 - 7.4 | Aromatic protons of the benzyl group.[9] |
| Singlet (2H) | ~5.1 - 5.2 | Benzylic (CH₂) protons.[9] | |
| Fmoc | Multiplets (8H) | ~7.2 - 7.8 | Aromatic protons of the fluorenyl group.[15][16] |
| Multiplet (1H) & Multiplet (2H) | ~4.2 - 4.5 | Aliphatic protons (CH and CH₂) of the fluorenyl group.[16] |
Expected ¹³C NMR Spectrum:
Key signals include the carbonyl of the cyclobutanone (>200 ppm), the carbonyl of the Boc carbamate (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), and the methyl carbons of the Boc group (~28 ppm), in addition to the carbons of the cyclobutane ring.
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation
Causality of MS Analysis: Mass spectrometry is used to confirm the molecular weight of the target compound, providing a fundamental piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. Fragmentation patterns also offer valuable structural clues.
-
Expected Molecular Ion: For C₁₀H₁₇NO₃, the expected monoisotopic mass is 199.1208 g/mol . In electrospray ionization (ESI), this would typically be observed as the protonated molecule [M+H]⁺ at m/z 200.1281 or as a sodium adduct [M+Na]⁺ at m/z 222.1101.
-
Characteristic Fragmentation: Carbamates often exhibit predictable fragmentation patterns.[17][18] For the Boc group, characteristic losses include:
-
Loss of isobutylene (-56 Da): A very common fragmentation pathway for tert-butyl containing compounds, leading to a fragment corresponding to the carbamic acid.
-
Loss of the entire Boc group (-100 Da): Cleavage of the N-C bond to yield the protonated amine.
-
Comparative MS Signatures:
| Protecting Group | Characteristic Fragmentation Pattern | Rationale |
| Boc | Loss of 56 Da (isobutylene) or 100 Da (Boc group) | Cleavage of the stable tert-butyl cation. |
| Cbz | Loss of 91 Da (tropylium ion) or 108 Da (benzyl alcohol) | Cleavage of the benzylic C-O bond. |
| Fmoc | Loss of 178 Da (dibenzofulvene) | β-elimination mechanism characteristic of Fmoc cleavage.[11] |
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Verification
Causality of FTIR Analysis: FTIR confirms the presence of key functional groups by identifying their characteristic vibrational frequencies. It serves as a rapid and simple check to ensure the expected chemical transformations have occurred.
-
N-H Stretch: A moderate absorption around 3300-3400 cm⁻¹ indicates the carbamate N-H bond.
-
C-H Stretches: Absorptions just below 3000 cm⁻¹ for aliphatic C-H bonds.
-
Ketone C=O Stretch: A strong, sharp absorption around 1780-1800 cm⁻¹. The high frequency is characteristic of a strained four-membered ring ketone.
-
Carbamate C=O Stretch: A strong, sharp absorption around 1680-1710 cm⁻¹, confirming the presence of the Boc protecting group.[2]
Part 2: Quantitative Purity Assessment via HPLC
While spectroscopy confirms identity, chromatography is required to assess purity. High-Performance Liquid Chromatography (HPLC) is the cornerstone for quantifying the target compound and detecting any process-related impurities or degradation products.[19][20] A robust HPLC method must be validated to ensure it is fit for purpose, adhering to guidelines from bodies like the International Council for Harmonisation (ICH).[4][21][22]
A Validated HPLC Method for Purity Determination
The following method is a representative example for assessing the purity of tert-butyl N-(1-methyl-3-oxocyclobutyl)carbamate. Method development would start by screening columns and mobile phases to achieve optimal resolution between the main peak and any potential impurities.[23]
Hypothetical HPLC Purity Data:
| Parameter | Specification | Batch A Result | Batch B Result | Batch C Result |
| Purity (Area %) | ≥ 99.0% | 99.8% | 99.1% | 98.5% (OOS) |
| Largest Impurity (Area %) | ≤ 0.20% | 0.08% | 0.15% | 0.55% (OOS) |
| Total Impurities (Area %) | ≤ 0.50% | 0.20% | 0.48% | 1.50% (OOS) |
| Status | Pass | Pass | Out of Specification |
Trustworthiness Through Method Validation: A method is only reliable if it is validated.[24] According to ICH Q2(R1) guidelines, key validation parameters include:[4][5]
-
Specificity: The ability to assess the analyte in the presence of impurities, degradants, or excipients. This is often demonstrated by spiking the sample with known impurities and performing forced degradation studies (e.g., acid, base, peroxide, heat, light).
-
Linearity: Demonstrating that the detector response is directly proportional to the analyte concentration over a specified range.
-
Accuracy: The closeness of the test results to the true value, typically assessed by analyzing samples with known concentrations (e.g., a spiked placebo).
-
Precision: The degree of agreement among individual tests when the procedure is applied repeatedly. This includes repeatability (same lab, same day) and intermediate precision (different days, different analysts).
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature), demonstrating its reliability for routine use.
Part 3: Detailed Experimental Protocols
These protocols are provided as a template and should be adapted and fully validated within the user's laboratory.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent contains a reference standard like tetramethylsilane (TMS).
-
Dissolution: Cap the tube and gently invert until the sample is fully dissolved. A brief sonication may be used if necessary.
-
Acquisition: Place the tube in the NMR spectrometer. Acquire ¹H and ¹³C spectra using standard instrument parameters.
-
Data Processing: Process the resulting Free Induction Decay (FID) with an appropriate Fourier transform. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value.[2]
-
Analysis: Integrate the peaks in the ¹H spectrum to determine proton ratios. Assign all peaks in both ¹H and ¹³C spectra and compare them to the expected structure.
Protocol 2: HPLC Purity Analysis
-
System Preparation:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B (re-equilibration)
-
-
Sample Preparation:
-
Prepare a stock solution by dissolving the sample in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of 1.0 mg/mL.
-
Prepare the working solution by diluting the stock solution to 0.1 mg/mL.
-
-
System Suitability Test (SST):
-
Inject the working solution five times.
-
Acceptance Criteria: The relative standard deviation (RSD) of the peak area for the main peak must be ≤ 2.0%. The USP tailing factor for the main peak must be ≤ 2.0.
-
-
Analysis:
-
Once SST passes, inject a blank (diluent) followed by the sample solution.
-
Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak and all impurities.
-
References
- Analytical Method Validation: Mastering FDA Guidelines. Moravek.
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Quality Guidelines. ICH.
- Q2(R2) Validation of Analytical Procedures March 2024. FDA.
- Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC - NIH.
- ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
- Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma.
- A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. PubMed.
- 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group.
- Determination of carbamate pesticide residues in vegetables and fruits by liquid chromatography-atmospheric pressure photoionization-mass spectrometry and atmospheric pressure chemical ionization-mass spectrometry. PubMed.
- Mass Spectra of Some Carbamate Pesticides. Journal of AOAC INTERNATIONAL.
- Amino Acid-Protecting Groups. SciSpace.
- Effective Analysis Carbamate Pesticides. Separation Science.
- Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Shimadzu Scientific Instruments.
- Protecting Groups for Amines: Carbamates. Master Organic Chemistry.
- Dual protection of amino functions involving Boc. RSC Publishing.
- NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. ACS Omega - ACS Publications.
- Two-dimensional 1H NMR study of two cyclobutane type photodimers of thymidylyl-(3'----5')-thymidine. PubMed.
- Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. Chromatography Online.
- Why Is HPLC Ideal for Chemical Purity Testing? Moravek.
- NMR Spectroscopy of Cyclobutanes. ResearchGate.
- cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes. docbrown.info.
- Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Agilent.
- Protective Groups. Organic Chemistry Portal.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci.
- An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. The Royal Society of Chemistry.
- EXPERIMENTAL PROCEDURES. Beilstein Journals.
- Fluorenylmethyloxycarbonyl protecting group. Wikipedia.
- Photochemical Protection of Amines with Cbz and Fmoc Groups. Request PDF.
- Cbz-Protected Amino Groups. Organic Chemistry Portal.
- Cbz-Protected Amino Groups. organic-chemistry.org.
- Preparation of Mono-Cbz Protected Guanidines. PMC - NIH.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development - ACS Publications.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. Protective Groups [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cbz-Protected Amino Groups [organic-chemistry.org]
- 11. chempep.com [chempep.com]
- 12. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 13. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. rsc.org [rsc.org]
- 17. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. moravek.com [moravek.com]
- 20. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 21. starodub.nl [starodub.nl]
- 22. altabrisagroup.com [altabrisagroup.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
A Head-to-Head Battle for Bioactivity: Comparing Molecules Synthesized With and Without the Cyclobutane Moiety
A Senior Application Scientist's Guide to Understanding the Impact of a Unique Structural Motif in Drug Discovery
In the relentless pursuit of novel therapeutics, medicinal chemists are constantly seeking innovative molecular scaffolds that can enhance the efficacy, safety, and overall drug-like properties of new chemical entities. While aromatic rings have long been a mainstay in drug design, their inherent characteristics can sometimes lead to metabolic liabilities and off-target effects.[1] Enter the cyclobutane ring—a compact, three-dimensional, and increasingly popular structural unit that is proving to be a powerful tool in the medicinal chemist's arsenal.[2][3][4]
This guide provides an in-depth comparison of the biological activity of molecules synthesized with and without the cyclobutane moiety. We will delve into the unique physicochemical properties of this four-membered ring system and explore how its incorporation can profoundly influence a molecule's interaction with biological targets. Through supporting experimental data, detailed protocols, and illustrative case studies, we will objectively assess the advantages and potential trade-offs of employing the cyclobutane scaffold in drug discovery programs.
The Cyclobutane Moiety: More Than Just a Square Peg in a Round Hole
The cyclobutane ring is the second most strained saturated monocarbocycle, after cyclopropane.[4] This inherent ring strain, coupled with its distinct puckered conformation, endows it with a unique set of properties that can be leveraged to optimize drug candidates.[2][4] Key characteristics include its non-planar, three-dimensional structure, which can lead to improved binding affinity by providing better complementarity to the target's binding pocket.[1] Furthermore, cyclobutanes are generally less prone to oxidative metabolism compared to electron-rich aromatic systems, which can result in improved metabolic stability.[1]
The strategic incorporation of a cyclobutane ring can be employed to:
-
Induce Conformational Restriction: The rigid nature of the cyclobutane ring can lock a molecule into a specific bioactive conformation, reducing the entropic penalty upon binding to its target.[2][4]
-
Act as a Bioisostere: Cyclobutane can serve as a non-planar bioisostere for other groups, such as gem-dimethyl groups or even aromatic rings, offering a way to modulate physicochemical properties while maintaining or improving biological activity.[1][5]
-
Enhance Metabolic Stability: By replacing metabolically labile groups, the cyclobutane moiety can block sites of metabolism, leading to a longer half-life and improved pharmacokinetic profile.[4]
-
Improve Selectivity: The well-defined three-dimensional orientation of substituents on a cyclobutane ring can lead to more precise interactions with the target protein, enhancing selectivity over off-targets.
-
Fill Hydrophobic Pockets: The carbocyclic nature of the cyclobutane ring makes it an effective hydrophobic space-filler in protein binding pockets.[2][4]
Comparative Biological Activity: A Data-Driven Analysis
The true measure of a structural motif's utility lies in its impact on biological activity. Let's examine some key areas where the introduction of a cyclobutane ring has demonstrated significant advantages over its non-cyclobutane-containing counterparts.
Enhanced Target Engagement and Potency
The conformational rigidity imparted by the cyclobutane ring can pre-organize a molecule into its bioactive conformation, leading to a lower entropic cost of binding and, consequently, higher potency.
A compelling example can be found in the development of Janus kinase 1 (JAK1) inhibitors for the treatment of autoimmune diseases.[4] Researchers found that incorporating a cis-1,3-cyclobutane diamine linker resulted in compounds with low nanomolar potency and excellent selectivity within the JAK family of enzymes.[4] The puckered conformation of the cyclobutane ring was crucial for positioning a sulphonamide group for optimal interaction within the enzyme's binding site.[4]
Improved Metabolic Stability and Pharmacokinetics
One of the most significant advantages of the cyclobutane moiety is its ability to enhance metabolic stability. This is often achieved by replacing metabolically vulnerable groups, such as gem-dimethyl or isopropyl groups, which are prone to oxidative metabolism by cytochrome P450 enzymes.
In the development of inhibitors for an undisclosed target, researchers compared a compound with a gem-dimethyl linker to an analog with a cyclobutyl linker. While the gem-dimethyl compound showed better cell-based potency, the cyclobutyl analog exhibited improved oral bioavailability and a more balanced profile of potency, in vitro ADME properties, and in vivo exposure in rats.[4]
| Compound | Linker | Cell-Based Potency | Oral Bioavailability |
| Analog A | gem-dimethyl | +++ | + |
| Analog B | Cyclobutyl | ++ | +++ |
Table 1. A generalized comparison of the impact of a gem-dimethyl versus a cyclobutyl linker on key drug-like properties, based on findings in the literature.[4]
Case Study: Crizotinib - A Tale of Two Inhibitors
Crizotinib (PF-02341066) is a potent and selective dual inhibitor of c-MET and anaplastic lymphoma kinase (ALK), two receptor tyrosine kinases implicated in various cancers.[6] The development of Crizotinib provides an excellent illustration of structure-based drug design, where the strategic incorporation of a specific chemical moiety led to significant improvements in potency and selectivity.[6][7][8][9][10]
While not a direct comparison of a cyclobutane-containing molecule to a non-cyclobutane analog, the optimization process that led to Crizotinib highlights the importance of scaffold selection in achieving desired biological activity. The final molecule features a 2-aminopyridine core that allows a 3-benzyloxy group to effectively interact with the target kinase's active site.[6] This intricate network of interactions is crucial for its high potency.
| Parameter | Crizotinib |
| Target(s) | c-MET, ALK |
| Indication | Non-small cell lung carcinoma |
| Key Structural Feature | 2-amino-5-aryl-3-benzyloxypyridine |
Table 2. Key characteristics of the approved drug Crizotinib.[6][7][8]
Experimental Workflows and Protocols
To rigorously compare the biological activity of molecules with and without the cyclobutane moiety, a series of well-defined experimental assays are essential. Below are detailed protocols for two fundamental assays in early-stage drug discovery.
Experimental Workflow for Comparative Analysis
Caption: A generalized workflow for the comparative biological evaluation of molecules.
Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Objective: To determine the intrinsic clearance (Clint) and half-life (t1/2) of a test compound in the presence of human liver microsomes.
Materials:
-
Test compounds (with and without cyclobutane moiety)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., Corning Gentest™)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile with internal standard (for quenching and analysis)
-
Positive control compound (e.g., Verapamil)
-
Negative control (compound incubated without NADPH)
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Prepare Reagents: Thaw HLM on ice. Prepare the NADPH regenerating system and phosphate buffer.
-
Compound Incubation:
-
Add 5 µL of test compound (1 µM final concentration) to the wells of a 96-well plate.
-
Add 395 µL of 0.1 M phosphate buffer (pH 7.4) to each well.
-
Add 50 µL of HLM (0.5 mg/mL final concentration) to each well.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiate Reaction: Add 50 µL of the NADPH regenerating system to initiate the metabolic reaction. For the negative control, add 50 µL of phosphate buffer instead.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new 96-well plate and analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the peak area ratio (compound/internal standard) versus time. The slope of the line represents the elimination rate constant (k). Calculate the half-life (t1/2 = 0.693/k) and intrinsic clearance (Clint).
Rationale for Experimental Choices:
-
Human Liver Microsomes: HLM are a subcellular fraction of the liver that contains a high concentration of cytochrome P450 enzymes, the major enzymes responsible for drug metabolism.
-
NADPH Regenerating System: This is required as a cofactor for CYP450 enzyme activity.
-
LC-MS/MS: This analytical technique provides high sensitivity and selectivity for quantifying the parent compound in a complex biological matrix.
Protocol 2: Target Binding Assay - Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Objective: To determine the binding affinity (IC50 or Ki) of a test compound to a specific protein target.
Materials:
-
Test compounds (with and without cyclobutane moiety)
-
Tagged protein of interest (e.g., His-tagged)
-
Fluorescently labeled ligand or antibody (donor fluorophore)
-
Acceptor fluorophore-labeled antibody or binding partner
-
Assay buffer
-
384-well low-volume plates
-
TR-FRET plate reader
Procedure:
-
Compound Dispensing: Serially dilute the test compounds and dispense them into the 384-well plate.
-
Reagent Addition: Add the tagged protein of interest, the donor fluorophore-labeled ligand/antibody, and the acceptor fluorophore-labeled antibody/binding partner to each well.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Signal Detection: Read the plate on a TR-FRET plate reader, measuring the fluorescence emission at two different wavelengths (one for the donor and one for the acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Rationale for Experimental Choices:
-
TR-FRET: This is a homogeneous assay format that is highly sensitive and less prone to interference from colored or fluorescent compounds compared to other fluorescence-based assays.
-
Serial Dilution: This is necessary to generate a dose-response curve and accurately determine the IC50 value.
Visualizing the Impact of Cyclobutane on Target Binding
The conformational constraint imposed by the cyclobutane ring can lead to a more favorable orientation of key pharmacophoric groups, resulting in enhanced binding to the target protein.
Caption: How cyclobutane's rigidity can improve target binding.
Conclusion and Future Outlook
The incorporation of the cyclobutane moiety is a validated and increasingly utilized strategy in modern medicinal chemistry.[2] Experimental evidence clearly demonstrates that this structural motif can lead to significant improvements in biological activity, metabolic stability, and overall pharmacokinetic properties.[4] The three-dimensional character and conformational rigidity offered by the cyclobutane ring are key attributes that allow for the fine-tuning of a molecule's properties to achieve a desired therapeutic profile.
As our understanding of the intricate interplay between molecular structure and biological function continues to grow, so too will the appreciation for unique and versatile scaffolds like cyclobutane. The continued development of novel synthetic methodologies for accessing diverse cyclobutane-containing building blocks will undoubtedly further accelerate their application in the discovery of next-generation therapeutics.
References
- van der Kolk, R., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
- Willems, D., et al. (2022).
- van der Kolk, R., et al. (2022).
- van der Kolk, R., et al. (2022).
- Cui, J. J., et al. (2011). Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK). Journal of Medicinal Chemistry, 54(18), 6342-6363. [Link]
- Camidge, D. R., et al. (2012). Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study. The Lancet Oncology, 13(10), 1011-1019. [Link]
- Shaw, A. T., et al. (2013). Crizotinib versus chemotherapy in advanced ALK-positive lung cancer. The New England Journal of Medicine, 368(25), 2385-2394. [Link]
- Kang, J., et al. (2014). Crizotinib Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer. Anticancer Research, 34(8), 4031-4038. [Link]
- Bull, J. A., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry, 12(11), 1874-1881. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates | Semantic Scholar [semanticscholar.org]
- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00248A [pubs.rsc.org]
- 6. Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Crizotinib Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of 1-(Boc-amino)-1-methylcyclobutan-3-one: A Cost-Benefit Analysis for Drug Discovery
For researchers and professionals in drug development, the efficient synthesis of novel building blocks is a critical step in the discovery pipeline. 1-(Boc-amino)-1-methylcyclobutan-3-one, a valuable scaffold for introducing the 1-amino-1-methylcyclobutane motif, presents several synthetic challenges. This guide provides a comparative cost-benefit analysis of two potential synthetic routes to this key intermediate, offering experimental insights and a framework for selecting the most appropriate method based on project-specific needs.
The strategic incorporation of strained ring systems, such as cyclobutanes, has become a prominent theme in modern medicinal chemistry. The 1-amino-1-methylcyclobutane moiety, in particular, offers a unique three-dimensional profile that can enhance metabolic stability, improve binding affinity, and fine-tune physicochemical properties. However, the synthesis of functionalized aminocyclobutanes can be non-trivial. This guide focuses on 1-(Boc-amino)-1-methylcyclobutan-3-one, a versatile intermediate that allows for further chemical elaboration at the ketone functionality. We will explore two plausible synthetic pathways, evaluating them on the basis of cost, overall yield, scalability, and operational simplicity.
Route 1: Multi-Step Synthesis from 3-Oxocyclobutanecarboxylic Acid
This approach builds the target molecule through a sequential modification of a commercially available starting material, 3-oxocyclobutanecarboxylic acid. This linear synthesis involves protection of the ketone, introduction of the amino and methyl groups, and subsequent deprotection and Boc-protection steps.
Experimental Protocol: Route 1
Step 1a: Ketal Protection of 3-Oxocyclobutanecarboxylic Acid To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in a suitable solvent such as toluene, is added ethylene glycol (1.2 eq) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 eq). The mixture is heated to reflux with a Dean-Stark apparatus to remove water. Upon completion, the reaction is cooled, neutralized, and the solvent is removed under reduced pressure. The ketal-protected carboxylic acid is then isolated.
Step 1b: Amide Formation and Hofmann Rearrangement The protected carboxylic acid is converted to the corresponding primary amide. This can be achieved by first activating the carboxylic acid (e.g., with thionyl chloride or a carbodiimide) followed by treatment with ammonia. The resulting amide is then subjected to a Hofmann rearrangement (using, for example, bromine and sodium hydroxide) to yield the corresponding amine with one less carbon.
Step 1c: N-Methylation and Boc-Protection The primary amine is then methylated, for instance, via reductive amination with formaldehyde and a reducing agent like sodium triacetoxyborohydride. Following methylation, the secondary amine is protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine to afford the Boc-protected aminocyclobutane.
Step 1d: Ketal Deprotection Finally, the ketal protecting group is removed by treatment with an aqueous acid (e.g., hydrochloric acid) to reveal the ketone and yield the final product, 1-(Boc-amino)-1-methylcyclobutan-3-one.
dot
Caption: Workflow for the multi-step synthesis of 1-(Boc-amino)-1-methylcyclobutan-3-one from 3-oxocyclobutanecarboxylic acid.
Route 2: Synthesis via Strecker Reaction of a Cyclobutanone Precursor
This alternative approach aims for a more convergent synthesis by first constructing the 1-amino-1-methylcyclobutan-3-one core, followed by a final Boc-protection step. A key transformation in this route is the Strecker synthesis, a well-established method for preparing α-amino acids.[1][2][3]
Experimental Protocol: Route 2
Step 2a: Synthesis of 3-Hydroxy-1-methylcyclobutanol Starting from a suitable cyclobutanone precursor, a Grignard reaction with methylmagnesium bromide can be employed to introduce the methyl group and form 3-hydroxy-1-methylcyclobutanol.
Step 2b: Oxidation to 1-Methylcyclobutan-3-one The secondary alcohol is then oxidized to the corresponding ketone, 1-methylcyclobutan-3-one, using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation.
Step 2c: Strecker Synthesis 1-Methylcyclobutan-3-one is then subjected to a Strecker synthesis.[1][2][3] This involves treatment with an amine source (e.g., ammonia or ammonium chloride), a cyanide source (e.g., potassium cyanide), and subsequent hydrolysis of the resulting α-aminonitrile under acidic or basic conditions to yield 1-amino-1-methylcyclobutan-3-one.
Step 2d: Boc-Protection The final step is the protection of the amino group with di-tert-butyl dicarbonate (Boc₂O) and a base to give the target molecule.
dot
Caption: Workflow for the synthesis of 1-(Boc-amino)-1-methylcyclobutan-3-one via a Strecker reaction.
Cost-Benefit Analysis
To provide a practical comparison, a cost analysis of the starting materials and key reagents for both routes is presented below. Prices are based on currently available catalog listings and may vary depending on the supplier and scale of the synthesis.
| Reagent | Route 1 Cost (per mole of final product, estimated) | Route 2 Cost (per mole of final product, estimated) | Vendor Example & Price (USD) |
| 3-Oxocyclobutanecarboxylic Acid | ~$100 - $150 | - | Synthonix: $61/100g[4]; TCI: $54/5g[5]; Sigma-Aldrich: $77.90/100mg |
| Cyclobutanone Precursor | - | ~$50 - $100 | Varies based on specific precursor |
| Di-tert-butyl dicarbonate (Boc₂O) | ~$50 - $100 | ~$50 - $100 | TCI: $91/100g; Sigma-Aldrich: $144.50/50g; Thermo Scientific: $47.65/25g[6] |
| Grignard Reagents (e.g., MeMgBr) | - | ~$20 - $40 | Varies based on concentration and supplier |
| Oxidizing Agents (e.g., PCC) | - | ~$30 - $60 | Varies based on specific reagent |
| Cyanide Source (e.g., KCN) | - | ~$10 - $20 | Varies based on supplier |
| Estimated Total Reagent Cost | ~$150 - $250 | ~$160 - $320 |
Note: Costs are highly dependent on the yields of each step, which are not consistently reported in the literature for these specific multi-step sequences. The estimates above are based on theoretical 1:1 molar equivalencies and do not account for solvent costs, purification materials, or labor.
Discussion and Recommendations
Route 1: The Linear, Potentially Lower-Yield Approach
-
Advantages:
-
Disadvantages:
-
This is a longer, linear sequence, which can significantly decrease the overall yield.
-
The Hofmann rearrangement can sometimes suffer from side reactions and may not be high-yielding for all substrates.
-
Multiple protection and deprotection steps add to the overall complexity and cost.
-
Route 2: The Convergent, but Potentially Challenging Approach
-
Advantages:
-
Disadvantages:
-
The synthesis of the starting 1-methylcyclobutan-3-one may require multiple steps and purification.
-
The Strecker reaction often uses highly toxic cyanide reagents, which requires stringent safety precautions and specialized handling.[1]
-
The hydrolysis of the aminonitrile can sometimes be challenging and may require harsh conditions that could affect the cyclobutane ring.
-
Conclusion
The choice between these two synthetic routes will ultimately depend on the specific priorities of the research program.
Route 1 may be favored for smaller-scale synthesis where the convenience of a single starting material outweighs the potential for a lower overall yield. The avoidance of highly toxic cyanide reagents is also a significant advantage in terms of laboratory safety and waste disposal.
Route 2 , on the other hand, holds the promise of a more efficient and potentially higher-yielding synthesis, which would be advantageous for larger-scale production. However, the technical challenges and safety considerations associated with the Strecker synthesis must be carefully managed.
For drug development professionals, a thorough evaluation of the in-house expertise, available equipment, and the desired scale of synthesis is crucial. It is recommended to perform small-scale pilot reactions of the key steps for both routes to establish reliable yields and identify potential bottlenecks before committing to a larger-scale campaign. The development of a more direct and efficient synthesis of 1-amino-1-methylcyclobutan-3-one remains a valuable goal for facilitating the exploration of this important chemical space in drug discovery.
References
- 3-Oxocyclobutanecarboxylic acid. Synthonix. (n.d.).
- Di-tert-butyl dicarbonate. Oakwood Chemical. (n.d.).
- Strecker amino acid synthesis. In Wikipedia. (2023, November 29). [Link]
- Ritter reaction. In Wikipedia. (2023, October 29). [Link]
- Strecker Synthesis. Master Organic Chemistry. (n.d.).
- Strecker Synthesis. Organic Chemistry Portal. (n.d.).
Sources
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Strecker Synthesis [organic-chemistry.org]
- 4. Synthonix, Inc > 23761-23-1 | 3-Oxocyclobutanecarboxylic acid [synthonix.com]
- 5. 3-Oxocyclobutanecarboxylic Acid | 23761-23-1 | TCI AMERICA [tcichemicals.com]
- 6. Di-tert-butyl dicarbonate, 97+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. 3-Oxocyclobutanecarboxylic acid | 23761-23-1 [chemicalbook.com]
- 8. H64774.06 [thermofisher.com]
Cross-validation of experimental results for the synthesis of (1-Methyl-3-oxo-cyclobutyl)carbamic acid tert-butyl ester
Abstract
(1-Methyl-3-oxo-cyclobutyl)carbamic acid tert-butyl ester, also known as 1-(Boc-amino)-1-methylcyclobutan-3-one, is a valuable building block in medicinal chemistry and drug development. Its strained four-membered ring and orthogonally protected functional groups make it a desirable intermediate for introducing the 3-amino-3-methylcyclobutanone motif into complex molecular architectures. This guide provides a comparative analysis of synthetic routes to this target molecule, offering detailed experimental protocols, mechanistic insights, and a cross-validation of performance metrics to aid researchers in selecting the most suitable method for their specific needs.
Introduction
The cyclobutane ring is a key structural motif in numerous biologically active compounds. Its inherent ring strain imparts unique conformational constraints that can enhance binding affinity and modulate pharmacokinetic properties. The specific substitution pattern of this compound, featuring a gem-dimethylated, Boc-protected amine at the C1 position and a ketone at the C3 position, offers two distinct points for chemical modification. This allows for its use in the construction of diverse molecular scaffolds, particularly in the development of enzyme inhibitors and receptor modulators.
Despite its utility, the synthesis of this compound presents challenges due to the difficulty of constructing the substituted cyclobutane ring. This guide will explore a plausible and robust synthetic strategy, drawing from established methodologies for cyclobutanone formation and amine protection, to provide a comprehensive and practical protocol.
Primary Synthetic Route: [2+2] Cycloaddition of an Allene with Dichloroketene followed by Functional Group Manipulation
A prevalent and effective strategy for constructing cyclobutanone rings involves the [2+2] cycloaddition of a ketene with an olefin. For the synthesis of our target molecule, a logical approach begins with the cycloaddition of 1,1-dimethylallene with dichloroketene, generated in situ. This is followed by a series of functional group interconversions to install the required amine and protecting group.
Mechanistic Rationale
The key step in this synthesis is the [2+2] cycloaddition. Dichloroketene, generated from the dehydrochlorination of dichloroacetyl chloride with a suitable base like triethylamine, is a highly reactive electrophile. It readily reacts with the electron-rich double bond of 1,1-dimethylallene to form a dichlorinated cyclobutanone intermediate. The subsequent steps involve a reductive dechlorination, followed by a Curtius rearrangement to install the amine, which is then protected with the tert-butyloxycarbonyl (Boc) group.
Experimental Workflow Diagram
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2,2-Dichloro-4,4-dimethylcyclobutan-1-one
-
To a stirred solution of 1,1-dimethylallene (1.0 eq) in anhydrous diethyl ether (Et2O) at 0 °C under an inert atmosphere, add dichloroacetyl chloride (1.2 eq).
-
Slowly add a solution of triethylamine (1.5 eq) in anhydrous Et2O dropwise over 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Filter the resulting suspension to remove triethylamine hydrochloride and concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford 2,2-dichloro-4,4-dimethylcyclobutan-1-one as a colorless oil.
Causality: The use of triethylamine is crucial for the in situ generation of dichloroketene. The slow addition at low temperature helps to control the exothermic reaction and prevent polymerization of the ketene.
Step 2: Synthesis of 4,4-Dimethylcyclobutan-1-one
-
To a stirred suspension of activated zinc dust (3.0 eq) in acetic acid, add the dichlorocyclobutanone (1.0 eq) from the previous step.
-
Heat the mixture to 60 °C and stir for 4 hours.
-
Cool the reaction mixture to room temperature and filter through a pad of celite.
-
Dilute the filtrate with water and extract with Et2O.
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to yield 4,4-dimethylcyclobutan-1-one.
Causality: Activated zinc in acetic acid is a classic reagent for the reductive dechlorination of α,α-dichloroketones.
Step 3: Synthesis of 2-Bromo-4,4-dimethylcyclobutan-1-one
-
To a solution of 4,4-dimethylcyclobutan-1-one (1.0 eq) in carbon tetrachloride (CCl4), add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture for 4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture, filter to remove succinimide, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality: NBS is a standard reagent for the allylic or benzylic bromination, and in this case, for the α-bromination of ketones under radical initiation.
Step 4: Synthesis of 2-Azido-4,4-dimethylcyclobutan-1-one
-
To a solution of the α-bromoketone (1.0 eq) in dimethylformamide (DMF), add sodium azide (1.5 eq).
-
Stir the mixture at room temperature for 12 hours.
-
Pour the reaction mixture into water and extract with Et2O.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude azide is typically used in the next step without further purification.
Causality: Sodium azide is a potent nucleophile for the SN2 displacement of the bromide.
Step 5: Synthesis of this compound
-
To a solution of the crude azide (1.0 eq) in a mixture of THF and water, add triphenylphosphine (1.2 eq).
-
Stir the mixture at room temperature until the evolution of nitrogen gas ceases (approximately 4-6 hours).
-
Add di-tert-butyl dicarbonate ((Boc)2O) (1.5 eq) and continue stirring for an additional 12 hours.
-
Remove the THF under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the final product by column chromatography on silica gel to yield this compound.
Causality: The Staudinger reaction provides a mild method for the reduction of the azide to the corresponding amine. The in situ trapping of the resulting amine with (Boc)2O is an efficient way to directly obtain the Boc-protected product.
Alternative Synthetic Route: Intramolecular Cyclization of a Halo-substituted β-Keto Ester
An alternative approach involves the intramolecular cyclization of an appropriately substituted open-chain precursor. This method avoids the use of highly reactive ketenes and can offer a different set of challenges and advantages.
Mechanistic Rationale
This route would likely start from a β-keto ester, which can be α-alkylated and α-halogenated. Treatment of this intermediate with a base would then induce an intramolecular SN2 reaction to form the cyclobutane ring. Subsequent functional group manipulations, including a Curtius rearrangement and Boc protection, would lead to the final product.
Experimental Workflow Diagram
Caption: Alternative intramolecular cyclization approach.
Comparative Analysis
| Parameter | Primary Route ([2+2] Cycloaddition) | Alternative Route (Intramolecular Cyclization) |
| Overall Yield | Moderate | Likely lower due to more steps |
| Scalability | Moderate; handling of ketenes can be challenging on a large scale. | Potentially more scalable as it avoids ketenes. |
| Reagent Availability | Readily available starting materials. | Readily available starting materials. |
| Safety Concerns | Dichloroacetyl chloride is corrosive and lachrymatory. Ketenes are highly reactive. | Ozonolysis requires specialized equipment and careful handling of ozone. |
| Stereocontrol | Not applicable for this achiral target. | Not applicable for this achiral target. |
| Key Advantage | Direct formation of the cyclobutanone ring. | Avoids the use of highly reactive ketenes. |
| Key Disadvantage | Use of hazardous reagents. | Potentially longer reaction sequence. |
Conclusion
Both the [2+2] cycloaddition and the intramolecular cyclization routes offer viable, albeit conceptually different, pathways to synthesize this compound. The choice between these methods will depend on the specific capabilities and safety considerations of the laboratory. The [2+2] cycloaddition is more direct for forming the core ring structure but requires handling of more hazardous reagents. The intramolecular cyclization route may be longer but avoids ketenes, potentially making it more amenable to scale-up in certain settings. This guide provides the necessary framework for researchers to make an informed decision based on their experimental needs and resources.
References
Due to the proprietary nature of specific industrial syntheses for many building blocks, detailed, publicly available, peer-reviewed procedures for this exact molecule are scarce. The presented routes are based on well-established, analogous transformations in organic synthesis for the formation of cyclobutanones and functionalized amines.
- Reductive Dehalogenation of α-Halo Ketones. Larock, R. C. (1999).
- The Staudinger Reaction. Gololobov, Y. G., & Zhmurova, I. N. (1992). The Staudinger Reaction: A History and a Study of the Preparative Potential. Tetrahedron, 48(8), 1353-1406. [Link]
- Intramolecular Aldol Reactions. Heathcock, C. H. (1991). The Aldol Addition Reaction. In B. M. Trost & I. Fleming (Eds.), Comprehensive Organic Synthesis (Vol. 2, pp. 133-179). Pergamon Press. [Link]
Safety Operating Guide
Navigating the Disposal of (1-Methyl-3-oxo-cyclobutyl)carbamic acid tert-butyl ester: A Guide for Laboratory Professionals
This guide synthesizes field-proven insights with established regulatory frameworks to provide a comprehensive, step-by-step approach to the proper disposal of (1-Methyl-3-oxo-cyclobutyl)carbamic acid tert-butyl ester, ensuring the safety of laboratory personnel and the protection of our environment.
Core Principles of Disposal: A Risk-Based Approach
The foundation of any chemical disposal procedure lies in a thorough understanding of the compound's potential hazards.[1][2] In the absence of a specific SDS, we must infer the risks associated with this compound from its constituent functional groups.
-
Tert-butyl carbamate: This group is generally considered stable. However, like many organic compounds, it can be irritating to the eyes, skin, and respiratory tract.[3] Carbamates as a class can have varying levels of toxicity, and it is prudent to handle them with care to avoid exposure.[4]
-
Cyclobutanone: This cyclic ketone is a flammable liquid.[5][6] Ketones, in general, should be handled in well-ventilated areas to avoid the buildup of flammable vapors.[7]
Therefore, this compound should be treated as a potentially hazardous chemical, requiring careful handling and disposal as regulated chemical waste.[8][9]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, it is crucial to be outfitted with the appropriate Personal Protective Equipment (PPE).[1][10][11] This creates a necessary barrier between you and the chemical, minimizing the risk of exposure.
| PPE Component | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from potential splashes or contact with solid particles.[3][10] |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent direct skin contact.[3][12] It is advisable to consult the glove manufacturer's compatibility chart. |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from accidental spills.[10][11] |
| Respiratory Protection | Not generally required for small quantities handled in a well-ventilated area or chemical fume hood. | If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[3][13] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to never dispose of it down the drain or in the regular trash.[3] It must be managed as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) program or a licensed waste disposal contractor.[3][8]
1. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound waste in a designated, clearly labeled, and sealable container.[3] Avoid mixing it with other waste streams unless explicitly approved by your institution's EHS department.[3]
-
Liquid Waste: If the compound is in solution, collect it in a separate, labeled hazardous waste container.[3] The container should be compatible with the solvent used.
-
Contaminated Materials: Any items that have come into contact with the compound, such as gloves, weighing papers, and pipette tips, should be considered contaminated and disposed of as hazardous waste.[3]
2. Labeling and Storage:
-
All waste containers must be clearly and accurately labeled with the full chemical name: "this compound" and any associated hazard warnings.[1][11]
-
Store the sealed waste containers in a designated and secure satellite accumulation area until they are collected by your institution's EHS personnel or a licensed waste disposal service.[8] This area should be well-ventilated and away from incompatible materials, such as strong oxidizing agents.[3]
3. Final Disposal:
-
The final disposal of the collected waste must be conducted by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[3][8] Incineration in a licensed facility is a common and appropriate method for the disposal of organic chemical waste.[14]
Spill and Emergency Procedures
In the event of a spill, prompt and appropriate action is critical to mitigate any potential hazards.
-
Small Spills: For minor spills of solid material, carefully sweep it up, avoiding the creation of dust, and place it in a labeled container for hazardous waste disposal.[3] If the spill involves a solution, absorb it with an inert material like vermiculite or sand, and then collect the absorbed material into a suitable container for disposal.[14]
-
Large Spills: In the case of a larger spill, evacuate the immediate area and alert your institution's EHS or emergency response team.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- Chemical Safety in Labs: Handling and Storage. (2025, February 9). YOUTH Clean Tech.
- Safeguarding Your Research: A Comprehensive Guide to Handling tert-Butyl Carbam
- Lab Safety Rules and Guidelines. (2024, January 23).
- Laboratory Safety Rules.
- Chemical Safety Best Practices in The Lab. (2023, December 22). Green World Group.
- Safety in the Chemical Laboratory. Vanderbilt University Medical Center.
- Cyclobutanone. Apollo Scientific.
- Laboratory Waste Management: The New Regul
- Regulation of Labor
- SAFETY DATA SHEET. Sigma-Aldrich. (2025, April 28).
- Amine Storage Conditions: Essential Guidelines for Safety.
- Regulations for Hazardous Waste Generated at Academic Labor
- SAFETY DATA SHEET. TCI Chemicals. (2025, February 25).
- tert-Butyl carbamate - SAFETY D
- tert-Butyl N-(4-aminobutyl)
- tert-Butyl carbamate - Safety D
- Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res. EPA.
- EPA tweaks hazardous waste rules for academic labs. (2008, December 9). Chemistry World.
- SAFETY D
- Carbamate Pesticides Standard (1X1 mL)
- Cyclobutanone SDS, 1191-95-3 Safety D
- Personal protective equipment for handling Methyl carbam
- This compound | 1523617-99-3. Sigma-Aldrich.
- SAFETY D
- Safety Data Sheet: Methyl carbam
- Carbamate Toxicity.
- CARBAMATE PESTICIDE, LIQUID, POISONOUS, FLAMMABLE. CAMEO Chemicals.
- Amine Disposal For Businesses. Collect and Recycle.
- Navigating the Safe Disposal of BDP R6G Amine Hydrochloride: A Comprehensive Guide. Benchchem.
- This compound | 1523617-99-3. (2025, October 14). ChemicalBook.
- Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. American Chemistry Council.
- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. epa nepis.
- tert-Butyl N-(1-methyl-3-oxo-cyclobutyl)
- This compound - CAS:1523617-99-3. Sunway Pharm Ltd.
- This compound. Sigma-Aldrich.
- This compound. AK Scientific, Inc.
- Carbamic acid, N-[cis-3-(aminomethyl)cyclobutyl]-, 1,1-dimethylethyl ester. ChemicalBook.
Sources
- 1. youthfilter.com [youthfilter.com]
- 2. ehs.okstate.edu [ehs.okstate.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. medlabmag.com [medlabmag.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 11. greenwgroup.com [greenwgroup.com]
- 12. vumc.org [vumc.org]
- 13. americanchemistry.com [americanchemistry.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Mastering the Handling of (1-Methyl-3-oxo-cyclobutyl)carbamic acid tert-butyl ester: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis of novel molecules is a daily endeavor. Among the vast array of building blocks, (1-Methyl-3-oxo-cyclobutyl)carbamic acid tert-butyl ester (CAS No. 1523617-99-3) serves as a valuable intermediate.[1][2][3] Its unique structural features make it a key component in the construction of complex molecular architectures. However, like many reactive chemical compounds, its handling demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides a detailed, experience-driven framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE).
Understanding the Risks: Hazard Identification
Before any work with this compound commences, a comprehensive risk assessment is paramount. Based on available safety data, this compound is classified with the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[4][5]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[4][5]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system: May cause respiratory irritation if inhaled.[4][5]
The signal word associated with this chemical is "Warning".[4] These hazards underscore the critical need for a multi-layered approach to personal protection, encompassing engineering controls, administrative controls, and the diligent use of PPE.
Core Principles of Protection: A Multi-Faceted Approach
A safe laboratory environment is not solely reliant on PPE. It is the result of a synergistic application of various safety measures.
-
Engineering Controls: The primary line of defense is to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[6][7] This minimizes the concentration of airborne dust or vapors, significantly reducing the risk of inhalation.
-
Administrative Controls: Standard operating procedures (SOPs) should be established and strictly followed. These should include protocols for safe handling, storage, and emergency response. All personnel must be thoroughly trained on these procedures before working with the compound. Prohibiting eating, drinking, and smoking in laboratory areas is a fundamental administrative control.[6]
-
Personal Protective Equipment (PPE): PPE serves as the final barrier between the researcher and the chemical. The selection of appropriate PPE is a critical decision that should be based on a thorough risk assessment of the specific procedures being performed.
Essential Personal Protective Equipment (PPE) for Handling this compound
The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (low dust/aerosol potential) | Safety glasses with side shields conforming to EN166 (EU) or NIOSH (US) approved standards.[6] | Chemical-resistant gloves (e.g., nitrile, neoprene) inspected prior to use.[6] | Laboratory coat. | Not generally required if performed in a fume hood. |
| Chemical reactions and work-up procedures (splash potential) | Chemical safety goggles or a face shield.[8] | Chemical-resistant gloves (consult manufacturer's data for breakthrough times).[6] | Chemical-resistant apron over a laboratory coat. | Not generally required if performed in a fume hood with proper sash height. |
| Handling of bulk quantities or potential for significant aerosol/dust generation | Chemical safety goggles and a face shield. | Heavy-duty chemical-resistant gloves. | Chemical-resistant suit or coveralls. | A NIOSH/MSHA approved respirator may be necessary if exposure limits are exceeded or if ventilation is inadequate.[6][9] |
| Cleaning spills | Chemical safety goggles and a face shield. | Chemical-resistant gloves. | Chemical-resistant suit or coveralls. | A NIOSH/MSHA approved respirator is recommended, especially for large spills. |
A Deeper Dive into PPE Selection
-
Eye and Face Protection: The potential for serious eye irritation necessitates robust eye protection.[4] While safety glasses with side shields offer a baseline level of protection, chemical safety goggles provide a more complete seal around the eyes, offering superior protection against splashes and airborne particles. For procedures with a high risk of splashing, a face shield should be worn in conjunction with goggles.
-
Hand Protection: Skin irritation is a known hazard, making glove selection a critical aspect of safe handling.[4] Nitrile or neoprene gloves are generally suitable for incidental contact. However, for prolonged handling or immersion, it is crucial to consult the glove manufacturer's compatibility charts to ensure adequate protection and to be aware of the breakthrough time. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A standard laboratory coat is the minimum requirement for any work with this compound. For procedures with a higher risk of spills or splashes, a chemical-resistant apron provides an additional layer of protection. In situations involving large quantities, a chemical-resistant suit may be warranted.
-
Respiratory Protection: The primary means of avoiding respiratory irritation is through the use of a chemical fume hood.[6] In situations where a fume hood is not available or if there is a potential for exceeding exposure limits (e.g., large spills, cleaning of contaminated equipment), respiratory protection is essential. The type of respirator should be selected based on the potential concentration of the airborne contaminant.
Operational and Disposal Plans: Ensuring a Safe Workflow
A well-defined plan for handling and disposal is crucial for minimizing risk.
Step-by-Step Handling Protocol
-
Preparation: Before starting any work, ensure the chemical fume hood is functioning correctly. Assemble all necessary equipment and reagents. Don the appropriate PPE as outlined in the table above.
-
Aliquotting and Weighing: Whenever possible, handle the solid compound in a fume hood to minimize dust generation. Use a spatula to transfer the solid. If weighing outside of a fume hood is unavoidable, do so in a designated area with minimal air currents and wear appropriate respiratory protection.
-
Performing Reactions: Conduct all reactions within a chemical fume hood. Use appropriate glassware and ensure all connections are secure to prevent leaks.
-
Work-up and Purification: Perform all extraction, filtration, and purification steps within the fume hood.
-
Decontamination: After handling, thoroughly wash hands and any exposed skin with soap and water.[6] Decontaminate all work surfaces and equipment.
Emergency Procedures: Be Prepared
In the event of accidental exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing and wash it before reuse.[4] If skin irritation occurs, seek medical advice.[4]
-
Inhalation: Remove the individual to fresh air.[4] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Disposal Plan
All waste containing this compound, including empty containers and contaminated materials (e.g., gloves, paper towels), must be disposed of as hazardous waste.[10][11] Follow all local, state, and federal regulations for hazardous waste disposal. Do not allow the material to enter drains or waterways.[10]
Logical Framework for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting appropriate PPE.
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
- Benchchem. Safeguarding Your Research: A Comprehensive Guide to Handling Carbamic Acid.
- CymitQuimica. tert-Butyl N-(1-methyl-3-oxo-cyclobutyl)
- AK Scientific, Inc. (1-Methyl-3-oxo-cyclobutyl)
- Fisher Scientific.
- AK Scientific, Inc. [2-(2-Amino-phenyl)
- AK Scientific, Inc. (2-Phenyl-1-thiocarbamoyl-ethyl)
- ECHEMI. (2-AMINO-2-METHYL-PROPYL)
- Benchchem. Navigating the Safe Disposal of Carbamic Acid: A Procedural Guide.
- MSDS of (4-aMino-butyl)-methyl-carbamic acid tert-butyl ester.
- AK Scientific, Inc. [1-(1,4-Dimethyl-1H-imidazol-2-YL)
- ChemicalBook. This compound | 1523617-99-3.
- ChemicalBook. Carbamic acid, N-[cis-3-(aminomethyl)cyclobutyl]-, 1,1-dimethylethyl ester.
- Sunway Pharm Ltd. This compound - CAS:1523617-99-3.
Sources
- 1. tert-Butyl N-(1-methyl-3-oxo-cyclobutyl)carbamate [cymitquimica.com]
- 2. This compound | 1523617-99-3 [chemicalbook.com]
- 3. This compound - CAS:1523617-99-3 - Sunway Pharm Ltd [3wpharm.com]
- 4. aksci.com [aksci.com]
- 5. aksci.com [aksci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. biosynth.com [biosynth.com]
- 9. capotchem.cn [capotchem.cn]
- 10. aksci.com [aksci.com]
- 11. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
